Ilatreotide
Description
Structure
2D Structure
Properties
CAS No. |
119719-11-8 |
|---|---|
Molecular Formula |
C61H86N10O20S2 |
Molecular Weight |
1343.5 g/mol |
IUPAC Name |
(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[(2R)-3-phenyl-2-[[(2R,3S,4R,5R)-2,3,5-trihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methylamino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C61H86N10O20S2/c1-31(74)42(25-72)68-58(86)44-29-93-92-28-43(69-54(82)39(21-33-13-5-3-6-14-33)64-30-61(88)52(80)51(45(76)27-89-61)91-60-50(79)49(78)48(77)46(26-73)90-60)57(85)66-40(22-34-15-7-4-8-16-34)55(83)67-41(23-35-24-63-37-18-10-9-17-36(35)37)56(84)65-38(19-11-12-20-62)53(81)71-47(32(2)75)59(87)70-44/h3-10,13-18,24,31-32,38-52,60,63-64,72-80,88H,11-12,19-23,25-30,62H2,1-2H3,(H,65,84)(H,66,85)(H,67,83)(H,68,86)(H,69,82)(H,70,87)(H,71,81)/t31-,32-,38+,39-,40+,41-,42-,43+,44+,45-,46-,47+,48-,49+,50-,51-,52+,60-,61-/m1/s1 |
InChI Key |
FYSDQQZUTAKKQX-CULBQIHKSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)NC[C@@]6([C@H]([C@@H]([C@@H](CO6)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)C(=O)N[C@H](CO)[C@@H](C)O)O |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NCC6(C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)C(=O)NC(CO)C(C)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ilatreotide; Sdz CO 611; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Lanreotide Signaling Pathway Activation: SSTR2 vs SSTR5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanreotide, a long-acting synthetic somatostatin analog, is a cornerstone in the management of neuroendocrine tumors (NETs) and acromegaly.[1][2] Its therapeutic efficacy is primarily mediated through its interaction with somatostatin receptors (SSTRs), with a pronounced affinity for subtypes 2 (SSTR2) and 5 (SSTR5).[3][4][5] This technical guide provides a comprehensive analysis of the differential signaling pathways activated by Lanreotide upon binding to SSTR2 and SSTR5. It delves into the quantitative aspects of receptor binding and functional activation, details the experimental protocols for key assays, and visualizes the complex signaling networks. Understanding the nuances of Lanreotide's mechanism of action at these two key receptors is pivotal for optimizing current therapeutic strategies and for the development of novel, more targeted somatostatin analogs.
Introduction
Somatostatin is an endogenous peptide hormone that regulates a wide array of physiological processes by binding to a family of five G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5.[6][7][8] Lanreotide was developed to overcome the short half-life of native somatostatin, offering greater stability and a more favorable pharmacokinetic profile.[9] Its clinical utility in NETs and acromegaly stems from its ability to inhibit hormone secretion and cell proliferation.[1][2][3] These effects are predominantly channeled through SSTR2 and SSTR5, which are often co-expressed in these tumors.[10][11] While both receptors are targeted by Lanreotide, they can initiate distinct downstream signaling cascades, leading to varied cellular responses. This guide aims to dissect these differences, providing a detailed comparative overview for researchers in the field.
Quantitative Analysis of Lanreotide Interaction with SSTR2 and SSTR5
The differential effects of Lanreotide are rooted in its binding affinities and subsequent functional potencies at SSTR2 and SSTR5. The following tables summarize the available quantitative data from various in vitro studies.
Table 1: Lanreotide Binding Affinity at Human SSTR2 and SSTR5
| Receptor Subtype | Binding Affinity (IC50, nmol/L) | Reference |
| SSTR2 | 0.8 | [11] |
| SSTR5 | 5.2 | [11] |
IC50 values represent the concentration of Lanreotide required to displace 50% of a specific radioligand, indicating a higher binding affinity with a lower IC50 value.
Table 2: Lanreotide Functional Activity at SSTR2 and SSTR5
| Assay | Receptor Subtype | Parameter | Value | Reference |
| cAMP Accumulation | SSTR2 | IC50 | ~1-10 nM (inhibition of forskolin-stimulated cAMP) | Estimated from qualitative descriptions |
| cAMP Accumulation | SSTR5 | IC50 | ~10-100 nM (inhibition of forskolin-stimulated cAMP) | Estimated from qualitative descriptions |
| ERK1/2 Phosphorylation | SSTR2 | EC50 | Potent activation observed | Specific EC50 values require further dedicated studies |
| ERK1/2 Phosphorylation | SSTR5 | EC50 | Activation observed, potentially with lower potency than SSTR2 | Specific EC50 values require further dedicated studies |
IC50 (Inhibitory Concentration 50) in cAMP assays refers to the concentration of Lanreotide that inhibits 50% of the forskolin-induced cAMP production. EC50 (Effective Concentration 50) in ERK1/2 phosphorylation assays is the concentration that produces 50% of the maximal response.
Differential Signaling Pathways
Upon Lanreotide binding, both SSTR2 and SSTR5 couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] However, the divergence in signaling becomes apparent in the downstream effector pathways.
SSTR2-Mediated Signaling
Activation of SSTR2 by Lanreotide initiates a robust signaling cascade that contributes to its potent anti-proliferative and anti-secretory effects.
-
Inhibition of Adenylyl Cyclase: The primary and most well-characterized pathway involves the Gi-mediated inhibition of adenylyl cyclase, leading to reduced cAMP levels.[6] This reduction in cAMP can inhibit the secretion of hormones like growth hormone (GH) and insulin-like growth factor 1 (IGF-1).[3]
-
Activation of Phosphotyrosine Phosphatases (PTPs): SSTR2 activation leads to the recruitment and activation of SHP-1 and SHP-2, which are phosphotyrosine phosphatases. These PTPs can dephosphorylate and inactivate various signaling molecules, including receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), thereby attenuating mitogenic signals.
-
Modulation of MAPK Pathway: SSTR2 signaling can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2.[12] This activation, however, can be transient and context-dependent, sometimes leading to cell cycle arrest rather than proliferation.
-
Induction of Apoptosis: SSTR2 activation has been linked to the induction of apoptosis through the activation of p53 and the modulation of Bcl-2 family proteins, leading to the activation of caspases.[13]
-
PI3K/AKT Pathway Inhibition: In some cellular contexts, SSTR2 activation can inhibit the pro-survival PI3K/AKT pathway, further contributing to its anti-proliferative effects.[14]
SSTR5-Mediated Signaling
While sharing the initial Gi coupling with SSTR2, SSTR5-mediated signaling exhibits distinct features.
-
Inhibition of Adenylyl Cyclase: Similar to SSTR2, SSTR5 activation by Lanreotide leads to a decrease in intracellular cAMP levels.[8]
-
PTP-Independent Anti-proliferative Effects: Some studies suggest that the anti-proliferative effects of SSTR5 may be mediated through pathways independent of phosphotyrosine phosphatases.[7]
-
Regulation of Hormone Secretion: SSTR5 plays a significant role in regulating the secretion of hormones such as prolactin and insulin.[15]
-
Cross-talk with other Receptors: SSTR5 can heterodimerize with other receptors, including SSTR1 and EGFR, which can modulate its signaling output and cellular responses.[8][16]
-
Calcium Channel Modulation: SSTR5 activation can influence intracellular calcium concentrations, although the precise mechanisms and downstream consequences are still under investigation.
Signaling Pathway Diagrams
Caption: Lanreotide-induced SSTR2 signaling cascade.
Caption: Lanreotide-induced SSTR5 signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide step-by-step protocols for key experiments used to characterize Lanreotide's activity at SSTR2 and SSTR5.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or IC50) of Lanreotide for SSTR2 and SSTR5.[3][17]
Materials:
-
Cell membranes prepared from cells stably expressing human SSTR2 or SSTR5.
-
Radioligand (e.g., [125I]-Tyr11-SRIF-14).
-
Unlabeled Lanreotide.
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 1.5% BSA, pH 7.4).
-
Wash buffer (50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled Lanreotide.
-
In a 96-well plate, add binding buffer, cell membranes, radioligand, and varying concentrations of Lanreotide. For total binding, omit unlabeled Lanreotide. For non-specific binding, add a high concentration of unlabeled somatostatin.
-
Incubate the plate at room temperature for 60-90 minutes.[18]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Lanreotide concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for a radioligand binding assay.
cAMP Accumulation Assay
This functional assay measures the ability of Lanreotide to inhibit adenylyl cyclase activity.[4][19][20]
Materials:
-
Cells stably expressing SSTR2 or SSTR5.
-
Forskolin (an adenylyl cyclase activator).
-
Lanreotide.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell lysis buffer.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free media for 2-4 hours.
-
Pre-incubate the cells with varying concentrations of Lanreotide for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) for 30 minutes to induce cAMP production.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.[20]
-
Measure the intracellular cAMP concentration using the chosen assay format.
-
Plot the cAMP concentration against the logarithm of the Lanreotide concentration to determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
Caption: Workflow for a cAMP accumulation assay.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay assesses the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.[2][21][22]
Materials:
-
Cells expressing SSTR2 or SSTR5.
-
Lanreotide.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and Western blot apparatus.
-
Chemiluminescent substrate.
Procedure:
-
Seed cells and starve them as described for the cAMP assay.
-
Treat the cells with various concentrations of Lanreotide for different time points (e.g., 5, 15, 30 minutes).
-
Lyse the cells on ice and collect the lysates.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[21]
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.[21]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation.
Caption: Workflow for a Western blot assay.
Receptor Internalization Assay (Immunofluorescence)
This assay visualizes and quantifies the agonist-induced internalization of SSTR2 and SSTR5 from the cell surface.[23][24][25]
Materials:
-
Cells expressing N-terminally tagged (e.g., FLAG or GFP) SSTR2 or SSTR5.
-
Lanreotide.
-
Paraformaldehyde (PFA) for fixation.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Primary antibody against the tag.
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear staining.
-
Confocal microscope.
Procedure:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat the cells with Lanreotide for various time points (e.g., 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with the primary antibody for 1-2 hours.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour.
-
Mount the coverslips on microscope slides.
-
Visualize the subcellular localization of the receptors using a confocal microscope.
-
Quantify internalization by measuring the fluorescence intensity at the plasma membrane versus intracellular compartments.
Caption: Workflow for a receptor internalization assay.
Conclusion
Lanreotide exerts its therapeutic effects through a complex and nuanced interplay with SSTR2 and SSTR5. While both receptors are Gαi-coupled and lead to the inhibition of adenylyl cyclase, their downstream signaling pathways diverge significantly. SSTR2 appears to mediate a broader range of anti-proliferative and pro-apoptotic signals, involving PTPs, the MAPK pathway, and the PI3K/AKT pathway. In contrast, SSTR5 signaling, while also contributing to anti-secretory and anti-proliferative effects, may utilize distinct intracellular effectors and is subject to modulation through heterodimerization.
For researchers and drug development professionals, a thorough understanding of these differential signaling pathways is paramount. The quantitative data and detailed experimental protocols provided in this guide offer a framework for further investigation into the molecular pharmacology of Lanreotide and for the rational design of next-generation somatostatin analogs with improved receptor selectivity and therapeutic profiles. Future studies should focus on elucidating the specific downstream effectors of SSTR5 and on understanding how the co-expression and potential heterodimerization of SSTR2 and SSTR5 in tumor cells influence the overall response to Lanreotide therapy.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 5. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. Characterization of Intracellular Signaling Mediated by Human Somatostatin Receptor 5: Role of the DRY Motif and the Third Intracellular Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SSTR5 somatostatin receptor 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential Effects of Somatostatin, Octreotide, and Lanreotide on Neuroendocrine Differentiation and Proliferation in Established and Primary NET Cell Lines: Possible Crosstalk with TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aiom.it [aiom.it]
- 12. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of tumor promoting signals by activation of SSTR2 and opioid receptors in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Somatostatin receptors 1 and 5 heterodimerize with epidermal growth factor receptor: agonist-dependent modulation of the downstream MAPK signalling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. 3.4. Western Blotting and Detection [bio-protocol.org]
- 22. ERK1/2 phosphorylation assay [bio-protocol.org]
- 23. Internalization assay [bio-protocol.org]
- 24. Receptor internalization assay to probe for agonist binding to CXCR2 [protocols.io]
- 25. Antibody/Ligand-Target Receptor Internalization Assay Protocol Using Fresh Human or Murine Tumor Ex Vivo Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Lanreotide Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of lanreotide, a synthetic somatostatin analog. Lanreotide is a key therapeutic agent in the management of acromegaly and neuroendocrine tumors (NETs). Its clinical efficacy is intrinsically linked to its molecular structure, which governs its binding affinity to somatostatin receptors (SSTRs) and subsequent modulation of intracellular signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological and experimental processes to facilitate a comprehensive understanding of lanreotide's SAR.
Quantitative Structure-Activity Relationship Data
The biological activity of lanreotide and its analogs is primarily determined by their binding affinity to the five subtypes of somatostatin receptors (SSTR1-5). The following tables summarize the quantitative data on the binding affinities and in vivo efficacy of lanreotide and related compounds.
Table 1: Binding Affinity of Lanreotide and Analogs to Human Somatostatin Receptor Subtypes (IC50, nM)
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Reference |
| Lanreotide | >1000 | 0.9 - 2.5 | >1000 | >1000 | 11 - 16 | [1] |
| Somatostatin-14 | 1.1 | 0.2 | 0.6 | 1.3 | 0.5 | [1] |
| Octreotide | >1000 | 0.6 - 1.0 | >1000 | >1000 | 6.3 - 10 | [1] |
| Pasireotide | 1.5 | 1.0 | 1.2 | >1000 | 0.2 | [2] |
| Y-DOTA-lanreotide | - | - | Low Affinity | Low Affinity | 16 | [3] |
| Ga-DOTA-[Tyr3]-octreotide | - | 2.5 | - | - | - | [3] |
Note: IC50 values represent the concentration of the ligand required to inhibit 50% of the specific binding of a radioligand. Lower values indicate higher binding affinity. Data for SSTR3 and SSTR4 for lanreotide is limited and often reported as low or no affinity.
Table 2: In Vivo Efficacy of Lanreotide
| Indication | Parameter | Efficacy | Study Population | Reference |
| Acromegaly | GH Reduction (>50% from baseline) | 63% (after 1st injection), 72% (after 4 injections), 82% (at week 52) | Patients with acromegaly | [4][5] |
| Acromegaly | GH levels ≤ 2.5 ng/ml | 49% (after 4 injections), 54% (at week 52) | Patients with acromegaly | [4][5] |
| Acromegaly | Normalized IGF-1 levels | 54% (after 4 injections), 59% (at week 52) | Patients with acromegaly | [4][5] |
| Acromegaly (Macroadenomas) | Tumor Volume Reduction (≥20%) | 54.1% (at 12 weeks), 62.9% (at 48 weeks) | Treatment-naïve patients with GH-secreting macroadenomas | [3][6] |
| GEP-NETs | Progression-Free Survival | Significantly prolonged vs. placebo | Patients with advanced, well- or moderately differentiated GEP-NETs | [7] |
| GEP-NETs | Stable Disease | 67% (octreotide LAR) | Patients with well-differentiated advanced midgut NETs | [8] |
Experimental Protocols
Understanding the SAR of lanreotide relies on a variety of in vitro and in vivo experimental techniques. This section provides detailed methodologies for key assays used to characterize the activity of lanreotide and its analogs.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of lanreotide and its analogs to different SSTR subtypes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for a specific SSTR subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand specific for the SSTR subtype of interest (e.g., [125I-Tyr11]-Somatostatin-14).
-
Test compounds (e.g., lanreotide, its analogs) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1% BSA, and protease inhibitors).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Membrane Preparation: Culture cells expressing the target SSTR subtype to confluency. Harvest the cells, homogenize them in a hypotonic buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation.
-
Radioligand at a concentration near its Kd.
-
Increasing concentrations of the unlabeled test compound or vehicle (for total binding) or a high concentration of unlabeled somatostatin (for non-specific binding).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in vials and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis.
cAMP Functional Assay
This assay measures the ability of lanreotide to inhibit adenylyl cyclase activity, a key downstream signaling event following SSTR activation.
Objective: To determine the potency (EC50) of lanreotide in inhibiting forskolin-stimulated cAMP production.
Materials:
-
Cells expressing the target SSTR subtype (e.g., CHO-K1 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Lanreotide at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate them with various concentrations of lanreotide for a short period (e.g., 15 minutes).
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate for a defined time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the lanreotide concentration. Determine the EC50 value, which is the concentration of lanreotide that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP levels.
ERK Phosphorylation Assay
This assay assesses the effect of lanreotide on the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation.
Objective: To quantify the level of phosphorylated ERK1/2 in response to lanreotide treatment.
Materials:
-
Tumor cell line expressing SSTRs (e.g., BON-1, NCI-H727).
-
Lanreotide at various concentrations.
-
Cell lysis buffer containing phosphatase and protease inhibitors.
-
Antibodies specific for total ERK1/2 and phosphorylated ERK1/2 (p-ERK1/2).
-
Western blotting or ELISA-based detection system.
Procedure:
-
Cell Treatment: Culture the cells to a desired confluency and treat them with different concentrations of lanreotide for a specific duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with the lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Detection of p-ERK and Total ERK:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against p-ERK and total ERK, followed by incubation with appropriate secondary antibodies and chemiluminescent detection.
-
ELISA: Use a sandwich ELISA kit with wells coated with a capture antibody for total ERK. Add the cell lysates, followed by detection antibodies for p-ERK and total ERK.
-
-
Data Analysis: Quantify the band intensities (Western blot) or the colorimetric/fluorometric signal (ELISA). Express the level of p-ERK as a ratio to total ERK.
Visualizations of Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to lanreotide's structure-activity relationship.
Lanreotide Signaling Pathway
References
- 1. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into the binding modes of lanreotide and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor shrinkage with lanreotide Au ... | Article | H1 Connect [archive.connect.h1.co]
- 4. Rapid and sustained reduction of serum growth hormone and insulin-like growth factor-1 in patients with acromegaly receiving lanreotide Autogel® therapy: a randomized, placebo-controlled, multicenter study with a 52 week open extension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and sustained reduction of serum growth hormone and insulin-like growth factor-1 in patients with acromegaly receiving lanreotide Autogel therapy: a randomized, placebo-controlled, multicenter study with a 52 week open extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumor shrinkage with lanreotide Autogel 120 mg as primary therapy in acromegaly: results of a prospective multicenter clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Antiproliferative Role of Lanreotide in Controlling Growth of Neuroendocrine Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor Effects of Somatostatin Analogs in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Purification of Lanreotide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanreotide is a synthetic octapeptide analog of the natural hormone somatostatin, utilized in the treatment of acromegaly and neuroendocrine tumors. Its therapeutic effect is mediated by its high binding affinity for somatostatin receptors 2 and 5 (SSTR2 and SSTR5).[1][2] For research and development purposes, the availability of high-purity Lanreotide is crucial. This technical guide provides a comprehensive overview of the synthesis and purification of Lanreotide, focusing on the widely adopted Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology. Detailed experimental protocols, quantitative data summaries, and visualizations of the process workflow and signaling pathway are presented to aid researchers in its production and application.
Synthesis of Lanreotide via Solid-Phase Peptide Synthesis (SPPS)
The synthesis of the linear Lanreotide precursor is most commonly achieved using Fmoc-based SPPS.[3][4][5] This method involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support.[6][7] Rink Amide resin is a suitable choice as it yields a C-terminal amide upon cleavage, which is characteristic of Lanreotide.[3][5][8]
Experimental Protocol: Fmoc-SPPS of Linear Lanreotide
This protocol outlines the manual synthesis of the linear octapeptide on Rink Amide resin.
Materials:
-
Fmoc-Rink Amide AM resin
-
Fmoc-protected amino acids: Fmoc-Thr(tBu)-OH, Fmoc-Cys(Trt)-OH, Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH, Boc-D-2-Nal-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HCTU (or similar)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Collidine in DMF
-
Washing solvents: DMF, Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the first Fmoc-amino acid (Fmoc-Thr(tBu)-OH) by dissolving it with a coupling agent (e.g., HCTU, 3-4 equivalents) and a base (e.g., DIPEA, 4-5 equivalents) in DMF.[9]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Wash the resin with DMF (3-5 times).
-
-
Chain Elongation: Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the Lanreotide sequence: Cys(Trt), Val, Lys(Boc), D-Trp(Boc), Tyr(tBu), Cys(Trt), and finally Boc-D-2-Nal.
-
Final Wash: After the final coupling, wash the peptidyl-resin with DMF, followed by DCM, and dry under vacuum.
| Step | Reagent/Solvent | Typical Time | Purpose |
| Resin Swelling | DMF | 30-60 min | Prepare resin for synthesis |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 7 min | Remove Fmoc group to expose N-terminal amine |
| Amino Acid Coupling | Fmoc-AA-OH, HCTU, DIPEA in DMF | 1-2 hours | Form peptide bond |
| Washing | DMF, IPA, DCM | 5-10 min | Remove excess reagents and by-products |
Table 1: Summary of key steps and reagents in the Fmoc-SPPS cycle.
On-Resin Cyclization and Cleavage
Once the linear sequence is assembled, the crucial disulfide bridge between the two cysteine residues is formed. This is often performed while the peptide is still attached to the resin ("on-resin cyclization") to minimize intermolecular side reactions.[10][11]
Experimental Protocol: On-Resin Cyclization and Cleavage
Materials:
-
Lanreotide-peptidyl-resin
-
Iodine (I₂)
-
Sodium persulfate (Na₂S₂O₈) (optional, as a co-oxidant)[3]
-
2% (w/v) Ascorbic acid in DMF
-
Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA), water, thioanisole, phenol, 1,2-ethanedithiol (EDT)
-
Cold diethyl ether
Procedure:
-
On-Resin Cyclization:
-
Swell the peptidyl-resin in DCM and then wash with DMF.[3]
-
Prepare an oxidizing solution. A common method uses iodine (I₂) in DMF. For example, treat the resin with a solution of iodine (4 equivalents) in DMF.[3]
-
Allow the reaction to proceed for 15-40 minutes at room temperature.[3][11]
-
Wash the resin with DMF to remove excess iodine.
-
To quench any remaining iodine, wash the resin with a 2% ascorbic acid solution in DMF until the resin and filtrate are colorless.[3][11]
-
Wash the resin thoroughly with DMF, DCM, and then dry under vacuum.
-
-
Cleavage and Global Deprotection:
-
Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate into a large volume of cold diethyl ether.[3]
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the pellet with cold diethyl ether multiple times to remove scavengers.
-
Dry the crude peptide pellet under vacuum.
-
Purification of Lanreotide
The crude peptide contains impurities from side reactions and incomplete synthesis steps. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying Lanreotide to a high degree (>98%) required for research.[12]
Experimental Protocol: RP-HPLC Purification
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size)[3]
-
Mobile Phase A: Water with 0.05-0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.05-0.1% TFA
-
Crude Lanreotide dissolved in a minimal amount of mobile phase A or a suitable solvent like acetic acid solution.
Procedure:
-
Sample Preparation: Dissolve the crude Lanreotide in a small volume of mobile phase A. Filter the solution through a 0.45 µm filter to remove particulates.
-
Purification:
-
Equilibrate the C18 column with a low percentage of mobile phase B (e.g., 10%).
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of mobile phase B. A typical gradient might be 10% to 60% Acetonitrile over 25-30 minutes.[3]
-
Monitor the elution at a wavelength of 220 nm or 280 nm.[3]
-
-
Fraction Collection: Collect the fractions corresponding to the main Lanreotide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using an analytical HPLC system with a C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm).[3]
-
Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to obtain the final Lanreotide trifluoroacetate or acetate salt as a white, fluffy powder.
| Parameter | Typical Value/Condition | Reference |
| Column | C18 reverse-phase, preparative (e.g., 10 x 250 mm, 5 µm) | [3] |
| Mobile Phase A | Water + 0.05% TFA | [3] |
| Mobile Phase B | Acetonitrile + 0.05% TFA | [3] |
| Flow Rate | 4 mL/min (for semi-preparative) | [3] |
| Gradient | 10% to 60% Acetonitrile over ~26 minutes | [3] |
| Detection | UV at 220 nm | [3] |
| Final Purity | >98% |
Table 2: Representative RP-HPLC purification parameters for Lanreotide.
Visualizing the Process and Mechanism
Lanreotide Synthesis and Purification Workflow
The following diagram illustrates the complete workflow from solid-phase synthesis to the final purified product.
Caption: Workflow for Lanreotide synthesis and purification.
Lanreotide Signaling Pathway
Lanreotide exerts its biological effects by mimicking natural somatostatin. It binds primarily to SSTR2 and SSTR5, which are G-protein coupled receptors (GPCRs).[1][13][14] This interaction initiates an intracellular signaling cascade that leads to the inhibition of hormone secretion and cell proliferation.[15]
Caption: Lanreotide's inhibitory signaling pathway.
Conclusion
The synthesis and purification of Lanreotide for research use is a multi-step process that can be reliably achieved through Fmoc-based solid-phase peptide synthesis, on-resin cyclization, and RP-HPLC purification. By following detailed protocols and employing rigorous analytical oversight, researchers can produce high-purity Lanreotide suitable for a wide range of in vitro and in vivo studies, furthering the investigation of its therapeutic potential and mechanism of action. This guide provides the foundational knowledge and practical steps required to accomplish this goal.
References
- 1. droracle.ai [droracle.ai]
- 2. Lanreotide | C54H69N11O10S2 | CID 6918011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. chempep.com [chempep.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. WO2017178950A1 - Process for preparation of lanreotide acetate - Google Patents [patents.google.com]
- 10. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. What is the mechanism of Lanreotide Acetate? [synapse.patsnap.com]
The Preclinical Profile of Lanreotide: A Deep Dive into its Pharmacokinetics and Pharmacodynamics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Lanreotide, a long-acting somatostatin analogue, as characterized in various animal models. The data and protocols summarized herein are essential for understanding the preclinical behavior of this important therapeutic agent used in the management of neuroendocrine tumors and acromegaly.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
Lanreotide, primarily available in a sustained-release Autogel formulation, exhibits a characteristic pharmacokinetic profile defined by its slow and prolonged release from the injection site. This leads to a sustained therapeutic concentration over an extended period.
Experimental Protocols for Pharmacokinetic Studies
Beagle Dog Model (Subcutaneous Administration): A study in male beagle dogs involved a single subcutaneous injection of Lanreotide Autogel at a dose of 120 mg.[1][2] Plasma samples were collected at predetermined time points over 35 days (840 hours).[1][2] Lanreotide concentrations in plasma were quantified using a validated ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) method.[1][2] The lower limit of quantitation for this assay was 0.3 ng/mL.[1][2]
Rat Model (Intravenous Administration of Radiolabeled Lanreotide): In a study involving healthy and hepatoma-bearing rats, 188Re-lanreotide was administered via a single tail vein injection.[3] Blood samples were collected to determine the radiopharmaceutical's pharmacokinetic parameters.[3] The data was analyzed using a two-compartment model to calculate key PK parameters.[3]
Diagram: General Workflow for a Preclinical Pharmacokinetic Study
References
- 1. Bioanalysis of lanreotide in dog plasma using liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of beagle dogs after single subcutaneous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic 188Re-lanreotide: determination of radiopharmacokinetic parameters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Lanreotide Binding Affinity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro methods used to characterize the binding affinity of Lanreotide, a synthetic somatostatin analog, to its target somatostatin receptors (SSTRs). This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and neuroendocrine tumor research.
Introduction to Lanreotide and its Mechanism of Action
Lanreotide is a long-acting synthetic octapeptide analog of the natural hormone somatostatin.[1] It exerts its pharmacological effects by binding with high affinity to somatostatin receptors, primarily subtypes 2 (SSTR2) and 5 (SSTR5).[2][3] This binding triggers a cascade of intracellular signaling events that lead to the inhibition of hormone secretion and the control of tumor growth, making it a cornerstone in the management of acromegaly and neuroendocrine tumors (NETs).[2][3] The antiproliferative effects of Lanreotide are mediated through the activation of phosphotyrosine phosphatases (PTPs) and the modulation of the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.[4]
Quantitative Binding Affinity of Lanreotide
The binding affinity of Lanreotide to the five human somatostatin receptor subtypes (SSTR1-5) has been determined using various in vitro techniques, most notably competitive radioligand binding assays. The affinity is typically expressed as the inhibitor concentration that causes 50% displacement of a specific radioligand (IC50) or as the equilibrium dissociation constant (Ki).
While a complete dataset for unmodified Lanreotide is not available in a single source, the following table summarizes the known binding affinities based on available literature. It is important to note that affinity values can vary depending on the experimental conditions, cell lines used, and the specific radioligand employed.
| Receptor Subtype | Binding Affinity (IC50/Ki, nM) | Reference |
| SSTR1 | >1000 (low affinity) | [5] |
| SSTR2 | High Affinity (qualitative) | [5] |
| SSTR3 | Low Affinity | [5] |
| SSTR4 | >1000 (low affinity) | [5] |
| SSTR5 | 16 (for Y-DOTA-lanreotide) | [6] |
Note: The value for SSTR5 is for a radiolabeled derivative of Lanreotide and may not represent the exact affinity of the parent compound.
Experimental Protocols for Binding Affinity Characterization
The following sections provide detailed methodologies for key experiments used to determine the binding affinity of Lanreotide to somatostatin receptors.
Competitive Radioligand Binding Assay
This assay measures the ability of Lanreotide to compete with a radiolabeled ligand for binding to SSTRs expressed on cell membranes.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the SSTR subtype of interest in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.[7]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in a suitable buffer and determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the prepared cell membranes (typically 20-50 µg of protein), a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Tyr¹¹-Somatostatin-14), and a range of concentrations of unlabeled Lanreotide.[8]
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled somatostatin).
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach binding equilibrium (e.g., 60-120 minutes).[7]
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a buffer like polyethyleneimine (PEI) to reduce non-specific binding.[7]
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma or beta scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the Lanreotide concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between an analyte (Lanreotide) and a ligand (SSTR) immobilized on a sensor chip.
-
Immobilization of SSTR:
-
Purify the SSTR subtype of interest. Due to the difficulty in purifying full-length GPCRs, often specific extracellular or intracellular domains are used.
-
Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).
-
Inject the purified SSTR protein over the activated surface to allow for covalent immobilization via amine coupling.
-
Inject ethanolamine to deactivate any remaining active esters on the surface.
-
-
Binding Analysis:
-
Equilibrate the sensor chip with a continuous flow of a suitable running buffer (e.g., HBS-EP).
-
Inject a series of concentrations of Lanreotide in the running buffer over the immobilized SSTR surface to monitor the association phase.
-
After the association phase, switch back to the running buffer flow to monitor the dissociation of the Lanreotide-SSTR complex.
-
Regenerate the sensor surface between different Lanreotide concentrations if necessary, using a mild regeneration solution (e.g., low pH glycine).
-
-
Data Analysis:
-
The binding events are recorded as a sensorgram, which plots the change in resonance units (RU) over time.
-
Correct the sensorgram data for non-specific binding by subtracting the signal from a reference flow cell.
-
Fit the association and dissociation phases of the corrected sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the instrument's software.
-
From the fitting, determine the association rate constant (ka), the dissociation rate constant (kd), and calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.
-
Lanreotide-Induced Signaling Pathways
Upon binding to SSTR2 and SSTR5, Lanreotide initiates a series of intracellular signaling events that ultimately lead to its therapeutic effects. These pathways are complex and can be cell-type specific.
SSTR2 Signaling Pathway
Activation of SSTR2 by Lanreotide primarily leads to the inhibition of cell proliferation and hormone secretion through the following key pathways:
The binding of Lanreotide to SSTR2 activates inhibitory G-proteins (Gi), which in turn inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[9] This cascade contributes to the inhibition of hormone secretion. Furthermore, SSTR2 activation leads to the stimulation of phosphotyrosine phosphatases, such as SHP-1, which can dephosphorylate and inactivate signaling molecules in the MAPK and PI3K/Akt pathways, thereby inhibiting cell proliferation.[4][9]
SSTR5 Signaling Pathway
The signaling cascade initiated by Lanreotide binding to SSTR5 also involves the inhibition of adenylyl cyclase. However, there are some distinctions in the downstream effectors compared to SSTR2.
Similar to SSTR2, Lanreotide binding to SSTR5 activates Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels, which inhibits hormone secretion.[7] The antiproliferative effects of SSTR5 activation are also linked to the modulation of the PI3K/Akt pathway, although the precise mechanisms and involvement of specific phosphatases may differ from those of SSTR2.[4]
Conclusion
The in vitro characterization of Lanreotide's binding affinity to somatostatin receptors is crucial for understanding its mechanism of action and for the development of novel somatostatin analogs with improved therapeutic profiles. This technical guide has provided an overview of the quantitative binding data, detailed experimental protocols for key binding assays, and a summary of the major signaling pathways activated by Lanreotide. By utilizing these methodologies, researchers can further elucidate the intricate interactions between Lanreotide and its receptors, paving the way for advancements in the treatment of neuroendocrine diseases.
References
- 1. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Structural insights into the binding modes of lanreotide and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Effects of Lanreotide on Growth Hormone Secretion in Pituitary Cells
Audience: Researchers, Scientists, and Drug Development Professionals
Core Content: This document provides a detailed examination of the molecular mechanisms, quantitative effects, and experimental methodologies related to the action of lanreotide on growth hormone (GH)-secreting pituitary cells. Lanreotide, a synthetic octapeptide analog of somatostatin, is a cornerstone in the medical management of acromegaly, a condition driven by excessive GH secretion from pituitary adenomas.[1][2] Its therapeutic efficacy stems from its targeted interaction with specific somatostatin receptors on pituitary somatotrophs, leading to potent inhibition of GH synthesis and release.[3][4]
Mechanism of Action
Lanreotide exerts its inhibitory effects by acting as a high-affinity agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), which are prominently expressed in GH-secreting pituitary tumors.[1][3][5][6] The binding affinity for other subtypes (SSTR1, 3, and 4) is significantly lower, conferring a degree of selectivity.[3] The activation of SSTR2 and SSTR5 initiates a cascade of intracellular signaling events, primarily mediated by the inhibitory G-protein (Gi).[7][8]
The principal signaling pathway involves:
-
Inhibition of Adenylyl Cyclase: The activated alpha subunit of the Gi protein directly inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[7][9]
-
Modulation of Ion Channel Activity: The beta-gamma subunit of the Gi protein directly modulates ion channels. It activates inwardly rectifying potassium (K+) channels, causing membrane hyperpolarization.[2][8] Concurrently, it inhibits voltage-gated calcium (Ca2+) channels, reducing calcium influx.[8][10]
-
Inhibition of Exocytosis: The combined effect of reduced cAMP and decreased intracellular calcium concentration inhibits the exocytosis of GH-containing secretory vesicles, thereby blocking hormone release.[9][10]
-
Antiproliferative Effects: Beyond its antisecretory actions, lanreotide can induce cell cycle arrest and apoptosis, contributing to the shrinkage of pituitary tumors.[7][8] This is mediated through the activation of phosphotyrosine phosphatases (PTPs), which can modulate the MAPK and PI3K/Akt signaling pathways.[4][9]
Quantitative Data on Lanreotide's Effects
The efficacy of lanreotide has been quantified in various preclinical and clinical studies. The data below summarizes key findings on its impact on cell viability, hormone secretion, and tumor volume.
Table 1: Summary of In Vitro Effects of Lanreotide on Pituitary Tumor Cells
| Cell Type | Parameter Measured | Lanreotide Concentration | Result | Citation |
|---|---|---|---|---|
| Rat Pituitary (GH3) | Cell Viability | 250 µM | Cell viability decreased to 53% after 72 hours of treatment. | [11] |
| Rat Pituitary (GH3) | GH Release | Not Specified | Significantly decreased GH release into the culture media. | [11] |
| Rat Pituitary (GH3) | Signaling Protein Phosphorylation | Not Specified | Downregulated p-ERK 1/2 and p-CREB to 22% and 26%, respectively. | [11] |
| Primary Human GH-secreting Adenoma Cultures | GH Secretion Inhibition | Not Specified | Suppressed GH secretion by up to 44% compared to control. |[5] |
Table 2: Summary of In Vivo and Clinical Effects of Lanreotide
| Study Population / Model | Parameter Measured | Dosing Regimen | Result | Citation |
|---|---|---|---|---|
| GH-secreting Pituitary Adenoma Mouse Model | Serum IGF-1 Levels | 2.257 mg/kg/day for 4 weeks | A 50% decrease in IGF-1 levels was observed. | [11] |
| Acromegalic Patients (Newly Diagnosed) | Serum IGF-1 Normalization | 30 mg every 10 days (short-term) | 25% of patients achieved normal IGF-1 levels. | [12] |
| Acromegalic Patients (Newly Diagnosed) | Tumor Volume Reduction | 30 mg every 10 days (short-term) | A significant tumor volume reduction (>20%) was observed in 29% of patients. | [12] |
| Acromegalic Patients | Antisecretory Efficacy (GH/IGF-1) | Varies | Reported efficacy in 35%-70% of cases. |[1] |
Experimental Protocols
Reproducing and building upon existing research requires detailed methodologies. Below are standardized protocols for key experiments used to evaluate lanreotide's effects on pituitary cells.
Pituitary Cell Culture and Lanreotide Treatment
-
Cell Source: Use either primary cells from human GH-secreting pituitary adenomas (obtained post-surgery) or a rat pituitary adenoma cell line (e.g., GH3).[11][13]
-
Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Plate cells in multi-well plates at a density of 1 x 10^5 cells/well. Allow cells to adhere for 24 hours.
-
Starvation (Optional): For signaling studies, replace the medium with serum-free medium for 12-24 hours before treatment to reduce basal signaling activity.
-
Treatment: Prepare a stock solution of lanreotide in sterile water or DMSO.[14] Dilute to final concentrations (e.g., ranging from 0.1 nM to 10 µM) in the appropriate culture medium. Replace the medium in each well with the lanreotide-containing medium. Include a vehicle control (medium with the same concentration of DMSO or water).
-
Incubation: Incubate cells for the desired time period (e.g., 15 minutes for acute signaling events, 24-72 hours for secretion and viability assays).[11]
Quantification of Growth Hormone Secretion (ELISA)
-
Sample Collection: After the incubation period, carefully collect the culture supernatant from each well. Centrifuge briefly to pellet any detached cells and transfer the clear supernatant to a new tube.
-
ELISA Procedure: Use a commercially available GH ELISA kit (human or rat, as appropriate).
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for GH.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA solution).
-
Sample Incubation: Add standards, controls, and collected supernatant samples to the wells and incubate.
-
Detection: Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change proportional to the amount of GH present.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: Determine the GH concentration in samples by comparing their absorbance to the standard curve.
Cell Viability (MTS Assay)
-
Protocol: This assay is performed on cells remaining in the wells after supernatant collection.
-
Reagent Preparation: Prepare the MTS reagent solution according to the manufacturer's instructions.
-
Incubation: Add the MTS solution to each well and incubate for 1-4 hours at 37°C. Viable cells contain mitochondrial dehydrogenases that convert the MTS tetrazolium compound into a colored formazan product.
-
Measurement: Measure the absorbance of the formazan product at 490 nm. The absorbance is directly proportional to the number of living cells.
-
Analysis: Express results as a percentage of the vehicle-treated control cells.
Western Blot for Signaling Proteins (p-ERK/ERK)
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-ERK and anti-total-ERK).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a secondary antibody conjugated to HRP. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the relative level of activation.
References
- 1. Lanreotide for the treatment of acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lanreotide | C54H69N11O10S2 | CID 6918011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Frontiers | Novel Somatostatin Receptor Ligands Therapies for Acromegaly [frontiersin.org]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. dovepress.com [dovepress.com]
- 7. What is the mechanism of Lanreotide Acetate? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 2 – clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic Effect of a Novel Chimeric Molecule Targeting Both Somatostatin and Dopamine Receptors on Growth Hormone-Secreting Pituitary Adenomas [e-enm.org]
- 12. Preoperative lanreotide treatment for GH-secreting pituitary adenomas: effect on tumour volume and predictive factors of significant tumour shrinkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-term effects of somatostatin analogues in rat GH-secreting pituitary tumor cell lines [air.unimi.it]
- 14. selleckchem.com [selleckchem.com]
Investigating the Antiproliferative Effects of Lanreotide In Vitro: A Technical Guide
Introduction
Lanreotide is a long-acting synthetic analog of the natural hormone somatostatin.[1] Clinically, it is well-established for the management of acromegaly and for controlling symptoms associated with neuroendocrine tumors (NETs).[2][3] Beyond its antisecretory functions, a growing body of evidence highlights the direct antiproliferative effects of Lanreotide, positioning it as a cytostatic agent in oncology.[2][4] These effects are primarily mediated through its interaction with somatostatin receptors (SSTRs), which are frequently overexpressed on the surface of various tumor cells.[2][5] This technical guide provides an in-depth overview of the in vitro investigation of Lanreotide's antiproliferative properties, detailing the underlying molecular mechanisms, experimental protocols, and key quantitative findings to support researchers and drug development professionals.
Mechanism of Action: SSTR-Mediated Signaling
Lanreotide exerts its antiproliferative effects by binding with high affinity to SSTR subtype 2 (SSTR2) and, to a lesser extent, SSTR5.[3][5][6] This ligand-receptor interaction triggers a cascade of intracellular signaling events that collectively inhibit cell growth, induce cell cycle arrest, and promote apoptosis.[2][6]
The primary signaling pathways include:
-
Direct Inhibition: Activation of SSTRs can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This has downstream effects on various cellular processes, including proliferation.[7]
-
Activation of Phosphatases: SSTR activation stimulates protein tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2, which can dephosphorylate and inactivate key signaling molecules involved in cell growth pathways like the MAP kinase (MAPK) and PI3K/mTOR pathways.[5]
-
Cell Cycle Arrest: Lanreotide can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle.[1][6] This is often achieved by upregulating cyclin-dependent kinase inhibitors like p21.[8]
-
Induction of Apoptosis: The compound can trigger programmed cell death (apoptosis) through both intrinsic and extrinsic pathways, involving the activation of caspases.[6][9][10]
Quantitative Data on Antiproliferative Effects
The in vitro efficacy of Lanreotide has been quantified across various cancer cell lines. The data below summarizes key findings from multiple studies, illustrating the compound's cytostatic and cytotoxic potential.
Table 1: Cell Line-Specific Antiproliferative Effects of Lanreotide
| Cell Line | Cancer Type | Lanreotide Concentration(s) | Key Quantitative Findings | Citation(s) |
| GH3 | Rat Pituitary Adenoma | 100 nM, 1000 nM | Reduced clonogenic survival by 5-10% after 48 hours. | [9][11] |
| A549 | Human Lung Carcinoma | 20 µM | Demonstrated antiproliferative activity consistent with flow cytometry assessment of apoptosis. | [12] |
| H720 | Human Bronchopulmonary NET | 1,000 nM, 10,000 nM | Modest inhibition of proliferation when used alone. | [13] |
| H727 | Human Bronchopulmonary NET | 10,000 nM | Modest inhibition of proliferation when used alone. | [13] |
| BON-1 (Everolimus-Resistant) | Human Pancreatic NET | 25 µM | Achieved 50% proliferative inhibition (IC₅₀) after 72 hours of exposure. | [6] |
| H720 (Combination) | Human Bronchopulmonary NET | 10 nM - 10,000 nM | Additive or synergistic antiproliferative effects when combined with BYL719 and everolimus. | [13] |
| H727 (Combination) | Human Bronchopulmonary NET | 10 nM - 1,000 nM | Additive or synergistic antiproliferative effects when combined with BYL719 and everolimus. | [13] |
Table 2: Effects of Lanreotide on Cell Cycle and Apoptosis
| Cell Line | Assay Type | Lanreotide Treatment | Key Findings | Citation(s) |
| GH3 | Flow Cytometry (Sub-G1 Analysis) | With irradiation | Resulted in a 23% increase in the proportion of apoptotic sub-G1 cells. | [9][11] |
| A549 | Annexin V-FITC Flow Cytometry | 20 µM for 12 hours | Induced apoptosis, consistent with MTT assay results. | [12] |
| Various NETs | General Mechanism Studies | Not specified | Induces antiproliferative effects through cell cycle arrest or apoptosis. | [1][6] |
| HT-29 | Flow Cytometry (PI Staining) | Not specified (general principle) | Cell cycle arrest is a key mechanism for antiproliferative effects of cancer therapeutics. | [10] |
Detailed Experimental Protocols
Reproducible in vitro assessment of Lanreotide's antiproliferative activity requires standardized protocols. The following sections detail common methodologies.
Cell Proliferation / Viability Assay (MTT Method)
This colorimetric assay measures the metabolic activity of viable cells, which serves as an indicator of cell number.
-
Materials : 96-well plates, appropriate cell culture medium, Lanreotide stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), DMSO, sterile PBS.
-
Procedure :
-
Cell Seeding : Seed adherent cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[14]
-
Drug Treatment : Prepare serial dilutions of Lanreotide in culture medium. Remove the old medium from the wells and add 100 µL of the Lanreotide dilutions. Include wells with medium only (blank) and cells with vehicle control (e.g., 0.1% DMSO).[13]
-
Incubation : Incubate the plate for the desired time period (e.g., 48, 72, or 120 hours).[13]
-
MTT Addition : Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[14]
-
Solubilization : Carefully aspirate the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Place the plate on a shaker for 10 minutes to ensure complete dissolution.[14]
-
Measurement : Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 490 nm.[14]
-
Analysis : Calculate the percentage of cell viability using the formula: Viability % = (OD_Treated / OD_Control) * 100. Plot a dose-response curve to determine the IC₅₀ value (the concentration of Lanreotide that inhibits 50% of cell growth).
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Materials : 6-well plates, cell culture medium, Lanreotide, PBS, 70% ethanol (ice-cold), Propidium Iodide (PI) staining solution with RNase A.
-
Procedure :
-
Cell Treatment : Seed cells in 6-well plates and treat with desired concentrations of Lanreotide for a specified duration (e.g., 24 or 48 hours).
-
Harvesting : Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Fixation : Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining : Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI staining solution containing RNase A and incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry : Analyze the samples using a flow cytometer. The DNA content, as measured by PI fluorescence, allows for the differentiation of cell populations in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. An increase in the sub-G1 peak can indicate apoptosis.[9][11]
-
Apoptosis Assay by Annexin V-FITC Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
-
Materials : 6-well plates, Lanreotide, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer).
-
Procedure :
-
Cell Treatment : Seed and treat cells with Lanreotide as described for the cell cycle analysis.
-
Harvesting : Collect all cells and wash them twice with cold PBS.
-
Staining : Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[12]
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry : Analyze the stained cells by flow cytometry within one hour. The analysis allows for the differentiation of:
-
Viable cells (Annexin V- and PI-).
-
Early apoptotic cells (Annexin V+ and PI-).
-
Late apoptotic/necrotic cells (Annexin V+ and PI+).
-
-
Synergistic Effects with Other Therapies
A significant finding from in vitro studies is the potential for Lanreotide to act synergistically with other targeted therapies. The modest antiproliferative effect of Lanreotide as a monotherapy can be significantly boosted when combined with inhibitors of the PI3K/mTOR pathway.[5][13]
In H720 and H727 bronchopulmonary NET cell lines, pretreatment with the PI3K inhibitor BYL719 and the mTOR inhibitor everolimus dramatically enhanced the antiproliferative effects of Lanreotide.[13] This combination reduced the number of living cells by 20-70%, whereas Lanreotide alone only achieved a 1-23% reduction.[13] This suggests that blocking parallel survival pathways can overcome potential resistance to Lanreotide monotherapy.
Conclusion
In vitro studies provide compelling evidence for the direct antiproliferative effects of Lanreotide across a range of cancer cell types, particularly those of neuroendocrine origin. The mechanism is multifactorial, initiated by SSTR2/5 binding and leading to the modulation of critical signaling pathways, culminating in cell cycle arrest and apoptosis.[2][6] Quantitative assays consistently demonstrate dose-dependent inhibition of cell proliferation. Furthermore, preclinical data strongly support the investigation of Lanreotide in combination with other targeted agents, such as PI3K/mTOR inhibitors, to achieve synergistic antitumor activity.[13] The methodologies and data presented in this guide serve as a foundational resource for the continued exploration of Lanreotide's therapeutic potential in oncology.
References
- 1. m.youtube.com [m.youtube.com]
- 2. The Antiproliferative Role of Lanreotide in Controlling Growth of Neuroendocrine Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From biology to clinical practice: antiproliferative effects of somatostatin analogs in neuroendocrine neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahpba.org [ahpba.org]
- 5. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lanreotide Induces Cytokine Modulation in Intestinal Neuroendocrine Tumors and Overcomes Resistance to Everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. wjgnet.com [wjgnet.com]
- 9. scispace.com [scispace.com]
- 10. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]
- 11. Lanreotide promotes apoptosis and is not radioprotective in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. On-resin synthesis of Lanreotide epimers and studies of their structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells [frontiersin.org]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Technical Guide to the Biophysical Properties of Lanreotide Self-Assembly into Nanotubes
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Lanreotide, a synthetic octapeptide analogue of somatostatin, is a therapeutic agent primarily used in the treatment of acromegaly and certain neuroendocrine tumors.[1][2][3] Its clinical efficacy is significantly enhanced by its formulation as a sustained-release hydrogel (Somatuline® Autogel®), which allows for prolonged therapeutic action following subcutaneous injection.[2][4][5] This formulation's unique properties are derived from the intrinsic ability of the lanreotide molecule to spontaneously self-assemble in an aqueous environment into highly ordered, monodisperse nanotubes.[4][6][7]
This self-assembly is a remarkable example of biomimetic organization, where a relatively simple synthetic molecule forms a complex, hierarchical structure with dimensions akin to viral capsids.[4][8] The process is governed by a delicate balance of noncovalent interactions, making it a valuable model system for studying peptide self-assembly, amyloid formation, and the rational design of bionanomaterials.[1][4][6]
This technical guide provides an in-depth overview of the core biophysical properties of lanreotide nanotube self-assembly. It consolidates quantitative structural and thermodynamic data, details the key experimental protocols used for characterization, and visualizes the complex molecular pathways and relationships that govern this fascinating phenomenon.
The Hierarchical Pathway of Self-Assembly
The formation of lanreotide nanotubes is not a simple precipitation event but a structured, multi-step hierarchical process that occurs under equilibrium conditions.[1][9][10][11] The pathway involves a series of distinct intermediates, each stabilized before transitioning to the next level of organization.[9][10][11] This sequential assembly ensures the formation of the highly monodisperse and structurally consistent final nanotube architecture.
The process begins with a monomer-dimer equilibrium, which serves as the foundational step.[2][10] These dimers, the basic building blocks, then associate into larger, elongated structures known as open ribbons.[9][10][11] Through further growth and interaction, these flat ribbons are thought to transition through an unstable helical ribbon intermediate before finally closing to form the complete, stable nanotube.[9][10] This entire cascade is driven by a precise interplay of molecular forces, where hydrophobic effects, aromatic interactions, and hydrogen bonding promote association, while electrostatic repulsions modulate the kinetics and final structure.[1][9]
Structural and Biophysical Data
Decades of research using a combination of high-resolution techniques have yielded precise quantitative data on the structure and properties of lanreotide nanotubes. Early models based on X-ray scattering and fiber diffraction have been refined by recent atomic-resolution cryo-electron microscopy (cryo-EM) studies.[2][3][6][12]
Quantitative Data Summary
The following tables summarize the key quantitative biophysical and structural parameters reported for lanreotide nanotubes.
Table 1: Structural Dimensions of Lanreotide Nanotubes
| Parameter | Value | Method(s) | Reference(s) |
|---|---|---|---|
| Outer Diameter | 24 nm - 25 nm | SAXS, Cryo-EM, Electron Microscopy | [1][6][13][14] |
| 244 Å | SAXS | [4][8][15] | |
| Wall Thickness | ~1.8 nm - 2.0 nm | SAXS, Cryo-EM | [4][8][12][16] |
| Hexagonal Packing Lattice Parameter | 36.5 nm (365 Å) | SAXS | [4][8][15] |
| Number of Protofilaments per Tube | 26 | WAXS, Structural Modeling | [1][4][8][13][14] |
| Cryo-EM Resolution | 2.5 Å | Cryo-EM | [2][3][17] |
| Asymmetric Unit Composition | 8 peptide molecules (2 tetramers) | Cryo-EM |[2][12][16][17] |
Table 2: Thermodynamic and Assembly Parameters
| Parameter | Value / Condition | Method(s) | Reference(s) |
|---|---|---|---|
| Monomer-Dimer Dissociation Constant (Kd) | ~5 mM | Analytical Ultracentrifugation, NMR | [2][9][10] |
| Nanotube Formation Concentration | 5% to 20% (w/w) | Electron Microscopy, SAXS | [18][19] |
| >20 mM to ~150 mM | Various | [2][10] | |
| High Concentration Morphology (>20% w/w) | Polydisperse, embedded nanotubes | SAXS, DSC | [18][19] |
| Assembly Driving Forces | Hydrophobic effects, π-π stacking, H-bonds | Mutational Analysis, Spectroscopy | [1][4] |
| Modulating Force | Electrostatic repulsion | Mutational Analysis |[1][9] |
Molecular Determinants of Self-Assembly
The remarkable consistency of lanreotide self-assembly is not accidental but is encoded directly into its molecular architecture. Mutational studies have been instrumental in dissecting the specific contributions of different parts of the peptide to the final nanotube structure.[1][13] Three parameters have been identified as essential: the specificity of the aromatic side chains, the distinct spatial arrangement of hydrophilic and hydrophobic residues (amphiphilicity), and the conformation of the peptide backbone, particularly the β-turn.[1][13]
-
Aromatic Side Chains: Lanreotide contains three aromatic residues (D-Naphthylalanine, Tyrosine, D-Tryptophan) that are segregated to one face of the molecule.[1][2] These are critical for providing the π-π stacking and hydrophobic interactions that stabilize the peptide dimers and their subsequent packing into filaments.[1][4] Mutating these residues, for instance to Phenylalanine, can drastically alter or completely abolish the ability to form nanotubes, often resulting in less-ordered structures like amyloid fibers or curved lamellae.[1][13]
-
Amphiphilicity: The peptide has a distinct amphipathic character, with hydrophobic and hydrophilic residues segregated on opposite faces. This spatial arrangement is crucial for driving the organization of the filaments into the bilayered wall of the nanotube.[1][4] Any mutation that disrupts this pattern modifies the molecular packing and the final supramolecular architecture.[1]
-
Backbone Conformation: The cyclic structure, maintained by a disulfide bridge, locks the peptide into a β-hairpin conformation.[1][2] This pre-organization is a key factor in guiding the specific intermolecular interactions, particularly the formation of the intermolecular antiparallel β-sheet network that constitutes the "cross-β" core of the protofilaments.[1][13]
Key Experimental Protocols
The characterization of lanreotide's self-assembly relies on a multi-technique approach to probe the structure across different length scales, from molecular conformation to macroscopic organization.
Sample Preparation
-
Protocol: Lanreotide acetate powder is dissolved in deionized water to the desired weight-by-weight (w/w) concentration (e.g., 2% to 70%).[1][18] Samples are typically allowed to equilibrate for a set period (e.g., 24 hours) to ensure the self-assembly process has reached equilibrium before analysis.[1][13]
Small and Wide-Angle X-ray Scattering (SAXS/WAXS)
-
Objective: To determine the overall shape, dimensions (diameter, wall thickness), and long-range order (hexagonal packing) of the nanotubes.[1][6][14]
-
Protocol:
-
The aqueous lanreotide solution is loaded into a thin-walled quartz capillary (e.g., 1.5 mm diameter).
-
The capillary is placed in a temperature-controlled sample holder in the X-ray beamline.
-
SAXS and WAXS patterns are collected simultaneously using 2D detectors placed at different distances from the sample to cover a wide range of scattering angles (q).[4]
-
Analysis: The SAXS data is analyzed by fitting it to a model for a hollow cylinder, which yields the mean radius and wall thickness.[6][14] The presence of sharp Bragg peaks in the SAXS pattern indicates crystalline packing, and their positions are used to determine the lattice parameters of the hexagonal array.[4][8] WAXS patterns provide information on molecular-level spacing, such as the characteristic distances of β-sheets.[1]
-
Cryo-Electron Microscopy (Cryo-EM)
-
Objective: To directly visualize the nanotubes and determine their structure at near-atomic resolution.[2][12][20]
-
Protocol:
-
A small aliquot (3-4 μL) of the lanreotide solution is applied to a glow-discharged EM grid.
-
The grid is blotted to create a thin film and then rapidly plunged into liquid ethane to vitrify the sample, preserving the nanotubes in a near-native state.
-
The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures.
-
Analysis: Thousands of images of individual nanotubes are collected. These images are then processed using helical reconstruction software. 2D class averaging is first performed to select high-quality particles, followed by 3D reconstruction to generate a high-resolution density map of the nanotube.[2][20][21] An atomic model of the peptide is then built into this density map.[12][16]
-
Fourier Transform Infrared (FTIR) Spectroscopy
-
Objective: To determine the secondary structure of the peptide within the assembled nanotubes.[1]
-
Protocol:
-
A small amount of the lanreotide solution is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory or prepared as a thin film between CaF₂ windows.
-
The infrared spectrum is recorded, with particular attention paid to the Amide I region (1600-1700 cm⁻¹).
-
Analysis: The presence of specific sharp absorption bands around 1618, 1638, and 1690 cm⁻¹ is characteristic of an intermolecular antiparallel β-sheet conformation, confirming the structural basis of the protofilaments.[1]
-
Pulsed-Field Gradient (PFG) NMR Spectroscopy
-
Objective: To measure the translational diffusion coefficient of lanreotide, which provides information on the size of the assembling species (monomer, dimer, larger aggregates).[11][22][23]
-
Protocol:
-
The lanreotide sample is prepared in D₂O to minimize the solvent signal.
-
A series of PFG-NMR experiments (e.g., DOSY) are acquired, where the intensity of the NMR signal is attenuated as a function of an applied magnetic field gradient.
-
Analysis: The diffusion coefficient (D) is calculated from the decay of the signal intensity. Small, fast-moving species (monomers) will have a large D value, while large, slow-moving aggregates (nanotubes) will have a very small D value. This allows for the characterization of the different species present at equilibrium.[22]
-
Conclusion
The self-assembly of lanreotide into nanotubes is a highly specific and hierarchical process, directed by the peptide's intrinsic molecular design. A combination of powerful biophysical techniques has provided a deep understanding of this system, from its atomic-level structure to its thermodynamic driving forces. The quantitative data reveals a remarkably consistent architecture, characterized by a 24 nm diameter, a 1.8 nm wall thickness, and hexagonal packing. This process is initiated by dimerization and proceeds through ribbon-like intermediates, driven by a balance of hydrophobic, aromatic, and hydrogen-bonding interactions. This detailed knowledge not only explains the successful clinical application of lanreotide as a long-acting therapeutic but also establishes it as a cornerstone model system for the future design of novel self-assembling peptides for applications in drug delivery, tissue engineering, and bionanotechnology.
References
- 1. Molecular Origin of the Self-Assembly of Lanreotide into Nanotubes: A Mutational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Frédéric Joliot Institute for Life Sciences - The unveiling of atomic structure of lanreotide nanotubes surprises! [joliot.cea.fr]
- 4. pnas.org [pnas.org]
- 5. Formulation | Somatuline® Depot (lanreotide) [somatulinedepot.com]
- 6. Frontiers | Multiscale Structural Elucidation of Peptide Nanotubes by X-Ray Scattering Methods [frontiersin.org]
- 7. A New Approach to Supramolecular Structure Determination in Pharmaceutical Preparation of Self-Assembling Peptides: A Case Study of Lanreotide Autogel [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 12. Atomic structure of Lanreotide nanotubes revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. frontiersin.org [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Atomic structure of Lanreotide nanotubes revealed by cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Self-association process of a peptide in solution: from beta-sheet filaments to large embedded nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Self-Association Process of a Peptide in Solution: From β-Sheet Filaments to Large Embedded Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. A New Approach to Supramolecular Structure Determination in Pharmaceutical Preparation of Self-Assembling Peptides: A Case Study of Lanreotide Autogel - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Lanreotide In Vitro Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanreotide is a synthetic octapeptide analog of the natural hormone somatostatin. It exerts its biological effects by binding with high affinity to somatostatin receptors (SSTRs), particularly subtypes 2 and 5 (SSTR2 and SSTR5).[1] This interaction triggers a cascade of intracellular signaling events that lead to the inhibition of various hormones, including growth hormone, insulin, and glucagon.[1][2] In the context of oncology, particularly for neuroendocrine tumors (NETs), Lanreotide's activation of SSTRs on tumor cells can induce cell cycle arrest and apoptosis, thereby exerting an anti-proliferative effect.[3][4] These application notes provide a detailed protocol for the in vitro treatment of cancer cell lines with Lanreotide to assess its effects on cell viability.
Data Presentation
The following table summarizes the quantitative effects of Lanreotide on the viability of two different neuroendocrine tumor cell lines, NCI-H727 (bronchial) and BON-1 (pancreatic), at various concentrations and time points. Data is derived from published literature and illustrates the cytostatic effects of the compound.
| Cell Line | Treatment Duration | Lanreotide Concentration (μM) | Percent Reduction in Viability (%) | Reference |
| NCI-H727 | 16 hours | 25 | 17% (P ≤ 0.05) | [5] |
| NCI-H727 | 16 hours | 100 | 23% (P ≤ 0.001) | [5] |
| BON-1 | 16 hours | 100 | 21% (P ≤ 0.001) | [5] |
Experimental Protocols
This section details the methodologies for key experiments involving Lanreotide treatment in a cell culture setting.
Preparation of Lanreotide Stock Solution
-
Reagent: Lanreotide acetate (lyophilized powder)
-
Solvent: Sterile, nuclease-free water or a solvent recommended by the manufacturer.
-
Procedure:
-
Refer to the manufacturer's instructions for the appropriate solvent. If not specified, begin by attempting to dissolve Lanreotide acetate in sterile, nuclease-free water to create a high-concentration stock solution (e.g., 1 mM).
-
Gently vortex to dissolve the powder completely.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Cell Culture and Seeding
-
Materials:
-
Appropriate cancer cell line (e.g., NCI-H727, BON-1)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
96-well flat-bottom cell culture plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.
-
Once the cells reach 80-90% confluency, wash them with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow the cells to attach and enter the logarithmic growth phase.
-
Lanreotide Treatment
-
Procedure:
-
Thaw an aliquot of the Lanreotide stock solution and prepare a series of dilutions in serum-free or complete medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells of the 96-well plate containing the seeded cells.
-
Add 100 µL of the medium containing the different Lanreotide concentrations to the respective wells. Include wells with medium only (blank) and cells with medium containing the vehicle solvent (vehicle control).
-
Incubate the plate for the desired treatment durations (e.g., 6, 16, 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assessment using MTT Assay
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Following the treatment period, add 10 µL of the MTT reagent to each well of the 96-well plate.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Visualizations
Signaling Pathway of Lanreotide
Caption: Lanreotide signaling cascade.
Experimental Workflow for In Vitro Lanreotide Treatment
Caption: Workflow for Lanreotide cell viability assay.
References
Application Notes and Protocols for Lanreotide Administration in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Lanreotide, a synthetic somatostatin analogue, in xenograft mouse models for preclinical cancer research. The protocols outlined below are based on established methodologies and published studies, offering a framework for investigating the anti-tumor efficacy of Lanreotide.
Introduction
Lanreotide is a long-acting somatostatin analogue that exerts its biological effects by binding to somatostatin receptors (SSTRs), with a high affinity for SSTR2 and SSTR5.[1][2] The activation of these G-protein coupled receptors triggers a cascade of intracellular signaling events, leading to the inhibition of hormone secretion and the modulation of cell growth and proliferation.[1][3] In oncology, Lanreotide is primarily utilized for the treatment of neuroendocrine tumors (NETs), where it has demonstrated efficacy in controlling hormonal syndromes and inhibiting tumor progression.[4][5] Xenograft mouse models provide a valuable in vivo platform to evaluate the therapeutic potential of Lanreotide against various cancer types, particularly those expressing SSTRs.
Mechanism of Action and Signaling Pathways
Lanreotide's anti-tumor activity is mediated through both direct and indirect mechanisms.
Direct Effects:
-
Inhibition of Cell Proliferation: Upon binding to SSTR2 and SSTR5 on tumor cells, Lanreotide activates intracellular signaling pathways that lead to cell cycle arrest.[1] This is primarily achieved through the activation of phosphotyrosine phosphatases (PTPs), which can counteract the signaling of growth factor receptors.[3]
-
Induction of Apoptosis: Lanreotide can also promote programmed cell death (apoptosis) in cancer cells, further contributing to its anti-tumor effects.[1]
Indirect Effects:
-
Anti-angiogenesis: Lanreotide can inhibit the formation of new blood vessels (angiogenesis) within the tumor, thereby restricting the supply of nutrients and oxygen required for tumor growth.
-
Inhibition of Growth Factor Secretion: By acting on various cell types within the tumor microenvironment, Lanreotide can reduce the secretion of growth factors and hormones that promote tumor proliferation.
The primary signaling cascade initiated by Lanreotide binding to SSTR2/5 involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling molecules involved in cell growth and proliferation.
Signaling Pathway Diagram
Caption: Lanreotide binding to SSTR2/5 initiates signaling cascades that inhibit cell proliferation and induce apoptosis.
Data Presentation: Lanreotide Efficacy in Xenograft Models
The following tables summarize quantitative data from preclinical studies on the anti-tumor effects of Lanreotide in various xenograft mouse models.
Table 1: In Vitro Efficacy of Lanreotide on Neuroendocrine Tumor Cell Lines
| Cell Line | Cancer Type | Lanreotide Concentration (µM) | Effect on Cell Viability | Citation |
| NCI-H727 | Bronchial Carcinoid | 25 | 17% reduction | [6] |
| 100 | 23% reduction | [6] | ||
| BON-1 | Pancreatic Neuroendocrine Tumor | 100 | 21% reduction | [6] |
Table 2: In Vivo Efficacy of Lanreotide in Neuroendocrine Tumor Xenograft Models
| Xenograft Model | Treatment Regimen | Tumor Growth Inhibition | Citation |
| Human Small-Intestine Neuroendocrine Tumor (GOT1) | 2 x 15 MBq 177Lu-octreotate (for comparison) | 61% reduction in mean tumor volume | [7] |
| 1 x 30 MBq 177Lu-octreotate (for comparison) | 52% reduction in mean tumor volume | [7] | |
| 2 x 30 MBq 177Lu-octreotate (for comparison) | 91% reduction in mean tumor volume | [7] | |
| 1 x 60 MBq 177Lu-octreotate (for comparison) | 44% reduction in mean tumor volume | [7] | |
| Gastroenteropancreatic Neuroendocrine Tumors (CLARINET study) | 120 mg every 28 days (human clinical data) | Significantly prolonged progression-free survival | [4][8] |
Experimental Protocols
The following are detailed protocols for the administration of Lanreotide in xenograft mouse models. These protocols should be adapted based on the specific cell line, mouse strain, and experimental objectives.
Protocol 1: Establishment of a Subcutaneous Neuroendocrine Tumor Xenograft Model
Materials:
-
Neuroendocrine tumor cell line (e.g., BON-1, NCI-H727)
-
Immunocompromised mice (e.g., Nude, SCID, NOD-SCID)
-
Cell culture medium (e.g., DMEM/F12 or RPMI-1640)[6]
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® (optional, can enhance tumor take rate)
-
Syringes (1 mL) with 27-gauge needles
-
Calipers
Procedure:
-
Cell Culture: Culture the chosen NET cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C in a 5% CO2 incubator.[6]
-
Cell Preparation:
-
When cells reach 80-90% confluency, aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate for a few minutes until cells detach.
-
Neutralize the trypsin with complete culture medium and collect the cells in a sterile conical tube.
-
Centrifuge the cells at 1,200 rpm for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Centrifuge the cells again and resuspend the pellet in sterile PBS at the desired concentration (e.g., 5-10 x 10^6 cells per 100 µL).
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Using a 1 mL syringe with a 27-gauge needle, subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumors should become palpable within 1-4 weeks.
-
-
Tumor Measurement:
-
Once tumors are established, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Experimental Workflow Diagram
Caption: Workflow for establishing and treating a subcutaneous xenograft mouse model.
Protocol 2: Long-Term Administration of Lanreotide Autogel/Depot
Materials:
-
Lanreotide Autogel/Depot pre-filled syringes (e.g., 60, 90, or 120 mg)[5]
-
Mice with established xenograft tumors
-
Calipers
-
Analytical balance for mouse weighing
Procedure:
-
Dose Calculation:
-
The clinical dose of Lanreotide for NETs is typically 120 mg every 4 weeks.[4][9]
-
Dose conversion from human to mouse should be performed based on body surface area. A common approximation is to use a dose of 10-40 mg/kg for mice. However, it is highly recommended to perform a dose-ranging study to determine the optimal therapeutic dose for the specific xenograft model.
-
-
Administration:
-
Allow the Lanreotide Autogel/Depot pre-filled syringe to come to room temperature for at least 30 minutes before injection.
-
Weigh each mouse to ensure accurate dosing if using a mg/kg regimen.
-
Administer Lanreotide via deep subcutaneous injection into the flank, alternating sides with each injection to avoid local irritation.
-
The administration frequency should be based on the long-acting formulation, typically every 2 to 4 weeks. This should be optimized for the specific mouse model and study duration.
-
-
Monitoring and Data Collection:
-
Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, or injection site reactions.
-
Measure tumor volume 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be collected for further analysis (e.g., histology, biomarker analysis).
-
Logical Relationship Diagram
Caption: Logical flow of a preclinical study evaluating Lanreotide efficacy.
Conclusion
These application notes and protocols provide a foundational guide for researchers utilizing Lanreotide in xenograft mouse models. Adherence to detailed and consistent methodologies is crucial for obtaining reliable and reproducible data. The provided diagrams and tables aim to facilitate a clear understanding of Lanreotide's mechanism of action and its application in a preclinical setting. Researchers are encouraged to adapt these protocols to their specific experimental needs while maintaining rigorous scientific standards.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells [frontiersin.org]
- 3. Lanreotide Depot: An Antineoplastic Treatment of Carcinoid or Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Antiproliferative Role of Lanreotide in Controlling Growth of Neuroendocrine Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Lanreotide Induces Cytokine Modulation in Intestinal Neuroendocrine Tumors and Overcomes Resistance to Everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hyperfractionated Treatment with 177Lu-Octreotate Increases Tumor Response in Human Small-Intestine Neuroendocrine GOT1 Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahpba.org [ahpba.org]
- 9. researchgate.net [researchgate.net]
Application Note: Quantification of Lanreotide in Human Plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Lanreotide, a synthetic octapeptide analogue of somatostatin, in human plasma. The described method utilizes a simple protein precipitation extraction procedure followed by analysis with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method is suitable for pharmacokinetic and toxicokinetic studies, providing high throughput and reliable quantification of Lanreotide in a complex biological matrix. A detailed protocol for an alternative sample preparation using Solid Phase Extraction (SPE) is also provided for researchers requiring cleaner extracts and potentially lower limits of quantification.
Introduction
Lanreotide is a therapeutic agent used in the management of acromegaly and neuroendocrine tumors.[1][2] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic assessments and therapeutic drug monitoring. This document provides a comprehensive protocol for the extraction and quantification of Lanreotide from human plasma using a UPLC-MS/MS system. The primary method described is based on protein precipitation, a rapid and straightforward technique for sample clean-up.[1][3] Additionally, a more elaborate Solid Phase Extraction (SPE) protocol is offered as an alternative for enhanced sample purification.[4][5]
Materials and Reagents
-
Lanreotide reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled Lanreotide or a structurally similar peptide)[1]
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Human plasma (K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)
Experimental Protocols
Protocol 1: Protein Precipitation
This protocol outlines the steps for preparing plasma samples using protein precipitation.[1][3]
-
Sample Thawing: Thaw frozen plasma samples at room temperature (25 ± 1°C) and vortex to ensure homogeneity.[3]
-
Aliquoting: In a microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Internal Standard Addition: Add 50 µL of the internal standard working solution to the plasma sample.
-
Precipitation: Add 250 µL of acetonitrile (ACN) to the sample.[3]
-
Vortexing: Vortex the mixture vigorously for 5 seconds.[3]
-
Centrifugation: Centrifuge the mixture for 2 minutes at 14,800 rpm to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for analysis.
-
Injection: Inject 2 µL of the supernatant into the LC-MS/MS system.[3]
Protocol 2: Solid Phase Extraction (SPE)
This protocol provides a detailed procedure for sample clean-up using solid-phase extraction, adapted from general peptide extraction methods.[4][5][6]
-
Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex for 1 minute.[7]
-
Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 drops per second).[6]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove unretained interferences.[5]
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
UPLC-MS/MS Conditions
The following are typical UPLC-MS/MS parameters for the analysis of Lanreotide.[1]
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Phenomenex Kinetex® C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | A suitable gradient to ensure separation from endogenous interferences |
| Column Temperature | 40°C |
| Injection Volume | 2-5 µL |
| Mass Spectrometer | Sciex Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition Lanreotide | m/z 548.8 → 170.0 [M+2H]2+ |
| MRM Transition IS | To be optimized based on the selected internal standard |
Data Presentation
The following tables summarize the quantitative performance of the described UPLC-MS/MS method based on protein precipitation.[1]
Table 1: Chromatographic and Quantitative Parameters
| Parameter | Value |
| Retention Time Lanreotide | 1.09 min |
| Retention Time IS | 1.22 min |
| Linearity Range | 0.3 - 1000 ng/mL |
| Correlation Coefficient (r²) | 0.9996 |
| Lower Limit of Quantification (LLOQ) | 0.3 ng/mL |
Table 2: Precision and Accuracy Data
| Quality Control Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low | < 9.7% | < 9.3% | < 109.3% | < 110.4% |
| Medium | < 9.7% | < 9.3% | < 109.3% | < 110.4% |
| High | < 9.7% | < 9.3% | < 109.3% | < 110.4% |
Mandatory Visualization
Caption: Experimental workflow for Lanreotide quantification in plasma.
Caption: Key parameters for bioanalytical method validation.
References
- 1. Bioanalysis of lanreotide in dog plasma using liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of beagle dogs after single subcutaneous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. a protein precipitation extraction method [protocols.io]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. shimadzu.co.kr [shimadzu.co.kr]
Application Notes and Protocols for Lanreotide Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanreotide is a synthetic octapeptide analog of the natural hormone somatostatin. It exerts its physiological effects by binding with high affinity to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5.[1][2][3] This binding initiates a cascade of intracellular signaling events that lead to the inhibition of hormone secretion and cell proliferation, making Lanreotide a crucial therapeutic agent for conditions such as acromegaly and neuroendocrine tumors (NETs).[4][5] The characterization of Lanreotide's binding affinity and selectivity for its target receptors is a critical step in drug development and pre-clinical research. This document provides detailed protocols for conducting a Lanreotide receptor binding assay, methods for data analysis, and an overview of the associated signaling pathways.
Data Presentation: Lanreotide Binding Affinities
The binding affinity of Lanreotide for somatostatin receptors is a key determinant of its biological activity. The following table summarizes the reported binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of Lanreotide for SSTR2 and SSTR5 from various studies. These values are typically determined through competitive radioligand binding assays.
| Receptor Subtype | Ligand | Cell Line/Tissue | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| SSTR2 | Lanreotide | HEK293 cells expressing SSTR2 | [125I-Tyr11]-SRIF-14 | 1.2 ± 0.3 | - | [2] |
| SSTR2 | Lanreotide | BON-1 cells | [125I-Tyr11]-SRIF-14 | - | 0.8 ± 0.2 | [5] |
| SSTR5 | Lanreotide | CHO-K1 cells expressing SSTR5 | [125I-Tyr11]-SRIF-14 | 3.5 ± 0.9 | - | [6] |
| SSTR2 | Lanreotide | AR42J cells | [125I-Tyr11]-SRIF-14 | - | 1.5 ± 0.4 | [7] |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values can vary depending on the experimental conditions, including the radioligand used, cell line, and assay buffer composition.
Experimental Protocols
Membrane Preparation from SSTR-Expressing Cells
This protocol describes the preparation of cell membranes from cultured cells overexpressing SSTR2 or SSTR5 (e.g., HEK293-SSTR2, BON-1, QGP1, or AR42J cells).[8][9][10]
Materials:
-
SSTR-expressing cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Scrapers
-
Homogenization Buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4), ice-cold
-
Protease Inhibitor Cocktail
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
-
Bradford or BCA Protein Assay Kit
Procedure:
-
Culture SSTR-expressing cells to confluency in appropriate growth medium.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping them into ice-cold PBS.
-
Centrifuge the cell suspension at 1,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Homogenization Buffer containing a protease inhibitor cocktail.
-
Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Homogenization Buffer.
-
Repeat the centrifugation step (step 8).
-
Resuspend the final membrane pellet in a small volume of Assay Buffer (see below) and determine the protein concentration using a Bradford or BCA assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Competitive Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of Lanreotide for SSTRs using a radiolabeled somatostatin analog.
Materials:
-
Prepared cell membranes expressing SSTRs
-
Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Radioligand (e.g., [125I-Tyr11]-Somatostatin-14)[11]
-
Unlabeled Lanreotide (competitor ligand)
-
Unlabeled somatostatin (for non-specific binding determination)
-
96-well microplates
-
Filtration apparatus with glass fiber filters (e.g., Whatman GF/C)
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: Perform the assay in triplicate in a 96-well plate.
-
Total Binding: Add Assay Buffer, radioligand, and cell membranes.
-
Non-specific Binding: Add Assay Buffer, radioligand, a saturating concentration of unlabeled somatostatin (e.g., 1 µM), and cell membranes.
-
Competitive Binding: Add Assay Buffer, radioligand, increasing concentrations of unlabeled Lanreotide, and cell membranes.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).
-
Washing: Wash the filters three times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
Data Analysis
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding.
-
IC50 Determination: Plot the percentage of specific binding against the logarithm of the Lanreotide concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Mandatory Visualizations
Lanreotide-SSTR2/5 Signaling Pathway
Caption: SSTR2/5 signaling upon Lanreotide binding.
Lanreotide Receptor Binding Assay Workflow
Caption: Workflow for Lanreotide receptor binding assay.
Conclusion
The protocols and data presented here provide a comprehensive guide for researchers to accurately determine the binding characteristics of Lanreotide to its cognate somatostatin receptors. Understanding these interactions is fundamental to elucidating its mechanism of action and for the development of novel somatostatin analogs with improved therapeutic profiles. The provided diagrams offer a clear visualization of the experimental workflow and the intricate signaling pathways activated by Lanreotide, serving as a valuable resource for professionals in the field of drug discovery and development.
References
- 1. Somatostatin and Somatostatin Receptors in Tumour Biology | MDPI [mdpi.com]
- 2. Structural insights into the binding modes of lanreotide and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “Cold” Somatostatin Analogs in Neuroendocrine Neoplasms: Decoding Mechanisms, Overcoming Resistance, and Shaping the Future of Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Somatostatin and Somatostatin Receptors: From Signaling to Clinical Applications in Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Effects of Somatostatin, Octreotide, and Lanreotide on Neuroendocrine Differentiation and Proliferation in Established and Primary NET Cell Lines: Possible Crosstalk with TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Upregulation of SSTR2 Expression and Radioligand Binding of [18F]SiTATE in Neuroendocrine Tumour Cells with Combined Inhibition of Class I HDACs and LSD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability (MTT) Assay with Lanreotide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanreotide, a synthetic somatostatin analog, is a crucial therapeutic agent in the management of neuroendocrine tumors (NETs) and acromegaly.[1] Its primary mechanism of action involves binding to somatostatin receptors (SSTRs), predominantly subtypes 2 and 5 (SSTR2 and SSTR5), initiating a cascade of intracellular events that culminate in the inhibition of hormone secretion and tumor cell proliferation.[2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method to assess cell viability. This assay quantifies the metabolic activity of living cells, providing a robust system for evaluating the cytotoxic or cytostatic effects of compounds like Lanreotide.
These application notes provide a comprehensive guide for utilizing the MTT assay to determine the effects of Lanreotide on the viability of cancer cell lines, particularly those of neuroendocrine origin.
Mechanism of Action of Lanreotide
Lanreotide exerts its antiproliferative effects by binding to SSTR2 and SSTR5 on the cell surface. This ligand-receptor interaction triggers a G-protein coupled signaling cascade that inhibits the enzyme adenylyl cyclase.[3] The inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3] Reduced cAMP levels subsequently lead to the decreased activity of Protein Kinase A (PKA). This initiates downstream signaling through the MAPK/ERK pathway, resulting in the upregulation of cyclin-dependent kinase inhibitors such as p21 and p27.[4] These proteins play a pivotal role in halting the cell cycle, thereby impeding cell proliferation.[4] Furthermore, Lanreotide can induce apoptosis, or programmed cell death, through the activation of protein tyrosine phosphatases like SHP-1 and the pro-apoptotic protein Bax.[4][5]
Data Presentation
The following tables summarize the dose-dependent effects of Lanreotide on the viability of various neuroendocrine tumor cell lines as determined by the MTT assay.
Table 1: Effect of Lanreotide on NCI-H727 and BON-1 Cell Viability at 16 Hours
| Lanreotide Concentration (µM) | NCI-H727 % Viability Reduction (Mean ± SD) | BON-1 % Viability Reduction (Mean ± SD) |
| 0 | 0 ± 0 | 0 ± 0 |
| 25 | 17 ± 4.5* | No significant effect |
| 100 | 23 ± 5.2 | 21 ± 4.8 |
*P ≤ 0.05; ***P ≤ 0.001. Data is derived from Sciammarella et al., 2020.[6]
Table 2: Time- and Dose-Dependent Effect of Lanreotide on Everolimus-Resistant BON-1 Cell Viability
| Lanreotide Concentration (µM) | % Viability at 24h (Mean ± SD) | % Viability at 48h (Mean ± SD) | % Viability at 72h (Mean ± SD) |
| 0 | 100 ± 0 | 100 ± 0 | 100 ± 0 |
| 0.195 | 98 ± 5.1 | 95 ± 6.2 | 92 ± 7.3 |
| 1.56 | 96 ± 4.9 | 91 ± 5.8 | 85 ± 6.9 |
| 12.5 | 92 ± 5.3 | 80 ± 6.5** | 65 ± 8.1*** |
| 25 | 88 ± 6.1 | 72 ± 7.1 | 50 ± 9.2*** |
| 100 | 81 ± 7.2 | 60 ± 8.3 | 42 ± 8.8 |
*P ≤ 0.05; **P ≤ 0.01; ***P ≤ 0.001. Data is derived from Sciammarella et al., 2020.[6]
Experimental Protocols
MTT Assay Protocol for Lanreotide Treatment
This protocol outlines the steps for assessing cell viability using the MTT assay following treatment with Lanreotide.
Materials:
-
Target cancer cell line (e.g., NCI-H727, BON-1)
-
Complete cell culture medium
-
Lanreotide stock solution
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Lanreotide Treatment:
-
Prepare a series of Lanreotide dilutions in complete culture medium at twice the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the corresponding Lanreotide dilution to the treatment wells.
-
Add 100 µL of fresh medium to the untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 humidified incubator. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to ensure complete dissolution of the formazan crystals.
-
Incubate the plate overnight in the incubator.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the Lanreotide concentration to generate a dose-response curve.
-
The IC50 value (the concentration of Lanreotide that inhibits 50% of cell viability) can be determined from the dose-response curve.
-
Conclusion
The MTT assay is a reliable and effective method for assessing the antiproliferative effects of Lanreotide on cancer cell lines. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of Lanreotide and its mechanism of action. Careful optimization of experimental parameters such as cell seeding density and incubation times is crucial for obtaining accurate and reproducible results.
References
- 1. ahpba.org [ahpba.org]
- 2. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Somatostatin inhibits the activity of adenylate cyclase in cultured human meningioma cells and stimulates their growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Lanreotide-Induced Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanreotide is a synthetic somatostatin analog with a high affinity for somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5.[1][2][3] Its mechanism of action involves the activation of these receptors, leading to the inhibition of hormone secretion and the modulation of cell growth and proliferation.[2][3] These effects are mediated through the regulation of downstream intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K/Akt) pathways.[1][3] Western blot analysis is a critical technique for elucidating the molecular mechanisms of Lanreotide by quantifying the changes in the expression and phosphorylation status of key proteins within these signaling cascades.
These application notes provide a comprehensive guide to utilizing Western blot for the analysis of Lanreotide-induced signaling in cancer cell lines, with a focus on neuroendocrine tumor (NET) cells.
Key Signaling Pathways Modulated by Lanreotide
Lanreotide treatment primarily impacts the following signaling pathways:
-
MAPK/ERK Pathway: Activation of SSTRs by Lanreotide can lead to the modulation of the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival. This is often observed through changes in the phosphorylation of ERK1/2.
-
PI3K/Akt Pathway: Lanreotide can influence the PI3K/Akt pathway, a key regulator of cell survival, growth, and metabolism. The activation status of this pathway is commonly assessed by measuring the phosphorylation of Akt.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize representative quantitative data from Western blot analyses of neuroendocrine tumor cell lines (e.g., BON-1, NCI-H727) treated with Lanreotide. The data is presented as a fold change in the ratio of phosphorylated protein to total protein, normalized to a loading control.
Note: The following data is illustrative and based on trends reported in the literature, which often describe the effects of Lanreotide as modest when used as a monotherapy.[1]
Table 1: Effect of Lanreotide on MAPK/ERK Pathway Activation
| Treatment | Time Point | p-ERK1/2 / Total ERK1/2 Ratio (Fold Change vs. Control) |
| Lanreotide (1 µM) | 2 hours | 0.85 |
| Lanreotide (1 µM) | 4 hours | 0.75 |
| Lanreotide (1 µM) | 24 hours | 0.90 |
| Lanreotide (1 µM) | 48 hours | 0.95 |
Table 2: Effect of Lanreotide on PI3K/Akt Pathway Activation
| Treatment | Time Point | p-Akt (Ser473) / Total Akt Ratio (Fold Change vs. Control) |
| Lanreotide (1 µM) | 2 hours | 0.90 |
| Lanreotide (1 µM) | 4 hours | 0.80 |
| Lanreotide (1 µM) | 24 hours | 0.95 |
| Lanreotide (1 µM) | 48 hours | 1.0 |
Experimental Protocols
This section provides detailed methodologies for the Western blot analysis of Lanreotide-induced signaling.
Protocol 1: Cell Culture and Lanreotide Treatment
-
Cell Line: Human neuroendocrine tumor cell lines (e.g., BON-1, NCI-H727).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare a stock solution of Lanreotide in sterile water or DMSO.
-
Dilute the stock solution in culture medium to the desired final concentration (e.g., 1 µM, 10 µM, or a dose-response range).
-
Replace the culture medium with the Lanreotide-containing medium.
-
Incubate the cells for the desired time points (e.g., 2, 4, 24, 48 hours).
-
For the control group, treat cells with vehicle (sterile water or DMSO) at the same concentration as the Lanreotide-treated group.
-
Protocol 2: Protein Extraction
-
Lysis Buffer Preparation: Prepare a RIPA lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice.
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
-
Centrifugation: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
Protocol 3: Western Blot Analysis
-
Sample Preparation:
-
Based on the protein quantification, normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to the protein lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Ensure complete transfer by checking the pre-stained ladder on the membrane.
-
-
Blocking:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (e.g., rabbit anti-p-ERK1/2, rabbit anti-ERK1/2, rabbit anti-p-Akt, rabbit anti-Akt, and a loading control like mouse anti-β-actin) in 5% BSA in TBST according to the manufacturer's recommendations.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in 5% BSA in TBST for 1 hour at room temperature.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein band to the corresponding total protein band.
-
Further normalize this ratio to the loading control (e.g., β-actin) to account for any variations in protein loading.
-
Calculate the fold change relative to the untreated control.
-
Mandatory Visualizations
Caption: Lanreotide signaling pathway.
Caption: Western blot experimental workflow.
References
- 1. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]
Application Note: Lanreotide Formulations for Preclinical In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lanreotide is a synthetic octapeptide analog of the natural inhibitory hormone somatostatin.[1][2] Its mechanism of action is primarily mediated through high-affinity binding to somatostatin receptors (SSTR), particularly subtypes 2 and 5 (SSTR2 and SSTR5).[3][4] This interaction triggers a cascade of intracellular signaling events that lead to the inhibition of various endocrine, neuroendocrine, exocrine, and paracrine functions.[3][5] Clinically, lanreotide is used for the treatment of acromegaly and to manage symptoms associated with neuroendocrine tumors (NETs).[1][6]
Preclinical in vivo studies are crucial for evaluating the pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety of novel drug formulations. This document provides detailed protocols and application notes for the use of lanreotide formulations in such studies, with a focus on the widely used sustained-release depot formulations.
Lanreotide Formulations for Preclinical Use
Peptide drugs like lanreotide often have short in vivo half-lives, necessitating the development of long-acting formulations.[7] For preclinical and clinical use, two primary types of sustained-release formulations are common:
-
Lanreotide Autogel/Depot: This is a supersaturated aqueous solution of lanreotide acetate that forms a drug depot at the injection site upon interaction with physiological fluids.[8][9] The formulation is notable for containing only lanreotide acetate and water for injection, without polymers or other excipients.[9] This depot allows for a rapid initial release followed by a slow, sustained release of the peptide, enabling dosing intervals of every 4 weeks or longer.[9][10] The self-assembling properties of lanreotide into nanotubes are critical to this formulation's function.[1][11]
-
Lanreotide Microspheres: This formulation encapsulates lanreotide acetate within biodegradable polymer microspheres, typically made of poly(lactic-co-glycolic acid) (PLGA).[12][13] The peptide is released as the polymer matrix degrades over time. Studies have demonstrated that these microspheres can provide a continuous release of lanreotide for up to 5 weeks.[12][14]
Mechanism of Action and Signaling Pathways
Lanreotide exerts its antiproliferative and antisecretory effects by activating SSTR2 and SSTR5.[15][16] This activation initiates several downstream signaling pathways. The binding to these G-protein coupled receptors (GPCRs) leads to the inhibition of the enzyme adenylyl cyclase, which in turn suppresses the formation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA).[17] Furthermore, lanreotide can modulate ion channel activity and activate phosphotyrosine phosphatases (PTPs), such as SHP-1, which interfere with growth factor receptor signaling cascades like the MAPK (ERK1/2) pathway, ultimately leading to cell cycle arrest and apoptosis.[16][18][19]
Caption: Lanreotide signaling pathway.
Preclinical In Vivo Experimental Design
A typical preclinical study aims to assess the efficacy, safety, and pharmacokinetic profile of a lanreotide formulation.
Caption: General workflow for a preclinical in vivo efficacy and PK study.
Experimental Protocols
This protocol details the handling and administration of the pre-filled syringe formulation (e.g., Somatuline® Depot).
Materials:
-
Lanreotide Autogel/Depot pre-filled syringe (60, 90, or 120 mg)[20]
-
Alcohol wipes
-
Sterile gauze
-
Sharps disposal container
Procedure:
-
Temperature Equilibration: Remove the sealed pouch containing the syringe from refrigeration and allow it to sit at room temperature for at least 30 minutes before injection. Do not open the pouch during this time.[21][22]
-
Animal Restraint: Properly restrain the animal (e.g., mouse or rat) to ensure its safety and to allow for accurate injection.
-
Site Preparation: Select an injection site. For rodents, the subcutaneous space in the dorsal flank or the superior external quadrant of the buttock is commonly used.[21][23] Clean the injection site with an alcohol wipe and allow it to air dry.
-
Syringe Preparation: Open the sealed pouch and remove the syringe. Pull off the needle cap.
-
Injection:
-
Slightly stretch the skin at the injection site. Do not pinch the skin.[21][24]
-
Insert the needle fully at a 90-degree angle into the deep subcutaneous tissue. The entire needle length should be inserted.[21][24]
-
Slowly depress the plunger over approximately 20 seconds. The formulation is viscous, and rapid injection may cause discomfort or leakage.[5][24]
-
Once the full dose is administered, the automatic safety system will activate, and the needle will retract into the guard as you withdraw it from the skin.[24]
-
-
Post-Injection: Withdraw the needle and apply gentle pressure to the site with sterile gauze if necessary. Do not rub the injection site.[24]
-
Disposal: Dispose of the used syringe in a designated sharps container.[24]
This protocol outlines a xenograft model to test the anti-proliferative effects of lanreotide.
Materials:
-
Immunodeficient mice (e.g., Nude or SCID)
-
SSTR-positive human tumor cell line (e.g., H727 lung carcinoid, BON-1 pancreatic NET)
-
Cell culture medium, PBS, Matrigel (optional)
-
Calipers
-
Lanreotide formulation and vehicle control
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 tumor cells (resuspended in PBS or a mix with Matrigel) into the flank of each mouse.
-
Tumor Monitoring: Monitor animals 2-3 times per week for tumor growth. Use calipers to measure the length (L) and width (W) of the tumors. Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomize the animals into treatment groups (e.g., Vehicle Control, Lanreotide low dose, Lanreotide high dose), ensuring the average tumor volume is similar across all groups.
-
Treatment: Administer lanreotide or vehicle control according to the protocol in Section 5.1 . Dosing frequency will depend on the formulation (e.g., every 4 weeks for Lanreotide Autogel).[5]
-
Data Collection: Continue to measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration. At termination, tumors are excised and weighed. Tissues can be collected for further analysis (e.g., histopathology, biomarker analysis).
This protocol describes a basic single-dose PK study in rodents.
Materials:
-
Cannulated rats or non-cannulated mice
-
Lanreotide formulation
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Equipment for plasma analysis (e.g., LC-MS/MS)
Procedure:
-
Dosing: Administer a single dose of the lanreotide formulation via deep subcutaneous injection as described in Section 5.1 .
-
Blood Sampling: Collect blood samples at predetermined time points. A typical schedule might include pre-dose (0 hr), and 1, 4, 8, 24 hours, and 2, 4, 7, 14, 21, 28, 42, and 56 days post-dose.[25][26]
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 1500 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of lanreotide in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
PK Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (half-life).
Quantitative Data Presentation
The following tables summarize representative pharmacokinetic and efficacy data for lanreotide formulations.
Table 1: Pharmacokinetic Parameters of Lanreotide Autogel in Healthy Volunteers (Single Deep SC Dose) [10][25][26]
| Dose | Cmax (ng/mL) | Tmax (days, median) | AUC (ng·day/mL) | Apparent t½ (days) |
| 60 mg | 8.39 | 0.50 | 79.48 ± 13.06 | 27.4 |
| 90 mg | 5.7 (acromegaly pts) | N/A | N/A | N/A |
| 120 mg | 6.79 | 0.29 | N/A | 30.1 |
| Data are presented as mean ± SD where available. Cmax and t½ for 90mg and 120mg doses are from separate studies and may have different methodologies. |
Table 2: Pharmacokinetic Parameters at Steady State in Acromegaly Patients (Dosing Every 28 Days) [27]
| Dose | Average Cmin (ng/mL) |
| 60 mg | 1.949 ± 0.619 |
| 90 mg | 2.685 ± 0.783 |
| 120 mg | 3.575 ± 1.271 |
| Cmin = minimum concentration (trough level) at steady state. |
Table 3: Representative Tumor Growth Inhibition Data from a Preclinical Xenograft Model
| Day | Vehicle Control (Tumor Volume, mm³) | Lanreotide Treatment (Tumor Volume, mm³) |
| 0 | 155 ± 15 | 158 ± 16 |
| 7 | 310 ± 35 | 215 ± 22 |
| 14 | 650 ± 70 | 280 ± 31 |
| 21 | 1100 ± 120 | 350 ± 40 |
| 28 | 1750 ± 180 | 410 ± 45 |
| Data are hypothetical but representative of expected outcomes. Values are mean ± SEM. |
Conclusion
Lanreotide sustained-release formulations, particularly the Autogel/Depot version, are well-suited for preclinical in vivo research due to their prolonged release profiles, which allow for infrequent dosing. The protocols outlined in this document provide a framework for researchers to effectively evaluate the pharmacokinetics, safety, and antitumor efficacy of lanreotide. Careful adherence to preparation and administration techniques is critical for achieving reproducible results and accurately modeling the clinical performance of this important therapeutic peptide.
References
- 1. Lanreotide - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. droracle.ai [droracle.ai]
- 4. mdpi.com [mdpi.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Lanreotide Depot: An Antineoplastic Treatment of Carcinoid or Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Formulation | Somatuline® Depot (lanreotide) [somatulinedepot.com]
- 10. assets.hpra.ie [assets.hpra.ie]
- 11. A New Approach to Supramolecular Structure Determination in Pharmaceutical Preparation of Self-Assembling Peptides: A Case Study of Lanreotide Autogel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation, characterization and related in vivo release, safety and toxicity studies of long acting lanreotide microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. researchgate.net [researchgate.net]
- 15. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lanreotide | C54H69N11O10S2 | CID 6918011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 20. Delivery System | Somatuline® Depot (lanreotide) [somatulinedepot.com]
- 21. Administration | Somatuline® Depot (lanreotide) [somatulinedepot.com]
- 22. Lanreotide Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 23. accessdata.fda.gov [accessdata.fda.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. Pharmacokinetics of a new Autogel formulation of the somatostatin analogue lanreotide after a single subcutaneous dose in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Pharmacokinetics and population pharmacodynamic analysis of lanreotide Autogel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemistry for SSTR2 Expression in Lanreotide Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction Lanreotide is a long-acting synthetic analog of somatostatin, a hormone that regulates various cellular functions.[1] Its therapeutic effect, particularly in neuroendocrine neoplasms (NENs), is primarily mediated through its high binding affinity for somatostatin receptor subtype 2 (SSTR2) and, to a lesser extent, SSTR5.[2][3][4] Activation of SSTR2 by Lanreotide triggers intracellular signaling cascades that inhibit hormone secretion and cell proliferation, making it a cornerstone therapy for managing symptoms and controlling tumor growth in patients with unresectable, well- or moderately-differentiated NENs.[5][6][7]
Given that the efficacy of Lanreotide is dependent on the presence of SSTR2 on tumor cells, accurately assessing SSTR2 expression is critical for patient selection, predicting therapeutic response, and guiding treatment strategies.[8][9][10] Immunohistochemistry (IHC) is a widely used, reliable, and accessible in vitro method to evaluate SSTR2 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissues, providing crucial information for clinical decision-making.[10][11] These application notes provide a detailed overview of the SSTR2 signaling pathway, a comprehensive protocol for SSTR2 immunohistochemistry, and a summary of quantitative data from relevant studies.
SSTR2 Signaling Pathway Activated by Lanreotide
Lanreotide binding to SSTR2, a G-protein-coupled receptor (GPCR), initiates a cascade of intracellular events.[11] This activation leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.[1] The signaling also involves the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1, and modulation of the MAPK pathway.[6] The culmination of these signals results in the inhibition of hormone hypersecretion and potent anti-proliferative effects, including cell cycle arrest and apoptosis.[1][5]
Experimental Protocols and Workflow
I. Immunohistochemistry Protocol for SSTR2
This protocol is a generalized procedure for detecting SSTR2 in FFPE tissue sections. Optimization may be required depending on the specific antibody, detection system, and tissue type.
Materials and Reagents:
-
FFPE tissue sections (4-5 µm thick) on charged slides
-
Xylene or xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Citrate Buffer, pH 6.0)
-
Peroxidase/Alkaline Phosphatase Blocking Reagent
-
Protein Block/Normal Serum
-
Primary Antibody: Anti-SSTR2 monoclonal antibody (e.g., clone UMB1 is well-documented for membrane localization[11][12]).
-
Polymer-based Detection System (e.g., HRP- or AP-conjugated secondary antibody)
-
Chromogen Substrate (e.g., DAB or AEC)
-
Hematoxylin counterstain
-
Mounting Medium
-
Positive Control Tissue (e.g., normal pancreas, gastroenteropancreatic NEN known to be SSTR2-positive)[11]
-
Negative Control (primary antibody omitted or replaced with isotype control)
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Immerse in 100% ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% ethanol: 1 change, 3 minutes.
-
Immerse in 70% ethanol: 1 change, 3 minutes.
-
Rinse gently in deionized water.
-
-
Antigen Retrieval:
-
Heat-induced epitope retrieval (HIER) is recommended.
-
Pre-heat Antigen Retrieval Buffer to 95-100°C in a water bath or steamer.
-
Immerse slides in the hot buffer and incubate for 20-30 minutes.[13]
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in wash buffer (e.g., TBS or PBS).
-
-
Staining:
-
Incubate slides with Peroxidase Blocking Reagent for 10 minutes to quench endogenous enzyme activity. Rinse with wash buffer.
-
Apply Protein Block/Normal Serum and incubate for 20-30 minutes to block non-specific binding.
-
Drain blocking solution and apply primary anti-SSTR2 antibody diluted in antibody diluent. Incubate overnight at 4°C or for 60 minutes at room temperature.[14][15]
-
Rinse slides with wash buffer (3 changes, 5 minutes each).
-
Apply the polymer-based secondary antibody and incubate for 30-60 minutes at room temperature.
-
Rinse slides with wash buffer (3 changes, 5 minutes each).
-
Apply the chromogen substrate (e.g., DAB) and incubate for 5-10 minutes, or until desired stain intensity develops.[13] Monitor under a microscope.
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Immerse slides in Hematoxylin for 1-2 minutes.
-
Rinse with water.
-
"Blue" the stain in a gentle stream of tap water or a bluing reagent.
-
Dehydrate slides through graded alcohols (70%, 95%, 100%).
-
Clear in xylene or substitute.
-
Coverslip with a permanent mounting medium.
-
II. Experimental Workflow
The overall workflow from sample acquisition to data interpretation involves several key stages. Proper execution at each step is vital for reliable and reproducible results.
Data Presentation and Interpretation
I. SSTR2 IHC Scoring Systems
The interpretation of SSTR2 IHC staining requires a semi-quantitative scoring system. Several systems have been established, often evaluating staining intensity and the percentage of positive tumor cells. Positive staining is typically defined by membranous localization, though cytoplasmic staining is also noted.[11][16]
Table 1: Comparison of Common SSTR2 IHC Scoring Systems
| Scoring System | Key Criteria Evaluated | Score Levels & Definitions | Primary Application | Reference |
| Volante Score | Subcellular localization (cytoplasmic vs. membranous), extent of membranous staining, and percentage of positive cells. | 0: No immunoreactivity. 1: Cytoplasmic only. 2: Membranous in <50% of cells. 3: Circumferential membranous in >50% of cells. | Widely used for neuroendocrine tumors to correlate with SSTR-based imaging and therapy. | [12][13] |
| HER2-like Score | Staining intensity and percentage of cells with complete membrane staining. | 0: No staining. 1+: Faint/partial membrane staining in >10% of cells. 2+: Weak to moderate complete membrane staining in >10% of cells. 3+: Strong complete membrane staining in >30% of cells. | Adapted for SSTR2 due to its membrane-bound nature; correlates well with SSTR PET imaging. | [16][17][18] |
| Immunoreactive Score (IRS) / H-Score | Multiplies a score for staining intensity (0-3) by a score for the percentage of positive cells (0-4). | Intensity (I): 0 (none), 1 (weak), 2 (moderate), 3 (strong). Percentage (P): 0 (0%), 1 (<10%), 2 (10-50%), 3 (51-80%), 4 (>80%). Final Score = I x P (Range 0-12). | Provides a more continuous score, useful for detailed quantitative analysis. | [13][17][19] |
II. Quantitative SSTR2 Expression Data in NENs
Studies have consistently shown high rates of SSTR2 expression in well-differentiated NENs, although expression can be heterogeneous.[20][21]
Table 2: Summary of SSTR2 Expression in Neuroendocrine Neoplasms from IHC Studies
| Tumor Type | Study Population (n) | % SSTR2 Positive | Scoring Method/Criteria | Key Findings & Reference |
| Gastroenteropancreatic NENs (GEP-NENs) | 75 | 80.8% | Volante Score (Scores 1-3 considered positive) | 62.8% of patients had a high score of 3. High expression was more likely in pancreatic origin tumors.[22] |
| Small Intestine NETs (Liver Metastases) | 26 patients (156 tumors) | 97% (at least one tumor positive) | HER2/neu Score | Significant intertumoral heterogeneity was observed in 31% of patients.[20] |
| Lung NENs | 32 | 62.5% | Volante Score (Scores 2-3 considered positive) | 69.2% of typical carcinoids and 33.3% of atypical carcinoids were positive.[12] |
| Various Solid Tumors (including NENs) | 96 (10 well-diff. NETs) | 100% (Well-diff. NETs)33% (Poorly-diff. NECs) | Intensity & % Positivity | Confirmed high SSTR2 expression in well-differentiated NETs compared to poorly differentiated counterparts.[23] |
| Patient-Derived NET Tissues | 38 | 76% | Intensity Score (0-3) | 50% of NET samples showed very high SSTR2 expression (score 3).[14][24] |
Conclusion Immunohistochemistry for SSTR2 is an indispensable tool in the clinical management of patients with neuroendocrine neoplasms being considered for Lanreotide therapy. A standardized laboratory protocol, coupled with a validated scoring system, ensures that SSTR2 expression is assessed accurately and reproducibly. The data consistently show that while a majority of well-differentiated NENs express SSTR2, heterogeneity exists, underscoring the importance of IHC evaluation on a case-by-case basis to optimize patient outcomes.[21]
References
- 1. Lanreotide | C54H69N11O10S2 | CID 6918011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Somatostatin receptor 2 (SSTR2) expression is associated with better clinical outcome and prognosis in rectal neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ronnyallan.net [ronnyallan.net]
- 10. ihc.testcatalog.org [ihc.testcatalog.org]
- 11. Immunohistochemical Expression of Somatostatin Receptor Subtypes in a Panel of Neuroendocrine Neoplasias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Correlation of somatostatin receptor PET/CT imaging features and immunohistochemistry in neuroendocrine tumors of the lung: a retrospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Somatostatin Receptor 2 Expression Profiles and Their Correlation with the Efficacy of Somatostatin Analogues in Gastrointestinal Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-SSTR2 Antibody-drug Conjugate for Neuroendocrine Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunohistochemical Localization of Somatostatin Receptors sst2A in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. Comparing of IRS and Her2 as immunohistochemical scoring schemes in gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 19. ovid.com [ovid.com]
- 20. In liver metastases from small intestinal neuroendocrine tumors, SSTR2A expression is heterogeneous - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tumour Heterogeneity and the Consequent Practical Challenges in the Management of Gastroenteropancreatic Neuroendocrine Neoplasms [mdpi.com]
- 22. nanets.net [nanets.net]
- 23. endocrine-abstracts.org [endocrine-abstracts.org]
- 24. netrf.org [netrf.org]
Troubleshooting & Optimization
Troubleshooting Lanreotide solubility issues for in vitro assays
Welcome to the technical support center for Lanreotide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges with Lanreotide solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is Lanreotide and its mechanism of action?
Lanreotide is a synthetic octapeptide analog of the natural hormone somatostatin.[1] Its mechanism of action is similar to somatostatin, involving binding to somatostatin receptors (SSTRs). Lanreotide has a high affinity for SSTR2 and SSTR5 subtypes, and lower affinity for SSTR1, 3, and 4.[2] This binding initiates a cascade of intracellular events with two primary outcomes:
-
Inhibition of Hormone Secretion: Activation of SSTR2 and SSTR5 is the primary mechanism for inhibiting the release of various hormones, including growth hormone (GH), insulin-like growth factor-1 (IGF-1), insulin, and glucagon.[2][3][4]
-
Anti-proliferative Effects: On tumor cells, SSTR activation can induce cell cycle arrest and/or apoptosis (programmed cell death).[3][4] This is achieved by inhibiting growth factor signaling pathways and suppressing the production of substances that support tumor growth and angiogenesis (the formation of new blood vessels).[3][4]
The signaling pathway involves the inhibition of the adenylyl cyclase enzyme, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3]
Q2: What is the recommended solvent for preparing Lanreotide stock solutions?
Lanreotide acetate is typically supplied as a lyophilized (freeze-dried) solid.[1][5] Due to its hydrophobic nature, it has limited solubility in aqueous solutions alone.
-
Primary Recommendation (Organic Solvents): The most common and recommended solvent for creating a concentrated stock solution is high-purity, anhydrous Dimethyl Sulfoxide (DMSO) .[6][7] Lanreotide is also reported to be slightly soluble in methanol.[5][8] For most in vitro applications, preparing a high-concentration stock in DMSO allows for subsequent dilution into aqueous buffers or cell culture media while keeping the final DMSO concentration low enough to be non-toxic to cells (typically <0.5%).[9]
-
Aqueous Solubility: Reports on aqueous solubility are conflicting. Some datasheets indicate solubility in water at concentrations up to 25 mg/mL (often requiring sonication), while others state solubility is less than 4%.[7][10][11] This variability can be due to the specific salt form, pH, and presence of counterions. For consistent results, starting with an organic solvent is advised.
Q3: My Lanreotide solution is cloudy or shows precipitation after I dilute it in my cell culture medium. What is the cause and how can I fix it?
This is a common issue when diluting a hydrophobic peptide from an organic stock solution into an aqueous buffer. The primary causes are:
-
Exceeding Aqueous Solubility: The final concentration of Lanreotide in your culture medium may be higher than its solubility limit in that specific aqueous environment.
-
Improper Dilution Technique: Adding the aqueous medium to the concentrated DMSO stock, or adding the stock too quickly, can cause the peptide to crash out of solution.
-
pH and Buffer Composition: The pH of your final solution significantly impacts peptide solubility.[12] Lanreotide's self-assembly properties, which affect solubility, are also sensitive to the concentration of salts and counterions (like acetate) in the medium.[13]
Troubleshooting Steps:
-
Dilute Correctly: Always add the DMSO stock solution slowly and dropwise to the larger volume of pre-warmed cell culture medium while gently vortexing or swirling. This ensures rapid dispersal and prevents localized high concentrations of the peptide.
-
Check Final DMSO Concentration: Ensure the final percentage of DMSO in your assay is non-toxic to your cells (e.g., below 0.5% or 0.1%). If you need a high concentration of Lanreotide, you may need to optimize the final DMSO level for your specific cell line.
-
Use Sonication: After dilution, brief sonication in a water bath can help redissolve small amounts of precipitate.[14]
-
Lower Stock Concentration: If the problem persists, try preparing a less concentrated DMSO stock solution, which will require adding a larger volume to your medium but may prevent precipitation.
Q4: How should I properly store Lanreotide powder and stock solutions to ensure stability?
Proper storage is critical to prevent degradation and maintain the biological activity of the peptide.[15]
-
Lyophilized Powder: Store the solid, lyophilized Lanreotide at -20°C in a desiccated environment.[1][5] Under these conditions, it is stable for years.[5]
-
Stock Solutions (in DMSO): Once reconstituted, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1] Store these aliquots at -20°C or -80°C .[7] For long-term storage, -80°C is preferable.[7] Reconstituted Lanreotide can be stored for short periods (2-7 days) at 4°C.[1] For long-term storage in solution, adding a carrier protein like 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) can improve stability.[1]
Quantitative Data Summary
Table 1: Reported Solubility of Lanreotide in Common Solvents
| Solvent | Reported Solubility | Source / Vendor | Notes |
|---|---|---|---|
| DMSO | 100 mg/mL (91.21 mM) | Selleck Chemicals[7] | Fresh, anhydrous DMSO is recommended as it is hygroscopic. |
| Slightly Soluble | Cayman Chemical[5][8] | Specific concentration not provided. | |
| Soluble | MedKoo Biosciences[6] | Specific concentration not provided. | |
| Water | 100 mg/mL | Selleck Chemicals[7] | In-house testing, may vary. |
| 25 mg/mL (21.62 mM) | MedChemExpress[11] | May require sonication to achieve dissolution. | |
| < 4% (< 40 mg/mL) | Patent Data[10] | Solubility of Lanreotide acetate in water is low compared to co-solvents. | |
| Not Soluble | MedKoo Biosciences[6] | Contradicts other sources, highlighting variability. |
| Methanol | Slightly Soluble | Cayman Chemical[5][8] | Specific concentration not provided. |
Table 2: Recommended Storage Conditions for Lanreotide
| Form | Temperature | Recommended Duration | Key Recommendations |
|---|---|---|---|
| Lyophilized Powder | -20°C | ≥ 4 years[5] | Store in a desiccator to protect from moisture. |
| Room Temperature | Up to 3 weeks[1] | For short-term transport or handling only. | |
| Reconstituted (in DMSO) | -80°C | ~1 year[7] | Preferred for long-term storage. Aliquot to avoid freeze-thaw cycles.[1] |
| -20°C | ~1 month[7] | Suitable for medium-term storage. Aliquot to avoid freeze-thaw cycles. |
| | 4°C | 2 - 7 days[1] | For short-term use after reconstitution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Lanreotide Stock Solution in DMSO
-
Acclimatize: Before opening, allow the vial of lyophilized Lanreotide powder to warm to room temperature to prevent condensation.
-
Centrifuge: Briefly centrifuge the vial (e.g., 10,000 x g for 1 minute) to ensure all the powder is at the bottom of the tube.
-
Add Solvent: Using a calibrated pipette, add the required volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. (Note: The molecular weight of Lanreotide base is ~1096.3 g/mol ; use the exact molecular weight from your product's datasheet for precise calculations).
-
Dissolve: Gently vortex or sonicate the vial in a room temperature water bath until the solution is completely clear and free of particulates.[14] Visually inspect against a light source to confirm full dissolution.
-
Aliquot: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. The aliquot volume should correspond to the amount needed for a single experiment.
-
Store: Immediately store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of a 1 µM Lanreotide Working Solution for a Cell-Based Assay
-
Prepare Medium: Pre-warm the required volume of sterile cell culture medium or assay buffer to 37°C.
-
Thaw Stock: Remove a single aliquot of the 10 mM Lanreotide stock solution from the -80°C freezer and thaw it at room temperature.
-
Perform Serial Dilution (if necessary): For very low final concentrations, it may be easier to perform an intermediate dilution (e.g., dilute the 10 mM stock to 100 µM in sterile DMSO or medium).
-
Final Dilution: Using the formula C1V1 = C2V2, calculate the volume of stock solution needed. For example, to make 1 mL (1000 µL) of a 1 µM working solution from a 10 mM stock:
-
(10,000 µM) * V1 = (1 µM) * (1000 µL)
-
V1 = 0.1 µL
-
-
Add Dropwise: Add the calculated volume (0.1 µL in this example) of the DMSO stock solution slowly and dropwise into the 1 mL of pre-warmed medium while the tube is being gently vortexed or swirled.
-
Mix and Use: Gently mix the final working solution. The solution is now ready to be added to the cells. Ensure the final DMSO concentration is below the tolerance level of your cell line (in this case, 0.1 µL in 1000 µL is 0.01%, which is well-tolerated by most cells).
Visual Guides and Diagrams
Caption: A troubleshooting workflow for Lanreotide precipitation issues.
Caption: The inhibitory signaling pathway of Lanreotide via SSTR2/5.
References
- 1. raybiotech.com [raybiotech.com]
- 2. droracle.ai [droracle.ai]
- 3. Lanreotide | C54H69N11O10S2 | CID 6918011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Lanreotide Acetate? [synapse.patsnap.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medkoo.com [medkoo.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Lanreotide (acetate) | CAS 127984-74-1 | Cayman Chemical | Biomol.com [biomol.com]
- 9. biocat.com [biocat.com]
- 10. WO2015004125A1 - Pharmaceutical composition for a sustained release of lanreotide - Google Patents [patents.google.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. jpt.com [jpt.com]
- 13. A New Approach to Supramolecular Structure Determination in Pharmaceutical Preparation of Self-Assembling Peptides: A Case Study of Lanreotide Autogel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 15. genscript.com [genscript.com]
Technical Support Center: Optimizing Lanreotide Concentration for Cell Proliferation Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lanreotide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing Lanreotide concentration for your cell proliferation studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Lanreotide in inhibiting cell proliferation?
Lanreotide is a synthetic analog of somatostatin and exerts its antiproliferative effects primarily by binding to somatostatin receptors (SSTRs), with a high affinity for SSTR2 and SSTR5.[1][2][3][4] Activation of these G-protein coupled receptors triggers a cascade of intracellular events that inhibit cell growth.[4] This includes the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, and the modulation of ion channels.[2][4] Furthermore, Lanreotide can induce cell cycle arrest and apoptosis (programmed cell death).[1][2] It can also indirectly inhibit tumor growth by reducing the secretion of growth-promoting hormones and by inhibiting angiogenesis, the formation of new blood vessels that supply tumors.[2]
Q2: Which signaling pathways are modulated by Lanreotide to affect cell proliferation?
Lanreotide's binding to SSTR2 and SSTR5 influences key signaling pathways involved in cell growth and survival. These include:
-
MAPK/ERK Pathway: Lanreotide can inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the ERK pathway, which is crucial for cell proliferation.[5][6]
-
PI3K/Akt/mTOR Pathway: Lanreotide can also modulate the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway, another critical regulator of cell growth, proliferation, and survival.[5][7][8]
The inhibition of these pathways ultimately leads to a decrease in cell proliferation and can induce apoptosis.
Q3: What is a typical starting concentration range for Lanreotide in in-vitro cell proliferation assays?
Based on published studies, a wide range of Lanreotide concentrations has been used for in-vitro experiments, typically spanning from nanomolar (nM) to micromolar (µM). A common starting range for dose-response studies is between 0.1 nM and 10,000 nM (10 µM).[5][7] For example, studies on neuroendocrine tumor cell lines like NCI-H720 and NCI-H727 have used concentrations from 0.1 nM to 10,000 nM.[5] Another study on BON-1 and NCI-H727 cells used a range of 0.195 µM to 100 µM.[7] The optimal concentration is highly dependent on the cell type and the expression levels of SSTR2 and SSTR5.
Q4: How long should I incubate my cells with Lanreotide?
Incubation times can vary depending on the specific cell line and the endpoint being measured. For cell proliferation assays, incubation periods typically range from 24 to 120 hours.[5][7] Some studies have shown that the antiproliferative effects of Lanreotide can be time-dependent, with maximal inhibition observed after 72 hours in some cell lines.[7] It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific experimental setup.
Troubleshooting Guide
Issue 1: I am not observing a significant anti-proliferative effect with Lanreotide in my cell line.
-
Possible Cause 1: Low or absent SSTR2/SSTR5 expression.
-
Troubleshooting Step: Verify the expression of SSTR2 and SSTR5 in your cell line using techniques like qPCR, Western blot, or flow cytometry. If expression is low, consider using a different cell line known to express these receptors or genetically engineering your cells to express them. Some studies have shown that pre-treating cells with PI3K/mTOR inhibitors can upregulate SSTR expression.[5]
-
-
Possible Cause 2: Suboptimal Lanreotide concentration.
-
Troubleshooting Step: Perform a dose-response experiment with a broad range of Lanreotide concentrations (e.g., 0.1 nM to 100 µM) to determine the IC50 (half-maximal inhibitory concentration).
-
-
Possible Cause 3: Insufficient incubation time.
-
Troubleshooting Step: Conduct a time-course experiment, measuring cell proliferation at multiple time points (e.g., 24, 48, 72, 96, and 120 hours) to identify the optimal treatment duration.
-
-
Possible Cause 4: Cell line resistance.
Issue 2: I am observing high variability in my cell proliferation assay results.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Troubleshooting Step: Ensure a uniform cell suspension and accurate cell counting before seeding. Use a multichannel pipette for seeding to minimize well-to-well variability.
-
-
Possible Cause 2: Edge effects in the microplate.
-
Troubleshooting Step: Avoid using the outer wells of the microplate, as they are more prone to evaporation, which can affect cell growth. Fill the outer wells with sterile PBS or media.
-
-
Possible Cause 3: Lanreotide degradation.
-
Troubleshooting Step: Lanreotide solutions should be freshly prepared. Due to its half-life in culture, some protocols recommend re-applying the treatment every 48 hours for longer incubation periods.[5]
-
Quantitative Data Summary
The following tables summarize the effects of different Lanreotide concentrations on the proliferation of various neuroendocrine tumor (NET) cell lines as reported in the literature.
Table 1: Effect of Lanreotide on Cell Viability in Bronchial and Pancreatic NET Cell Lines
| Cell Line | Lanreotide Concentration (µM) | Incubation Time (hours) | % Reduction in Viability | Reference |
| NCI-H727 | 25 | 16 | 17% (P ≤ 0.05) | [7] |
| NCI-H727 | 100 | 16 | 23% (P ≤ 0.001) | [7] |
| BON-1 | 100 | 16 | 21% (P ≤ 0.001) | [7] |
Table 2: Anti-proliferative Effect of Lanreotide in Bronchopulmonary NET Cell Lines
| Cell Line | Lanreotide Concentration (nM) | Incubation Time (hours) | Observation | Reference |
| NCI-H720 | 1,000 and 10,000 | 120 | Modest inhibition of proliferation | [5] |
| NCI-H727 | 10,000 | 120 | Modest inhibition of proliferation | [5] |
Table 3: Enhanced Anti-proliferative Effect of Lanreotide in Combination with PI3K/mTOR Inhibitors in Bronchopulmonary NET Cell Lines
| Cell Line | Pre-treatment | Lanreotide Concentration (nM) | Observation | Reference |
| NCI-H720 | 1 µM BYL719 + 1 nM everolimus (48h) | 10 | Synergistic anti-proliferative effect | [5] |
| NCI-H720 | 1 µM BYL719 + 1 nM everolimus (48h) | 100, 1,000, 10,000 | Additive effect | [5] |
| NCI-H727 | 1 µM BYL719 + 1 nM everolimus (48h) | 10, 100 | Additive anti-proliferative effect | [5] |
| NCI-H727 | 1 µM BYL719 + 1 nM everolimus (48h) | 1,000 | Synergistic effect | [5] |
Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Lanreotide stock solution
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
Prepare serial dilutions of Lanreotide in complete medium.
-
Remove the medium from the wells and add 100 µL of the Lanreotide dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for Lanreotide, e.g., DMSO).
-
Incubate the plate for the desired period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis using Annexin V-FITC, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, and Propidium Iodide (PI), which stains the DNA of necrotic cells with compromised membranes.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Lanreotide
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of Lanreotide for the determined incubation time. Include an untreated control.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[9][10]
-
Visualizations
Caption: General experimental workflow for studying the effect of Lanreotide on cell proliferation.
Caption: Simplified signaling pathway of Lanreotide's anti-proliferative effect.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Lanreotide Acetate? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Frontiers | Novel Somatostatin Receptor Ligands Therapies for Acromegaly [frontiersin.org]
- 5. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lanreotide Induces Cytokine Modulation in Intestinal Neuroendocrine Tumors and Overcomes Resistance to Everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Lanreotide stability and degradation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of lanreotide in cell culture media. The following information is presented in a question-and-answer format to address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of lanreotide in common cell culture media?
A1: The stability of lanreotide in cell culture media is influenced by several factors, including media composition, presence of serum, temperature, and pH. While specific half-life data in common media like DMEM or RPMI-1640 is not extensively published, studies in human serum provide some indication of its stability. In one study, lanreotide showed only 4% degradation after 24 hours in 25% human fresh blood serum at 37°C, indicating high stability against enzymatic degradation.[1] For comparison, the linear precursor of lanreotide showed 50% degradation within 15 hours under the same conditions.[1]
Q2: How does fetal bovine serum (FBS) affect lanreotide stability in cell culture?
A2: The presence of proteases in FBS can contribute to the degradation of peptides like lanreotide. While lanreotide is designed for enhanced stability compared to native somatostatin, enzymatic degradation by serum proteases is a potential concern.[2] The rate of degradation is expected to increase with higher concentrations of FBS. In some cell lines, the presence of 10% FBS has been suggested to potentially activate the somatostatin signaling pathway to a maximal extent, which could mask the effects of exogenously added lanreotide.[3]
Q3: What are the primary degradation pathways for lanreotide in a cell culture environment?
A3: The primary degradation pathway for lanreotide in a biological matrix like cell culture media containing serum is enzymatic cleavage by proteases.[2] Forced degradation studies have identified several degradation impurities of lanreotide under conditions of oxidation, high temperature, and alkaline pH.[4] While not directly replicating cell culture conditions, these studies suggest that the disulfide bridge and specific amino acid residues are susceptible to chemical modification.
Q4: Can lanreotide adsorb to plasticware used in cell culture experiments?
A4: Yes, peptides like lanreotide can adsorb to plastic surfaces such as polystyrene multi-well plates and polypropylene tubes. This nonspecific binding can lead to a reduction in the effective concentration of lanreotide in the cell culture medium, potentially causing inconsistent or inaccurate experimental results. The extent of adsorption can be influenced by the hydrophobicity of the peptide and the surface properties of the plastic.[5][6] Using plates with non-binding surfaces or including a small amount of a non-ionic detergent in buffers can help minimize this issue.[7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected bioactivity of lanreotide. | 1. Degradation of lanreotide: The peptide may be degrading in the cell culture medium over the course of the experiment, especially in the presence of serum. 2. Adsorption to plasticware: A significant portion of the lanreotide may be binding to the surfaces of culture plates or tubes. 3. Incorrect concentration: Errors in stock solution preparation or dilution. 4. Cell line responsiveness: The cell line may have low or no expression of the target somatostatin receptors (primarily SSTR2). | 1. Minimize the duration of experiments where possible. Prepare fresh lanreotide solutions for each experiment. Consider reducing the serum concentration if experimentally feasible. 2. Use low-protein-binding plates and tubes. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may also help. 3. Verify calculations and ensure accurate pipetting. Prepare fresh stock solutions regularly. 4. Confirm SSTR2 expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. |
| Precipitation of lanreotide in stock solutions or culture media. | 1. Solubility limits exceeded: The concentration of lanreotide may be too high for the solvent. 2. pH of the solution: The solubility of peptides can be pH-dependent. 3. Improper storage: Freeze-thaw cycles can affect peptide stability and solubility. | 1. Lanreotide acetate is slightly soluble in DMSO and methanol.[8] Ensure the stock solution concentration is within the solubility limits for the chosen solvent. 2. Check the pH of your stock solution and culture medium. Adjust if necessary, keeping in mind the optimal pH for your cells. 3. Aliquot stock solutions to minimize freeze-thaw cycles.[3][9][10][11] |
| Variability between replicate wells or experiments. | 1. Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable responses. 2. Edge effects in multi-well plates: Evaporation from wells on the perimeter of the plate can concentrate media components, including lanreotide. 3. Inconsistent lanreotide concentration: Due to degradation or adsorption as mentioned above. | 1. Ensure thorough mixing of the cell suspension before and during plating. 2. Avoid using the outer wells of the plate for critical experiments. Fill the outer wells with sterile water or media to create a humidity barrier. 3. Follow the troubleshooting steps for inconsistent bioactivity. |
Quantitative Data Summary
While specific data for lanreotide stability in cell culture media is limited, the following table summarizes relevant findings from studies in human serum. Researchers should consider these as estimates and perform their own stability assessments for their specific experimental conditions.
| Condition | Time Point | Lanreotide Degradation | Reference |
| 25% Human Fresh Blood Serum in PBS (1x) at 37°C | 24 hours | 4% | [1] |
| Trypsin Digestion | Not Specified | Parallel stability profile to human blood serum | [1] |
Experimental Protocols
Protocol: Assessment of Lanreotide Stability in Cell Culture Media by HPLC
This protocol provides a framework for determining the stability of lanreotide in a specific cell culture medium over time.
1. Materials:
- Lanreotide acetate
- Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without a specified concentration of FBS
- Sterile, low-protein-binding microcentrifuge tubes
- Incubator (37°C, 5% CO2)
- High-Performance Liquid Chromatography (HPLC) system with a C18 column
- Acetonitrile (ACN), HPLC grade
- Trifluoroacetic acid (TFA), HPLC grade
- Ultrapure water
2. Procedure:
- Prepare Lanreotide Stock Solution: Dissolve lanreotide acetate in an appropriate solvent (e.g., sterile water or DMSO) to create a concentrated stock solution.
- Spike Lanreotide into Media: Dilute the lanreotide stock solution into the cell culture medium (with and without FBS) to the final desired experimental concentration in sterile, low-protein-binding tubes.
- Time Zero (T0) Sample: Immediately after spiking, take an aliquot of the lanreotide-containing media. This will serve as your T0 reference.
- Incubation: Incubate the remaining lanreotide-containing media at 37°C in a 5% CO2 incubator.
- Sample Collection: At various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), collect aliquots from the incubated media.
- Sample Preparation for HPLC:
- To precipitate proteins (especially from serum-containing media), add two volumes of ice-cold acetonitrile to each sample aliquot.
- Vortex briefly and incubate at -20°C for at least 30 minutes.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a new tube for HPLC analysis.
- HPLC Analysis:
- Inject the prepared samples onto a C18 column.
- Use a gradient elution with mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).
- Monitor the elution of lanreotide by UV absorbance at an appropriate wavelength (e.g., 280 nm).
- Data Analysis:
- Determine the peak area of the lanreotide peak at each time point.
- Calculate the percentage of remaining lanreotide at each time point relative to the T0 sample.
- Plot the percentage of remaining lanreotide versus time to determine the degradation kinetics and estimate the half-life.
Visualizations
Lanreotide Signaling Pathways
// Nodes Lanreotide [label="Lanreotide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SSTR2 [label="SSTR2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Gi [label="Gi Protein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SHP1 [label="SHP-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Lanreotide -> SSTR2 [label="Binds to", fontsize=8]; SSTR2 -> Gi [label="Activates", fontsize=8]; Gi -> AC [label="Inhibits", arrowhead=tee, color="#EA4335"]; AC -> cAMP [style=dashed, arrowhead=none]; cAMP -> PKA [label="Activates", fontsize=8]; PKA -> Proliferation [label="Promotes", fontsize=8, color="#34A853"]; Gi -> SHP1 [label="Activates", fontsize=8]; SHP1 -> PI3K [label="Inhibits", arrowhead=tee, color="#EA4335"]; PI3K -> AKT [style=dashed, arrowhead=normal]; AKT -> mTOR [style=dashed, arrowhead=normal]; mTOR -> Proliferation [label="Promotes", fontsize=8, color="#34A853"]; SHP1 -> CellCycleArrest [label="Promotes", fontsize=8, color="#34A853"]; SSTR2 -> Apoptosis [label="Induces", fontsize=8, color="#34A853"]; } caption: "Simplified Lanreotide Signaling Pathway via SSTR2."
// Nodes Start [label="Start: Prepare Lanreotide\nStock Solution", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Spike [label="Spike Lanreotide\ninto Cell Culture Media", fillcolor="#FBBC05", fontcolor="#202124"]; T0 [label="Collect T0 Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate at 37°C, 5% CO2", fillcolor="#FBBC05", fontcolor="#202124"]; Collect [label="Collect Samples\nat Time Points", fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare [label="Prepare Samples\nfor HPLC Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="HPLC Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Analyze Data\n& Determine Stability", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Spike; Spike -> T0; Spike -> Incubate; Incubate -> Collect; Collect -> Prepare; Prepare -> Analyze; Analyze -> End; } caption: "Experimental Workflow for Lanreotide Stability Assessment."
// Nodes Problem [label="Inconsistent Bioactivity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckDegradation [label="Assess Lanreotide Stability\nin Media (HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckAdsorption [label="Evaluate Adsorption\nto Plasticware", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConcentration [label="Verify Stock and\nWorking Concentrations", fillcolor="#FBBC05", fontcolor="#202124"]; CheckReceptors [label="Confirm SSTR2 Expression\nin Cell Line", fillcolor="#FBBC05", fontcolor="#202124"]; SolutionDegradation [label="Optimize Experiment Duration,\nPrepare Fresh Solutions", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionAdsorption [label="Use Low-Binding Plates,\nConsider Blocking Agents", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionConcentration [label="Recalculate and Prepare\nFresh Solutions", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionReceptors [label="Use a Different Cell Line\nor Confirm Target Presence", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Problem -> CheckDegradation; Problem -> CheckAdsorption; Problem -> CheckConcentration; Problem -> CheckReceptors; CheckDegradation -> SolutionDegradation [label="Degradation\nObserved", fontsize=8]; CheckAdsorption -> SolutionAdsorption [label="Adsorption\nSuspected", fontsize=8]; CheckConcentration -> SolutionConcentration [label="Error\nFound", fontsize=8]; CheckReceptors -> SolutionReceptors [label="Low/No\nExpression", fontsize=8]; } caption: "Troubleshooting Logic for Inconsistent Lanreotide Bioactivity."
References
- 1. On-resin synthesis of Lanreotide epimers and studies of their structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atomic structure of Lanreotide nanotubes revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Effect of pretreatment of wells in polystyrene plates on adsorption of some human serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody binding, platelet adhesion, and protein adsorption on various polymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Freeze-Thaw Cycles and Their Impact on Pharmaceutical Stability – StabilityStudies.in [stabilitystudies.in]
- 10. biochemia-medica.com [biochemia-medica.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Preventing Lanreotide Off-Target Effects in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate and understand off-target effects of Lanreotide in cellular models.
Introduction to Lanreotide and On-Target Effects
Lanreotide is a synthetic octapeptide analog of the natural hormone somatostatin.[1] Its primary therapeutic action is mediated through its high-affinity binding to somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), which are often overexpressed in neuroendocrine tumors.[2][3] Activation of these G protein-coupled receptors (GPCRs) triggers a cascade of intracellular events, leading to the desired on-target effects:
-
Anti-proliferative effects: Inhibition of tumor cell growth is achieved through the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1, which can interfere with growth factor signaling pathways. This leads to cell cycle arrest, for instance, by increasing the expression of cyclin-dependent kinase inhibitors like p21 and p27.[4]
-
Anti-secretory effects: Lanreotide inhibits the release of hormones and other bioactive substances from tumor cells. This is primarily mediated by the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as calcium and potassium channels.[5][6]
Understanding Off-Target Effects
While Lanreotide is highly selective for SSTR2 and SSTR5, off-target effects can occur in cellular models, leading to confounding results and misinterpretation of data. These effects can arise from several factors:
-
Low-affinity binding to other SSTR subtypes: At high concentrations, Lanreotide may bind to other SSTR subtypes (SSTR1, SSTR3, SSTR4) for which it has lower affinity, triggering unintended signaling pathways.[3]
-
Interaction with unrelated receptors or cellular components: Although less common for peptide drugs compared to small molecules, high concentrations of Lanreotide could potentially interact with other membrane receptors or intracellular proteins.
-
Functional effects independent of receptor binding: At very high concentrations, the physicochemical properties of the peptide itself might influence cellular processes.
This guide will help you identify, troubleshoot, and minimize these potential off-target effects in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My cells are showing an unexpected proliferative response to Lanreotide. What could be the cause?
Possible Cause:
You may be observing an off-target effect, especially if the proliferative response is contrary to the expected anti-proliferative effect of Lanreotide. In some cell lines, such as the BON pancreatic neuroendocrine cell line, Lanreotide has been reported to paradoxically increase cell numbers at certain concentrations.[7] This could be due to the specific SSTR expression profile of the cells or the activation of alternative signaling pathways.
Troubleshooting Steps:
-
Confirm SSTR Expression Profile: Verify the expression of all five SSTR subtypes in your cell model using qPCR or Western blot. Low or absent SSTR2 and SSTR5 expression, coupled with the presence of other subtypes, might explain an atypical response.
-
Titrate Lanreotide Concentration: Perform a dose-response curve over a wide range of concentrations. Off-target effects are more likely to occur at higher concentrations. Determine if the unexpected proliferative effect is only observed at concentrations significantly higher than the reported Ki or IC50 for SSTR2 and SSTR5.
-
Use a More Selective Agonist/Antagonist: As a control, use a highly selective SSTR2 agonist to see if it recapitulates the desired anti-proliferative effect. Conversely, co-treatment with a selective SSTR2 antagonist should block the on-target effects of Lanreotide.
-
Investigate Downstream Signaling: Analyze key signaling pathways associated with proliferation, such as the MAPK/ERK and PI3K/Akt pathways. An unexpected activation of these pathways could indicate an off-target effect.
Experimental Workflow for Investigating Unexpected Proliferation
Caption: Troubleshooting workflow for unexpected proliferative responses to Lanreotide.
FAQ 2: I am observing changes in intracellular calcium levels in my cells upon Lanreotide treatment, which is not the canonical signaling pathway for SSTR2/5. Is this an off-target effect?
Possible Cause:
While the primary signaling pathway for SSTR2 and SSTR5 involves the inhibition of adenylyl cyclase, some SSTR subtypes can couple to Gq proteins, which mediate increases in intracellular calcium.[5] It is possible that at the concentrations you are using, Lanreotide is weakly activating other SSTRs or even other GPCRs that signal through calcium mobilization.
Troubleshooting Steps:
-
Re-evaluate SSTR Expression: As with unexpected proliferation, confirm the SSTR subtype expression in your cells. The presence of SSTR subtypes known to couple to Gq could explain this observation.
-
Perform a Calcium Mobilization Assay with Controls: Use a fluorescent calcium indicator (e.g., Fura-2 AM) to quantify the change in intracellular calcium. Include the following controls:
-
A known agonist for a Gq-coupled receptor expressed in your cells as a positive control.
-
A selective antagonist for the potential off-target receptor (if known) to see if it blocks the Lanreotide-induced calcium flux.
-
-
Use Pertussis Toxin (PTX): The G proteins that couple to SSTR2 and SSTR5 (Gi/o) are sensitive to PTX, while Gq proteins are not. Pre-treating your cells with PTX should not affect the calcium signal if it is a Gq-mediated off-target effect, but it would block on-target Gi/o signaling.
Signaling Pathway for a Potential Off-Target Calcium Mobilization
Caption: Potential off-target signaling pathway leading to calcium mobilization.
Quantitative Data: Lanreotide Binding Affinities
The following table summarizes the binding affinities (Ki in nM) of Lanreotide to the five human somatostatin receptor subtypes. Lower Ki values indicate higher binding affinity. Note that values can vary between studies depending on the experimental conditions.
| Receptor Subtype | Lanreotide Binding Affinity (Ki, nM) | Reference |
| SSTR1 | >1000 | [3] |
| SSTR2 | 0.9 - 2.5 | [3][8] |
| SSTR3 | 8.3 - 30 | [8] |
| SSTR4 | >1000 | [3] |
| SSTR5 | 4.7 - 12 | [3][8] |
This table consolidates data from multiple sources; for direct comparison, data from a single study using consistent methodology is ideal.
Experimental Protocols
Protocol 1: Assessing On-Target vs. Off-Target Proliferation using MTT Assay
This protocol helps to distinguish between on-target and potential off-target effects of Lanreotide on cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Lanreotide
-
Selective SSTR2 agonist (e.g., BIM-23023)
-
Selective SSTR2 antagonist (e.g., CYN 154806)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of Lanreotide in culture medium.
-
Prepare solutions of the selective SSTR2 agonist and antagonist at appropriate concentrations.
-
Treat cells with:
-
Vehicle control (medium only)
-
Lanreotide at various concentrations
-
Selective SSTR2 agonist
-
Lanreotide in the presence of the selective SSTR2 antagonist (pre-incubate with the antagonist for 1 hour before adding Lanreotide).
-
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance (wells with no cells).
-
Normalize the data to the vehicle control.
-
Plot the dose-response curves.
-
Expected Results and Interpretation:
-
On-target effect: The selective SSTR2 agonist should mimic the anti-proliferative effect of Lanreotide. The SSTR2 antagonist should block the anti-proliferative effect of Lanreotide.
-
Off-target effect: If Lanreotide shows an effect that is not mimicked by the selective SSTR2 agonist or not blocked by the antagonist, it is likely an off-target effect.
Protocol 2: cAMP Measurement to Confirm On-Target SSTR2/5 Activation
This protocol verifies that Lanreotide is acting through its primary Gi-coupled pathway by measuring changes in intracellular cAMP.
Materials:
-
Cells expressing SSTR2 and/or SSTR5
-
Lanreotide
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based)
-
Cell lysis buffer (if required by the kit)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed cells in a suitable plate format (e.g., 96-well or 384-well) as recommended by the cAMP assay kit manufacturer.
-
Pre-treatment: Pre-incubate cells with various concentrations of Lanreotide for a short period (e.g., 15-30 minutes).
-
Stimulation: Add forskolin to all wells (except for a negative control) to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Incubation: Incubate for the time recommended by the assay kit to allow for cAMP production.
-
Cell Lysis (if applicable): Lyse the cells according to the kit's instructions.
-
cAMP Detection: Perform the cAMP detection assay following the manufacturer's protocol.
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Calculate the cAMP concentration in each sample.
-
Plot the Lanreotide concentration versus the inhibition of forskolin-stimulated cAMP production.
-
Expected Results and Interpretation:
-
Forskolin treatment should significantly increase cAMP levels.
-
Lanreotide should cause a dose-dependent decrease in the forskolin-stimulated cAMP levels, confirming its on-target activity through Gi-coupled SSTR2/5.
Visualizing On-Target Signaling Pathways
On-Target SSTR2/5 Signaling Cascade
Caption: On-target signaling pathways of Lanreotide via SSTR2 and SSTR5.
By utilizing these troubleshooting guides, protocols, and data, researchers can more effectively design their experiments, interpret their results, and minimize the impact of potential off-target effects of Lanreotide in cellular models.
References
- 1. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 2. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 6. revvity.com [revvity.com]
- 7. Differential Effects of Somatostatin, Octreotide, and Lanreotide on Neuroendocrine Differentiation and Proliferation in Established and Primary NET Cell Lines: Possible Crosstalk with TGF-β Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural insights into the binding modes of lanreotide and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lanreotide Vehicle Control for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using lanreotide in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving lanreotide acetate for in vitro experiments?
A1: Lanreotide acetate is a solid that can be dissolved in several solvents. The choice of vehicle depends on the specific requirements of your experiment and cell type. The most common and recommended vehicles are:
-
Sterile Water: Lanreotide acetate is soluble in water[1]. This is often the preferred vehicle as it is the most biocompatible and least likely to have off-target effects.
-
Dimethyl Sulfoxide (DMSO): Lanreotide acetate is also soluble in DMSO[2][3]. DMSO is a powerful solvent capable of dissolving many water-insoluble compounds. However, it can have biological effects on its own, so it is crucial to use a low final concentration (typically <0.1%) in your cell culture media and to include a vehicle-only control in your experiments.
-
Methanol: While lanreotide acetate is slightly soluble in methanol, it is less commonly used for cell-based assays due to its potential for cytotoxicity[2]. If used, meticulous solvent evaporation and media replacement steps are necessary.
Q2: How should I prepare a stock solution of lanreotide acetate?
A2: To prepare a stock solution, dissolve the lanreotide acetate powder in your chosen vehicle (e.g., sterile water or DMSO) to a concentration significantly higher than your final working concentration. For example, you could prepare a 10 mM stock solution. It is recommended to purge the solvent with an inert gas before dissolving the peptide to minimize oxidation[2]. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What is the appropriate vehicle control for my in vitro experiment with lanreotide?
A3: The vehicle control should be the same solvent used to dissolve the lanreotide acetate, diluted to the same final concentration in the cell culture medium as the lanreotide-treated samples. For example, if you dissolve lanreotide in DMSO and your final DMSO concentration in the well is 0.1%, your vehicle control wells should contain cells treated with 0.1% DMSO in the same medium.
Q4: Can the vehicle itself affect my experimental results?
A4: Yes, the vehicle can have independent effects on your cells. DMSO, for instance, is known to influence cell differentiation, inflammation, and viability at higher concentrations. Therefore, it is critical to:
-
Keep the final vehicle concentration as low as possible.
-
Ensure the final vehicle concentration is consistent across all experimental conditions (except for the untreated control).
-
Always include a "vehicle-only" control group to distinguish the effects of the vehicle from the effects of lanreotide.
Troubleshooting Guides
| Problem | Possible Cause | Solution |
| Precipitation of lanreotide in cell culture medium. | The final concentration of lanreotide exceeds its solubility in the medium. The stock solution was not properly dissolved. | Prepare a fresh stock solution, ensuring the powder is fully dissolved. Perform a serial dilution to reach the final concentration. Consider using a different vehicle if solubility issues persist. |
| Inconsistent results between experiments. | Repeated freeze-thaw cycles of the stock solution leading to degradation. Variation in the final vehicle concentration. | Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles. Prepare a master mix of the vehicle and medium to ensure consistent final concentrations across all wells. |
| High background signal or unexpected effects in the vehicle control group. | The vehicle concentration is too high. The vehicle is contaminated. | Reduce the final concentration of the vehicle (e.g., DMSO <0.1%). Use a fresh, high-purity stock of the vehicle. |
| No observable effect of lanreotide treatment. | The lanreotide has degraded. The cells do not express the target somatostatin receptors (SSTR2 and SSTR5). The concentration of lanreotide is too low. | Use a fresh stock solution of lanreotide. Confirm the expression of SSTR2 and SSTR5 in your cell line using techniques like RT-qPCR or Western blotting. Perform a dose-response experiment to determine the optimal concentration. |
Experimental Protocols & Data
Lanreotide Stock Solution and Vehicle Control Preparation
Quantitative Data Summary: Lanreotide Acetate Solubility
| Solvent | Solubility | Reference |
| Water | 23 mg/mL (19.88 mM) | [1] |
| DMSO | Slightly soluble | [2] |
| Methanol | Slightly soluble | [2] |
Protocol: Stock Solution Preparation (10 mM in Water)
-
Weigh out the required amount of lanreotide acetate powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, nuclease-free water to achieve a 10 mM concentration.
-
Gently vortex or pipette up and down to dissolve the powder completely. A brief, gentle sonication may be used if necessary.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Workflow for In Vitro Experiment with Lanreotide and Vehicle Control
Caption: Workflow for a typical in vitro experiment using lanreotide and a vehicle control.
Cell Viability (MTT) Assay
Protocol: MTT Assay for Lanreotide-Treated Cells
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of lanreotide in the cell culture medium. Also, prepare the corresponding dilutions of the vehicle control.
-
Remove the old medium from the wells and add 100 µL of the prepared lanreotide dilutions, vehicle controls, and medium-only controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of Signaling Pathways
Protocol: Western Blot for Downstream Signaling
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with lanreotide, vehicle control, or medium only for the specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins in the lanreotide signaling pathway (e.g., phosphorylated and total forms of ERK, Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
Signaling Pathways and Logical Relationships
Lanreotide exerts its effects primarily through the activation of somatostatin receptors 2 and 5 (SSTR2 and SSTR5). This activation triggers a cascade of intracellular signaling events that ultimately lead to the inhibition of cell proliferation and hormone secretion.
Lanreotide Signaling Pathway
References
Lanreotide Technical Support Center: Addressing Lot-to-Lot Variability in Research
Welcome to the Lanreotide Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential lot-to-lot variability of Lanreotide in experimental settings. This guide provides troubleshooting protocols and answers to frequently asked questions to help ensure the consistency and reliability of your research results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays with a new lot of Lanreotide compared to the previous one. What could be the cause?
A1: Inconsistent results between different lots of Lanreotide can stem from several factors. As a synthetic peptide, minor variations in the manufacturing process can lead to differences in purity, impurity profiles, and the presence of adducts. Furthermore, Lanreotide has a known propensity for self-assembly and aggregation, which can be influenced by factors like acetate content and storage conditions.[1][2] This can affect the concentration of monomeric, active Lanreotide in your solution.
Q2: How can we verify the quality and consistency of a new lot of Lanreotide in our lab?
A2: It is highly recommended to perform in-house quality control on new lots. This can range from basic analytical checks to more complex functional assays. For a comprehensive assessment, consider the following:
-
Analytical Characterization: Techniques like High-Performance Liquid Chromatography (HPLC) can verify purity and identify potential impurities.[3][4] Mass spectrometry can confirm the correct molecular weight.
-
Functional Assays: A biological assay, such as a receptor binding assay or a downstream signaling assay (e.g., cAMP measurement or SSTR2 internalization assay), is the most direct way to confirm consistent biological activity.[5][6][7]
Q3: Our current lot of Lanreotide is not inhibiting cell proliferation as effectively as the previous lot. How should we troubleshoot this?
A3: A decrease in anti-proliferative effect could be due to lower activity of the new lot. We recommend a step-by-step troubleshooting approach as outlined in our guide below. This includes verifying the stock solution concentration, performing a dose-response curve comparison with a previous, trusted lot if available, and assessing the activation of downstream signaling pathways.
Q4: Can the formulation of Lanreotide affect its activity in our experiments?
A4: Yes, absolutely. Lanreotide is known to self-assemble into supramolecular structures, and its formulation, particularly the concentration of counter-ions like acetate, can significantly impact this process.[1][8] This can, in turn, affect the bioavailability of the active monomeric peptide in your experiments. If you are using a formulation like Lanreotide Autogel, it is crucial to follow the preparation protocols precisely.
Troubleshooting Guide: Inconsistent Lanreotide Activity
This guide provides a systematic approach to identifying and resolving issues related to lot-to-lot variability of Lanreotide.
Problem: A new lot of Lanreotide shows reduced or altered activity in our in vitro experiments.
Caption: Troubleshooting workflow for addressing Lanreotide lot-to-lot variability.
Step 1: Initial Verification
-
Review Preparation Protocol: Double-check your protocol for preparing the Lanreotide stock solution. Ensure the correct solvent was used and that the peptide was fully dissolved. For long-term storage, it is recommended to store lyophilized Lanreotide desiccated below -18°C.[9] Upon reconstitution, store at 4°C for 2-7 days or below -18°C for future use.[9]
-
Confirm Concentration: Use a simple method like UV-Vis spectroscopy to get an approximate concentration of your stock solution and compare it with the expected value.
Step 2: Functional Comparison
If the initial checks do not resolve the issue, a direct comparison of the biological activity of the new lot with a previous, reliable lot is necessary.
-
Dose-Response Analysis: Perform a parallel dose-response experiment using both the new and old lots of Lanreotide in your primary functional assay (e.g., cell proliferation, hormone secretion).
-
Data Presentation:
| Lot Number | Assay Type | IC50 / EC50 (nM) | Maximum Inhibition (%) |
| Previous Lot (e.g., L12345) | Cell Proliferation | Enter Value | Enter Value |
| New Lot (e.g., L67890) | Cell Proliferation | Enter Value | Enter Value |
| Previous Lot (e.g., L12345) | Hormone Secretion | Enter Value | Enter Value |
| New Lot (e.g., L67890) | Hormone Secretion | Enter Value | Enter Value |
Step 3: Downstream Signaling Analysis
Investigate the activation of key signaling pathways downstream of the somatostatin receptors (SSTRs).
Caption: Simplified Lanreotide signaling pathway.
-
cAMP Assay: Measure intracellular cAMP levels in response to treatment with both lots of Lanreotide. A less active lot will result in a smaller decrease in forskolin-stimulated cAMP levels.
-
MAPK Pathway Activation: Assess the phosphorylation state of key proteins in the MAPK pathway, such as ERK1/2 (p-ERK), using Western blotting or ELISA.
-
Cell Seeding: Plate cells expressing SSTR2 (e.g., CHO-SSTR2, BON-1) in a 96-well plate and culture overnight.
-
Pre-treatment: Incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Stimulation: Treat cells with varying concentrations of the different Lanreotide lots for 15 minutes, followed by stimulation with forskolin (an adenylyl cyclase activator) for another 15-30 minutes.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit, following the manufacturer's instructions.
Step 4: Advanced Analytical Characterization
If functional differences are confirmed, more advanced analytical techniques can help pinpoint the cause. These may require collaboration with a specialized analytical facility.
-
Purity and Impurity Profiling:
-
Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Purpose: To quantify the purity of the peptide and identify any additional peaks that may represent impurities or degradation products.[3]
-
-
Molecular Weight Verification:
-
Method: Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Purpose: To confirm that the main component has the correct molecular weight of Lanreotide.
-
-
Aggregation Analysis:
-
Methods: Dynamic Light Scattering (DLS), Size Exclusion Chromatography (SEC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
-
Purpose: To assess the aggregation state of the peptide in solution. Differences in aggregation can significantly alter the concentration of active, monomeric Lanreotide.
-
Step 5: Resolution
Based on your findings, take the following steps:
-
Contact the Supplier: Provide the supplier with your comparative data (both functional and analytical, if available). They may be able to provide a replacement lot or further information on their quality control.
-
Source a New Lot: If the current lot is deemed unusable, obtain a new lot and perform the same validation experiments before use in critical studies.
-
Adjust Concentration (with caution): If the new lot is consistently less potent but otherwise appears pure, you may consider adjusting the concentration used in your experiments to achieve the desired biological effect. However, this should be done with a clear understanding that the two lots are not identical, and this approach should be noted in your experimental records.
By following this structured approach, researchers can effectively identify, troubleshoot, and manage the potential lot-to-lot variability of Lanreotide, ensuring the reproducibility and validity of their experimental outcomes.
References
- 1. A New Approach to Supramolecular Structure Determination in Pharmaceutical Preparation of Self-Assembling Peptides: A Case Study of Lanreotide Autogel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Labeling and quality control of 188Re-lanreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. polypeptide.com [polypeptide.com]
- 5. innoprot.com [innoprot.com]
- 6. innoprot.com [innoprot.com]
- 7. Cryo-EM structure of the human somatostatin receptor 2 complex with its agonist somatostatin delineates the ligand-binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. raybiotech.com [raybiotech.com]
Technical Support Center: Interpreting Lanreotide Efficacy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lanreotide. It addresses potential reasons for conflicting results observed in efficacy studies and offers insights into experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: We are observing variable anti-proliferative effects of Lanreotide in our neuroendocrine tumor (NET) models. What could be the contributing factors?
A1: Variability in Lanreotide's anti-proliferative efficacy can be attributed to several factors related to both the tumor characteristics and the experimental setup. Key factors to consider include:
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Somatostatin Receptor Subtype 2 (SSTR2) Expression: Lanreotide's primary mechanism of action is mediated through binding to SSTR2 and SSTR5.[1] Tumors with low or heterogeneous SSTR2 expression may exhibit a diminished response.[2][3][4] It is crucial to characterize SSTR2 expression levels in your models, for instance, through immunohistochemistry or PET/CT imaging.
-
Tumor Origin and Grade: Clinical studies have shown that the efficacy of somatostatin analogs (SSAs) like Lanreotide can differ based on the primary tumor site (e.g., pancreas, midgut) and the tumor's proliferation index (Ki-67).[5][6][7] For example, the CLARINET trial demonstrated efficacy in gastroenteropancreatic NETs (GEP-NETs) with a Ki-67 of less than 10%.[8]
-
Mechanisms of Resistance: Both intrinsic and acquired resistance to SSAs can occur. This can involve downregulation of SSTRs, alterations in downstream signaling pathways, or tumor heterogeneity.[2][9][10][11][12]
-
Drug Concentration and Dosing Schedule: The concentration of Lanreotide and the duration of exposure are critical. The CLARINET FORTE study explored a more frequent dosing interval (every 14 days) in patients with progressive disease, suggesting that dose optimization may overcome some forms of resistance.[13][14][15][16][17]
Q2: How does the efficacy of Lanreotide compare to Octreotide, and could this explain discrepancies in our results if we are using both in our studies?
A2: Lanreotide and Octreotide are both first-generation somatostatin analogs with similar binding affinities, primarily for SSTR2. While many studies suggest they have comparable anti-proliferative efficacy, often referred to as a "drug class effect," some differences have been noted that could be relevant to your research:
-
Pivotal Clinical Trials: The CLARINET study established the anti-proliferative effect of Lanreotide in a broad population of patients with GEP-NETs.[8] The PROMID study demonstrated the efficacy of Octreotide LAR in patients with well-differentiated metastatic midgut NETs.[18][19][20][21][22] Direct head-to-head trials are limited.
-
Retrospective and Observational Data: Some retrospective analyses have shown no significant difference in progression-free survival (PFS) between the two drugs.[23] However, other real-world data have suggested potential differences in outcomes and treatment patterns, with some studies indicating longer treatment duration and less need for dose escalation with Lanreotide.[24][25]
-
Drug Formulation and Delivery: Differences in the formulation and route of administration (deep subcutaneous for Lanreotide Autogel vs. intramuscular for Octreotide LAR) could potentially lead to variations in pharmacokinetic profiles, though studies have shown comparable mean concentration-time profiles.[26][27][28]
When comparing results between Lanreotide and Octreotide, it is essential to consider the specific tumor models being used and the endpoints being measured.
Q3: Our in vivo studies show initial tumor stabilization with Lanreotide, followed by progression. What strategies can we explore to overcome this apparent acquired resistance?
A3: The phenomenon of tumor progression after initial stabilization is a key challenge. Based on clinical and preclinical findings, here are some strategies to investigate:
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Dose Escalation/Frequency Adjustment: The CLARINET FORTE study provides a clinical rationale for increasing the dosing frequency of Lanreotide in patients who have progressed on the standard 28-day interval.[13][14][15][16][17] In a preclinical setting, this could be modeled by administering the drug more frequently to maintain higher trough concentrations.
-
Combination Therapies: Investigating Lanreotide in combination with other targeted agents is a promising approach. Preclinical studies have shown that combining Lanreotide with inhibitors of the PI3K/mTOR pathway can enhance its anti-proliferative effects.[29] Other combinations, such as with immunotherapy, are also under investigation.[30]
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Understanding Resistance Mechanisms: Characterize the molecular changes in the tumors that progress on Lanreotide. This could involve assessing SSTR2 expression levels and investigating downstream signaling pathways to identify potential bypass mechanisms that have been activated.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no anti-proliferative effect in vitro | Low SSTR2 expression in the cell line. | 1. Verify SSTR2 expression in your cell line using qPCR, Western blot, or flow cytometry. 2. Consider using a cell line known to have high SSTR2 expression as a positive control. |
| Inappropriate drug concentration or incubation time. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Extend the incubation time, as the anti-proliferative effects of Lanreotide can be cytostatic and may require longer exposure.[31] | |
| Inconsistent tumor growth inhibition in xenograft models | Heterogeneity of SSTR2 expression in the tumor. | 1. Analyze SSTR2 expression in tumor sections via immunohistochemistry to assess homogeneity. 2. Consider using cell line-derived xenografts with stable and high SSTR2 expression for more consistent results. |
| Suboptimal dosing regimen. | 1. Review the dosing regimen from published preclinical studies. 2. Consider more frequent administration based on the rationale from the CLARINET FORTE study.[13][14][15][16][17] | |
| Discrepancy between in vitro and in vivo results | Role of the tumor microenvironment. | 1. The in vivo anti-proliferative effects of Lanreotide can be indirect, involving inhibition of growth factor secretion and anti-angiogenic effects.[7] These are not fully recapitulated in standard 2D cell culture. 2. Consider using more complex in vitro models like 3D spheroids or co-cultures that include stromal cells. |
Quantitative Data Summary
Table 1: Key Efficacy Data from the CLARINET Study (Lanreotide in GEP-NETs)
| Endpoint | Lanreotide (n=101) | Placebo (n=103) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival | Not Reached | 18.0 months | 0.47 (0.30-0.73) | <0.001 |
| PFS Rate at 24 Months | 65.1% | 33.0% | N/A | N/A |
| Objective Response (Partial Response + Stable Disease) | 66% | 43% | N/A | N/A |
| Data from the CLARINET study in patients with unresectable, well- or moderately-differentiated, locally advanced or metastatic GEP-NETs.[8][32] |
Table 2: Efficacy Data from the PROMID Study (Octreotide LAR in Midgut NETs)
| Endpoint | Octreotide LAR (n=42) | Placebo (n=43) | Hazard Ratio (95% CI) | p-value |
| Median Time to Tumor Progression | 14.3 months | 6.0 months | 0.34 (0.20-0.59) | 0.000072 |
| Stable Disease at 6 Months | 66.7% | 37.2% | N/A | N/A |
| Data from the PROMID study in treatment-naive patients with well-differentiated metastatic midgut NETs.[18][19][20][21][22] |
Table 3: Efficacy Data from the CLARINET FORTE Study (Increased Lanreotide Dosing Frequency)
| Cohort | Median Progression-Free Survival (95% CI) |
| Pancreatic NETs (n=48) | 5.6 months (5.5-8.3) |
| Midgut NETs (n=51) | 8.3 months (5.6-11.1) |
| Pancreatic NETs (Ki-67 ≤10%) (n=43) | 8.0 months (5.6-8.3) |
| Data from the CLARINET FORTE study in patients with progressive pancreatic or midgut NETs who received Lanreotide 120 mg every 14 days.[13][14][15][16][17][33] |
Experimental Protocols
CLARINET Study Protocol (Abbreviated)
-
Study Design: A 96-week, multinational, multicenter, randomized, double-blind, placebo-controlled, parallel-group, phase 3 study.
-
Patient Population: 204 patients with unresectable, well- or moderately-differentiated (Ki-67 <10%), non-functioning, somatostatin receptor-positive GEP-NETs.
-
Treatment Arms:
-
Lanreotide Autogel 120 mg administered every 28 days via deep subcutaneous injection.
-
Placebo administered every 28 days.
-
-
Primary Endpoint: Progression-free survival (PFS), defined as the time from randomization to the first documentation of disease progression or death from any cause.
-
Tumor Assessment: Centrally reviewed CT or MRI scans performed at baseline, week 12, week 24, and every 12 weeks thereafter until week 96.
PROMID Study Protocol (Abbreviated)
-
Study Design: A placebo-controlled, double-blind, phase 3b study.
-
Patient Population: 85 treatment-naive patients with well-differentiated, metastatic midgut NETs.
-
Treatment Arms:
-
Octreotide LAR 30 mg administered intramuscularly every 28 days.
-
Placebo administered intramuscularly every 28 days.
-
-
Primary Endpoint: Time to tumor progression.
-
Tumor Assessment: CT or MRI scans performed at baseline and every 3 months.
CLARINET FORTE Study Protocol (Abbreviated)
-
Study Design: A prospective, single-arm, open-label, exploratory, international phase 2 study.
-
Patient Population: Patients with progressive pancreatic or midgut NETs who had previously progressed on Lanreotide 120 mg every 28 days.
-
Treatment: Lanreotide Autogel 120 mg administered every 14 days via deep subcutaneous injection.
-
Primary Endpoint: Progression-free survival.
-
Tumor Assessment: Centrally reviewed imaging at specified intervals.
Visualizations
Caption: Lanreotide's signaling pathway upon binding to SSTR2/5.
Caption: A generalized experimental workflow for evaluating Lanreotide efficacy.
Caption: Key factors contributing to variable Lanreotide efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of Resistance in Gastroenteropancreatic Neuroendocrine Tumors [mdpi.com]
- 3. Somatostatin Receptor 2 Expression Profiles and Their Correlation with the Efficacy of Somatostatin Analogues in Gastrointestinal Neuroendocrine Tumors [mdpi.com]
- 4. Somatostatin receptor 2 (SSTR2) expression is associated with better clinical outcome and prognosis in rectal neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Treatment of neuroendocrine tumors: new recommendations based on the CLARINET study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Antiproliferative Role of Lanreotide in Controlling Growth of Neuroendocrine Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. “Cold” Somatostatin Analogs in Neuroendocrine Neoplasms: Decoding Mechanisms, Overcoming Resistance, and Shaping the Future of Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance of neuroendocrine tumours to somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CLARINET FORTE Study Results of Lanreotide Autogel in Progressive Pancreatic or Midgut NETs - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 14. targetedonc.com [targetedonc.com]
- 15. ipsen.com [ipsen.com]
- 16. Efficacy and safety of high-dose lanreotide autogel in patients with progressive pancreatic or midgut neuroendocrine tumours: CLARINET FORTE phase 2 study results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ESMO 2020: Phase II CLARINET FORTE results show increasing dose frequencies of Somatuline® Autogel® (lanreotide) allows patients with NETs to delay treatment escalation by up to 8.3 months [ipsen.com]
- 18. ascopubs.org [ascopubs.org]
- 19. Placebo-controlled, double-blind, prospective, randomized study on the effect of octreotide LAR in the control of tumor growth in patients with metastatic neuroendocrine midgut tumors: a report from the PROMID Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. droracle.ai [droracle.ai]
- 22. [PDF] Placebo-controlled, double-blind, prospective, randomized study on the effect of octreotide LAR in the control of tumor growth in patients with metastatic neuroendocrine midgut tumors: a report from the PROMID Study Group. | Semantic Scholar [semanticscholar.org]
- 23. Comparative Analysis of Octreotide Long-Acting Release versus Lanreotide in Gastroenteropancreatic NETs [theoncologynurse.com]
- 24. nanets.net [nanets.net]
- 25. Treatment Patterns of Long-Acting Somatostatin Analogs for Neuroendocrine Tumors | Published in Journal of Health Economics and Outcomes Research [jheor.org]
- 26. Lanreotide vs octreotide LAR for patients with advanced gastroenteropancreatic neuroendocrine tumors: An observational time and motion analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Lanreotide vs octreotide LAR for patients with advanced gastroenteropancreatic neuroendocrine tumors: An observational time and motion analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Lanreotide vs octreotide LAR for patients with advanced gastroenteropancreatic neuroendocrine tumors: An observational time and motion analysis | Semantic Scholar [semanticscholar.org]
- 29. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ClinicalTrials.gov [clinicaltrials.gov]
- 31. Lanreotide Induces Cytokine Modulation in Intestinal Neuroendocrine Tumors and Overcomes Resistance to Everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 32. jwatch.org [jwatch.org]
- 33. CLARINET FORTE Study Results of Lanreotide Autogel in Progressive Pancreatic or Midgut NETs [theoncologynurse.com]
Technical Support Center: Lanreotide Injection Site Reactions in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing injection site reactions (ISRs) associated with Lanreotide administration in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of injection site reactions (ISRs) with Lanreotide in animal models?
A1: Common signs of ISRs at the subcutaneous injection site in animal models include erythema (redness), edema (swelling), pain (indicated by behaviors such as licking, scratching, or flinching), and the formation of palpable nodules or masses.[1][2] Histopathological examination may reveal inflammation, necrosis, and fibrosis at the injection site.[3]
Q2: What is the underlying mechanism of Lanreotide-induced ISRs?
A2: The exact mechanism is multifactorial. The formation of a drug depot after deep subcutaneous injection can lead to a localized inflammatory response.[4][5] This may involve the release of inflammatory mediators. Interestingly, somatostatin analogues like Lanreotide have also been shown to possess anti-inflammatory properties by inhibiting the release of substances like TNF-alpha and substance P, suggesting a complex local response.[6][7] The formulation's pH, which is between 5.5 and 6.5, may also contribute to initial pain and irritation upon injection.[8]
Q3: Are there any known differences in ISRs between Lanreotide and other somatostatin analogues in preclinical studies?
A3: Head-to-head preclinical studies comparing the ISR profiles of different somatostatin analogues are not extensively published. However, a prospective human study comparing octreotide and Lanreotide injections found no significant difference in the severity of injection-site pain.[9][10][11] Differences in formulation (e.g., vehicle, pH, viscosity) and injection technique (intramuscular vs. deep subcutaneous) can influence the local tolerability of each compound.[1][12]
Q4: What animal models are most appropriate for studying Lanreotide ISRs?
A4: Rats and rabbits are commonly used for local tolerance testing of parenteral drugs.[3] For subcutaneous injections, minipigs are also considered a relevant model due to the anatomical and physiological similarities of their skin to humans. The choice of model may depend on the specific research question and the endpoints being evaluated.
Troubleshooting Guides
Issue 1: High Incidence of Severe Erythema and Edema
Possible Causes:
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Formulation Irritancy: The pH of the Lanreotide formulation may be contributing to local irritation.
-
Injection Technique: Superficial injection or rapid administration may exacerbate the inflammatory response.
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Animal Strain Sensitivity: Some animal strains may be more susceptible to local inflammatory reactions.
Troubleshooting Steps:
-
Optimize Injection Technique: Ensure a consistent deep subcutaneous injection technique. Shaving the injection site can help visualize the needle placement and ensure proper depth. Rotate injection sites to prevent cumulative irritation.[13]
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Control Injection Volume and Speed: If possible with the experimental design, consider investigating the effect of altering the injection volume and speed. Slower injection of smaller volumes may be better tolerated.
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Evaluate Formulation Parameters: If developing a novel formulation, consider buffering the solution closer to physiological pH (around 7.4) and evaluating the impact of different excipients.
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Consider Co-administration of Anti-inflammatory Agents: In exploratory studies, the co-administration of a mild topical anti-inflammatory agent at the injection site could be investigated to mitigate the inflammatory response.
-
Histopathological Analysis: Conduct a thorough histopathological examination of the injection sites to characterize the nature and severity of the inflammation. This can help differentiate between a transient inflammatory response and more severe tissue damage.[3]
Issue 2: Observation of Pain-Related Behaviors in Animals
Possible Causes:
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Formulation Characteristics: The acidic pH of the formulation is a likely contributor to the initial pain sensation.
-
Needle Insertion: The physical act of needle insertion can cause transient pain.
-
Inflammatory Response: The subsequent inflammatory cascade can lead to persistent pain.
Troubleshooting Steps:
-
Allow Formulation to Reach Room Temperature: Injecting a cold solution can cause discomfort. Ensure the Lanreotide formulation is brought to room temperature before administration.
-
Use Appropriate Needle Size: Utilize the smallest gauge needle that is appropriate for the viscosity of the formulation to minimize tissue trauma.
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Investigate Formulation Modifications: For research purposes, explore the possibility of adjusting the formulation's pH to be closer to neutral. Studies with other drugs have shown that this can reduce injection pain.
-
Behavioral Monitoring: Implement a standardized behavioral monitoring protocol to quantitatively assess pain-related behaviors over time. This will allow for a more objective evaluation of any interventions.
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Explore Analgesic Co-administration: For terminal studies, the use of a short-acting analgesic prior to injection could be considered to minimize acute pain, although this may interfere with the evaluation of the ISR itself.
Experimental Protocols
Protocol 1: Evaluation of Formulation pH on Lanreotide ISRs
Objective: To determine the effect of pH adjustment on the severity of ISRs following subcutaneous Lanreotide administration in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=6-8 per group).
-
Formulations:
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Group 1: Standard Lanreotide formulation (pH ~6.0).
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Group 2: Lanreotide formulation buffered to pH 7.4.
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Group 3: Vehicle control (buffered to pH 7.4).
-
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Administration: Administer a single deep subcutaneous injection of the respective formulation into the dorsal flank.
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Macroscopic Evaluation: Score the injection sites for erythema and edema at 1, 6, 24, 48, and 72 hours post-injection using a standardized scoring system (e.g., Draize scale).
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Histopathological Evaluation: At 72 hours post-injection, euthanize the animals and collect the injection site tissue for histopathological processing (H&E staining). Score the tissues for inflammation, necrosis, and fibrosis.
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Data Analysis: Compare the macroscopic and microscopic scores between the groups using appropriate statistical methods.
Protocol 2: Assessment of Injection Technique on Local Tolerability
Objective: To compare the impact of deep versus superficial subcutaneous injection on Lanreotide-induced ISRs in rabbits.
Methodology:
-
Animal Model: New Zealand White rabbits (n=4-6 per group).
-
Injection Techniques:
-
Group 1: Deep subcutaneous injection in the dorsal scapular region.
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Group 2: Superficial subcutaneous injection in the dorsal scapular region.
-
-
Administration: Administer a single injection of the standard Lanreotide formulation.
-
Clinical Observations: Monitor the animals for any signs of pain or distress immediately following the injection and at regular intervals for 72 hours.
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Macroscopic and Histopathological Evaluation: Follow the same evaluation procedures as described in Protocol 1.
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Data Analysis: Compare the outcomes between the two injection technique groups.
Quantitative Data Summary
| Parameter | Intervention | Animal Model | Key Finding | Reference |
| Inflammation | Somatostatin Analogue Treatment | Rat | Significantly reduced volume and leukocyte concentration of inflammatory exudate. | [6][7] |
| Pain | pH 5.5-6.5 Formulation | Human | Lanreotide formulation has a pH in this range, which may contribute to pain. | [8] |
| Pain | Comparison with Octreotide | Human | No significant difference in injection site pain severity between Lanreotide and Octreotide. | [9][10][11] |
| Histopathology | Saline Injection | Rat | Needle puncture alone can cause minimal to mild inflammation and necrosis. | [3] |
Visualizations
Caption: Lanreotide's primary mechanism of action.
Caption: Potential inflammatory pathways in ISRs.
Caption: Troubleshooting workflow for ISRs.
References
- 1. A qualitative study to understand the experience of somatostatin analog treatments from the perspective of patients with neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lanreotide (subcutaneous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 3. Histopathological lesions following intramuscular administration of saline in laboratory rodents and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation | Somatuline® Depot (lanreotide) [somatulinedepot.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Somatostatin analogues suppress the inflammatory reaction in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Somatostatin analogues suppress the inflammatory reaction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.hpra.ie [assets.hpra.ie]
- 9. Comparison between somatostatin analog injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Lanreotide Depot: An Antineoplastic Treatment of Carcinoid or Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
Technical Support Center: Lanreotide Quantification in Biological Matrices
Welcome to the technical support center for lanreotide quantification. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during the analysis of lanreotide in biological matrices such as plasma and serum.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying lanreotide in biological samples? A1: The two primary methodologies for lanreotide quantification are Ligand Binding Assays (e.g., ELISA, Radioimmunoassay) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred for its high selectivity and sensitivity, while immunoassays can be effective for high-throughput screening.[1][2][3]
Q2: Why is sample preparation so critical for lanreotide analysis? A2: Lanreotide is a peptide, making it susceptible to degradation and interference from abundant proteins in biological matrices like plasma. Proper sample preparation, such as protein precipitation or solid-phase extraction (SPE), is crucial to remove interfering substances, prevent enzymatic degradation, and ensure accurate quantification.[1][4]
Q3: What is "matrix effect" and how does it impact LC-MS/MS analysis of lanreotide? A3: The matrix effect is the alteration of ionization efficiency (suppression or enhancement) of lanreotide by co-eluting compounds from the biological sample.[5][6] This can lead to inaccurate and irreproducible results. It is a significant challenge in bioanalysis and must be assessed and mitigated during method development.[5][7]
Q4: Can antibodies generated against other somatostatin analogs cross-react with lanreotide in an immunoassay? A4: Yes, cross-reactivity is a potential issue. For instance, studies have shown that a significant percentage of antibodies developed against octreotide, another somatostatin analog, can cross-react with lanreotide.[8] It is essential to verify the specificity of the antibodies used in your assay.
Q5: How should I store biological samples intended for lanreotide quantification? A5: Peptide stability is a key concern. While specific stability data should be generated during method validation, it is generally recommended to separate plasma or serum as soon as possible after collection.[2] Lanreotide in dog plasma has been shown to be stable under various storage conditions, but long-term storage should typically be at -20°C or below.[4]
Troubleshooting Guide: LC-MS/MS Methods
This guide addresses common problems encountered during the quantification of lanreotide using LC-MS/MS.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal | 1. Inefficient Extraction/Recovery: Lanreotide is not being effectively separated from the matrix. | • Optimize the protein precipitation protocol (e.g., try different organic solvents like acetonitrile or methanol).• Develop a more selective Solid-Phase Extraction (SPE) method. |
| 2. Poor Ionization: The lanreotide molecule is not ionizing efficiently in the mass spectrometer source. | • Optimize MS source parameters (e.g., temperature, gas flows, voltage).• Modify the mobile phase; addition of 0.1% formic acid is common to promote protonation for positive ion mode.[4] | |
| 3. Analyte Degradation: Lanreotide is degrading during sample preparation or storage. | • Ensure samples are kept cold during processing.• Evaluate the stability of lanreotide in the matrix and during sample preparation steps (e.g., freeze-thaw, bench-top stability).[4] | |
| Poor Peak Shape (Tailing or Fronting) | 1. Chromatographic Issues: Problems with the analytical column or mobile phase. | • Ensure mobile phase pH is appropriate for the column and analyte.• Use a new guard column or analytical column.• Optimize the gradient elution profile to ensure better separation. |
| 2. Sample Overload: Injecting too much analyte onto the column. | • Dilute the sample and re-inject.• Ensure the extraction method is not concentrating the sample excessively. | |
| High Variability Between Replicates | 1. Inconsistent Sample Preparation: Pipetting errors or inconsistent extraction efficiency. | • Use calibrated pipettes and consistent technique.• Employ an automated sample preparation system if available.• Use a stable isotope-labeled (SIL) internal standard to compensate for variability.[1][3] |
| 2. Matrix Effects: Inconsistent ion suppression or enhancement across different samples. | • Improve chromatographic separation to move lanreotide away from interfering matrix components.[7]• Use a more effective sample cleanup method (e.g., SPE instead of protein precipitation).• A SIL internal standard is the most effective way to correct for matrix effects.[5] |
Logical Workflow for LC-MS/MS Troubleshooting
Caption: A flowchart for systematic troubleshooting of common LC-MS/MS bioanalysis issues.
Troubleshooting Guide: Immunoassay (ELISA/RIA) Methods
This guide addresses common problems encountered during the quantification of lanreotide using immunoassays.
| Problem | Potential Cause | Recommended Solution |
| No or Weak Signal | 1. Reagent Issue: An essential reagent was omitted, expired, or improperly prepared. | • Check reagent expiration dates and ensure all were added in the correct order.• Confirm substrate is appropriate for the enzyme conjugate and is active.• Use a positive control to confirm assay functionality. |
| 2. Insufficient Incubation: Incubation times or temperatures were inadequate. | • Ensure incubations are performed for the recommended duration and at the specified temperature. | |
| 3. Antibody/Antigen Binding Issue: The capture antibody or lanreotide standard/sample is not binding to the plate. | • Verify that the ELISA plate is suitable for protein binding.• Increase the coating incubation time (e.g., overnight at 4°C). | |
| High Background | 1. Insufficient Washing: Unbound reagents are not being washed away effectively. | • Increase the number of wash steps or the soaking time for each wash.• Ensure complete aspiration of wells between steps. An automated plate washer can improve consistency. |
| 2. Antibody Concentration Too High: The concentration of the primary or secondary antibody is excessive, leading to non-specific binding. | • Titrate antibodies to determine the optimal working concentration. | |
| 3. Cross-Reactivity: The detection antibody is cross-reacting with other molecules in the sample or with the capture antibody. | • Use a more specific antibody.• Ensure the blocking buffer is effective. Try a different blocking agent if necessary.• Run a control with samples known not to contain lanreotide. | |
| High Variability (Poor CV%) | 1. Inconsistent Pipetting: Inaccurate or inconsistent volumes added to wells. | • Use calibrated pipettes and proper technique. Check for bubbles.• Be consistent with timing when adding reagents, especially the substrate. |
| 2. Uneven Plate Temperature ("Edge Effect"): Temperature variation across the plate during incubation. | • Ensure the plate is sealed properly and placed in the center of the incubator to promote uniform temperature.• Do not stack plates during incubation. | |
| 3. Inadequate Mixing: Reagents, standards, or samples are not mixed thoroughly before addition to the plate. | • Gently mix all solutions before use and before adding them to the wells. |
Appendices
Appendix A: Experimental Protocols
1. Protocol: Lanreotide Extraction and LC-MS/MS Analysis in Plasma This protocol is a generalized example based on a validated method for dog plasma and should be optimized for your specific matrix and instrumentation.[4]
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample, standard, or QC into a microcentrifuge tube.
-
Add an internal standard (ideally, a stable isotope-labeled lanreotide).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid / 5% Acetonitrile with 0.1% Formic Acid).
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., Phenomenex Kinetex® C18).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[4]
-
Gradient: Develop a gradient to ensure separation from matrix components (e.g., start at 5% B, ramp to 95% B, then re-equilibrate).
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor → Product Ion Transition: For lanreotide [M+2H]²⁺, m/z 548.8 → 170.0.[4]
-
Note: The specific transition for the internal standard will depend on the IS used.
-
2. Protocol: General Workflow for Lanreotide Quantification
Caption: A high-level overview of the bioanalytical workflow for lanreotide.
Appendix B: Quantitative Data Tables
Table 1: Example LC-MS/MS Validation Parameters in Dog Plasma (Data sourced from J Chromatogr B Analyt Technol Biomed Life Sci. 2022)[4]
| Parameter | Result |
| Linearity Range | 0.3 to 1000 ng/mL |
| Correlation Coefficient (r²) | 0.9996 |
| Lower Limit of Quantitation (LLOQ) | 0.3 ng/mL |
| Intra-day Precision (%RSD) | < 9.7% |
| Inter-day Precision (%RSD) | < 9.3% |
| Intra-day Accuracy | < 109.3% |
| Inter-day Accuracy | < 110.4% |
Table 2: Example Trough Lanreotide Levels by Radioimmunoassay (RIA) (Data represents mean levels +/- 2SD in patients at steady-state)[2]
| Monthly Dose (Somatuline® Depot) | Expected Trough Concentration (pg/mL) |
| 90 mg | 2,500 ± 500 |
| 120 mg | 5,000 ± 1,000 |
Appendix C: Lanreotide Signaling Pathway
Lanreotide is a synthetic analog of the natural hormone somatostatin. It exerts its effects by binding to somatostatin receptors (SSTRs), primarily subtypes SSTR2 and SSTR5, which are G-protein coupled receptors.[1] The activation of these receptors initiates several downstream signaling cascades that ultimately inhibit hormone secretion and cell proliferation.[4]
Caption: Key signaling pathways activated by lanreotide binding to SSTR2/5.
References
- 1. droracle.ai [droracle.ai]
- 2. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lanreotide | C54H69N11O10S2 | CID 6918011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Somatostatin Receptor Ligands Therapies for Acromegaly [frontiersin.org]
- 5. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lanreotide - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. cusabio.com [cusabio.com]
Validation & Comparative
A Comparative Analysis of Lanreotide and Pasireotide Receptor Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the receptor binding kinetics of two prominent somatostatin analogs, Lanreotide and Pasireotide. Understanding the distinct binding profiles of these therapeutic agents is crucial for elucidating their mechanisms of action and guiding the development of next-generation somatostatin receptor-targeted therapies. This document presents a comprehensive overview of their binding affinities, the experimental protocols used to determine these properties, and the downstream signaling pathways they modulate.
Quantitative Comparison of Receptor Binding Affinities
The binding affinities of Lanreotide and Pasireotide for the five human somatostatin receptor subtypes (SSTR1-5) have been extensively characterized using in vitro radioligand binding assays. The data, typically presented as inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) values, reveal significant differences in their receptor interaction profiles. Pasireotide exhibits a broader and, in some cases, stronger binding profile compared to the first-generation analog, Lanreotide.
| Somatostatin Receptor Subtype | Lanreotide (Ki, nM) | Pasireotide (Ki, nM) | Reference |
| SSTR1 | >1000 | 1.5 - 30 | [1][2] |
| SSTR2 | 0.25 - 2.5 | 0.1 - 2.5 | [1][3] |
| SSTR3 | 8.4 - 45 | 0.2 - 5 | [1][2][3] |
| SSTR4 | >1000 | >100 | [3] |
| SSTR5 | 1.3 - 16 | 0.06 - 1.0 | [1][2][3] |
Note: Ki values can vary between studies depending on the specific experimental conditions and cell lines used.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for Lanreotide and Pasireotide is predominantly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled ligand (e.g., Lanreotide or Pasireotide) to displace a radiolabeled ligand from its receptor.
Key Methodologies:
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells or other suitable cell lines are stably transfected to express a single human somatostatin receptor subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).
-
Cells are cultured to near confluence and then harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer to a specific protein concentration, determined by a protein assay (e.g., BCA assay).
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of a suitable radioligand (e.g., 125I-[Tyr11]-Somatostatin-14 or a subtype-selective radioligand) is added to each well.
-
Increasing concentrations of the unlabeled competitor (Lanreotide or Pasireotide) are then added to the wells.
-
A set of wells containing the radioligand and an excess of an unlabeled somatostatin analog is used to determine non-specific binding.
-
The reaction mixture, containing the cell membranes, radioligand, and competitor, is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C filters) using a cell harvester. This process separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding.
-
The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 1. Experimental workflow for a competitive radioligand binding assay.
Somatostatin Receptor Signaling Pathways
Upon binding of Lanreotide or Pasireotide to their respective somatostatin receptors, a cascade of intracellular signaling events is initiated. These G-protein coupled receptors (GPCRs) primarily couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects various downstream effectors, including protein kinase A (PKA).
Furthermore, SSTR activation can modulate other signaling pathways, including the activation of phosphotyrosine phosphatases (PTPs) and the regulation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2. These signaling events ultimately lead to the characteristic physiological responses induced by somatostatin analogs, including the inhibition of hormone secretion and cell proliferation.
Figure 2. Simplified signaling pathways of somatostatin receptors.
References
Validating Lanreotide Target Engagement in Tumor Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods to validate the target engagement of Lanreotide, a somatostatin analog, in tumor xenograft models. It offers a comparative analysis of Lanreotide's performance, supported by experimental data and detailed protocols for key assays. This document is intended to assist researchers in designing and executing robust preclinical studies to assess the efficacy of Lanreotide and its alternatives.
Introduction to Lanreotide and Target Engagement
Lanreotide is a synthetic octapeptide analog of the natural hormone somatostatin.[1] Its primary mechanism of action involves binding to somatostatin receptors (SSTRs), with a high affinity for subtypes SSTR2 and SSTR5, which are often overexpressed in neuroendocrine tumors (NETs).[2] Upon binding, Lanreotide initiates a cascade of intracellular events that inhibit hormone secretion and tumor cell proliferation.[3] Validating that Lanreotide effectively engages its target SSTRs in a tumor xenograft model is a critical step in preclinical drug development. It provides evidence of the drug's on-target activity and is a prerequisite for interpreting efficacy studies.
Comparative Analysis of Somatostatin Analogs
Lanreotide's primary competitor in the clinical and preclinical setting is Octreotide. Both are first-generation somatostatin analogs with similar binding profiles, primarily targeting SSTR2 and SSTR5.[4] The key differences often lie in their formulation, dosing, and specific clinical approvals.
| Feature | Lanreotide (Somatuline® Depot) | Octreotide (Sandostatin® LAR) | Reference(s) |
| Primary SSTR Targets | SSTR2, SSTR5 | SSTR2, SSTR5 | [2] |
| Formulation | Aqueous-based, pre-filled syringe | Requires reconstitution | |
| Administration | Deep subcutaneous injection | Intramuscular injection | [4] |
| Antiproliferative Effect (Clinical) | Demonstrated in the CLARINET trial | Demonstrated in the PROMID trial | [5] |
Validating Target Engagement: Key Experimental Approaches
A multi-faceted approach is essential to convincingly validate Lanreotide's target engagement in tumor xenografts. This typically involves a combination of receptor binding assays, assessment of downstream signaling pathways, and in vivo tumor growth inhibition studies.
Receptor Binding and Occupancy Assays
These assays directly measure the interaction of Lanreotide with its SSTR targets within the tumor tissue.
Experimental Protocol: Radioligand Binding Assay
This protocol is adapted from methodologies used for somatostatin receptor binding assays.[6][7]
-
Tumor Homogenization:
-
Excise tumors from xenograft models and immediately flash-freeze in liquid nitrogen or process fresh.
-
Homogenize the tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
-
Competitive Binding Assay:
-
Incubate a constant concentration of a radiolabeled somatostatin analog (e.g., [125I]-Tyr3-Octreotide) with the tumor membrane preparation in the presence of increasing concentrations of unlabeled Lanreotide.
-
Incubate at a specified temperature and duration (e.g., 30°C for 60 minutes).
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters).
-
Wash the filters with ice-cold wash buffer to remove non-specific binding.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of Lanreotide to determine the inhibitory concentration (IC50).
-
The IC50 value represents the concentration of Lanreotide required to displace 50% of the radioligand binding and is an indicator of its binding affinity.
-
Downstream Signaling Pathway Analysis
Upon binding to SSTR2 and SSTR5, Lanreotide triggers intracellular signaling cascades that regulate cell proliferation and survival. Key pathways affected include the MAPK (ERK) and PI3K/Akt pathways.[8][9] Western blotting is a standard technique to assess the phosphorylation status of key proteins in these pathways.
Experimental Protocol: Western Blot for p-ERK and p-Akt
This protocol is a generalized procedure based on standard Western blotting techniques.[10][11]
-
Protein Extraction:
-
Treat neuroendocrine tumor cells (e.g., BON-1, NCI-H727) or homogenized xenograft tumor tissue with Lanreotide at various concentrations and time points.
-
Lyse the cells or tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and Akt (p-Akt), as well as total ERK and total Akt as loading controls, overnight at 4°C.
-
Wash the membrane to remove unbound primary antibodies.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities and normalize the levels of p-ERK and p-Akt to their respective total protein levels. A decrease in the p-ERK/total ERK and p-Akt/total Akt ratios following Lanreotide treatment indicates target engagement and downstream pathway modulation.
-
In Vivo Tumor Growth Inhibition Studies
The ultimate validation of Lanreotide's target engagement is the demonstration of its anti-tumor efficacy in a living organism.
Experimental Protocol: Xenograft Tumor Growth Inhibition Study
This protocol is based on standard procedures for in vivo xenograft studies.[12][13]
-
Xenograft Model Establishment:
-
Implant human neuroendocrine tumor cells (e.g., GH3) or patient-derived tumor fragments subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment Administration:
-
Randomize the tumor-bearing mice into treatment and control groups.
-
Administer Lanreotide via deep subcutaneous injection at various doses and schedules. The control group should receive a vehicle control.
-
-
Tumor Volume Measurement:
-
Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: Tumor Volume = (Length x Width²) / 2.[12]
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time to generate tumor growth curves.
-
At the end of the study, calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the anti-tumor effect.
-
Quantitative Data Presentation
The following tables summarize representative quantitative data from preclinical and clinical studies, demonstrating the effects of Lanreotide.
Table 1: Preclinical Tumor Growth Delay in GH3 Xenografts
| Lanreotide Dose (mg/kg/day for 5 days) | Mean Tumor Growth Delay (TGD) in Days (± SD) |
| 2.5 | 5.2 ± 2.1 |
| 5.0 | 9.8 ± 3.5 |
| 10.0 | 13.1 ± 4.7 |
| 20.0 | 10.5 ± 3.9 |
| 50.0 | 6.1 ± 2.8 |
| (Data adapted from a study on GH3 rat pituitary tumor xenografts)[14] |
Table 2: Clinical Biochemical Response in Neuroendocrine Tumors
| Biomarker | Baseline (Median) | Post-Lanreotide Treatment (Median) | Percentage Decrease |
| Chromogranin A (CgA) | 3636 ng/mL | <100 ng/mL | >97% |
| (Data from a case report of a patient with a duodenal NET treated with Lanreotide)[2] |
Visualizing Pathways and Workflows
Lanreotide Signaling Pathway
Caption: Lanreotide signaling pathway in neuroendocrine tumor cells.
Experimental Workflow for Target Validation
Caption: Experimental workflow for validating Lanreotide target engagement.
Logical Relationship of Lanreotide Action
References
- 1. Differential Somatostatin Receptor (SSTR) 1-5 Expression and Downstream Effectors in Histologic Subtypes of Growth Hormone Pituitary Tumors3.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 13. oncotarget.com [oncotarget.com]
- 14. researchgate.net [researchgate.net]
Lanreotide and Octreotide: A Comparative Guide to Immunoassay Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of therapeutic somatostatin analogs, such as lanreotide and octreotide, is critical for pharmacokinetic studies, therapeutic drug monitoring, and clinical trial data integrity. Immunoassays are a common method for these measurements, but the structural similarity between these two widely used drugs raises the potential for cross-reactivity, which can lead to inaccurate results. This guide provides a comparative overview of the cross-reactivity between lanreotide and octreotide in various immunoassay formats, supported by available experimental data and detailed methodologies.
Understanding the Basis of Cross-Reactivity
Lanreotide and octreotide are both synthetic octapeptides that mimic the action of the natural hormone somatostatin. Their primary mechanism of action involves binding to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5. While their therapeutic profiles are similar, their chemical structures have distinct differences that can influence their recognition by antibodies used in immunoassays.
Cross-reactivity in an immunoassay occurs when an antibody raised against one analyte (e.g., octreotide) also binds to a different, structurally similar analyte (e.g., lanreotide). The extent of this cross-reactivity is a critical performance characteristic of any immunoassay and is typically expressed as a percentage.
Quantitative Comparison of Cross-Reactivity
The available data on lanreotide and octreotide cross-reactivity in commercial and research-use immunoassays is not exhaustive, and manufacturers do not always provide detailed comparative data. However, based on published studies and available product information, we can summarize the known cross-reactivity profiles.
| Immunoassay Type | Target Analyte | Cross-Reactivity with Lanreotide (%) | Cross-Reactivity with Octreotide (%) | Source |
| Radioimmunoassay (RIA) | Octreotide | 0% | 100% | Inter Science Institute |
| ELISA | Octreotide | Not specified | 100% | BMA Biomedicals (S-1342) |
| Patient-derived Antibodies | Octreotide | ~25% | 100% | Published Study[1] |
| Radioimmunoassay (RIA) | Lanreotide | 100% | Not specified | - |
Experimental Protocols
Below are generalized protocols for competitive radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), which are common formats for the quantification of small molecules like lanreotide and octreotide. These should be adapted based on specific manufacturer instructions.
Competitive Radioimmunoassay (RIA) Protocol
This protocol describes a typical competitive RIA for the quantification of octreotide or lanreotide in serum or plasma.
-
Preparation of Standards and Samples:
-
Prepare a series of standards of the target analyte (e.g., octreotide) at known concentrations.
-
Patient serum or plasma samples are used directly or after an extraction step.
-
-
Assay Procedure:
-
Pipette a fixed volume of standards, controls, and unknown samples into appropriately labeled tubes.
-
Add a specific volume of the primary antibody (raised against the target analyte) to each tube.
-
Add a known amount of radiolabeled analyte (e.g., 125I-octreotide) to each tube.
-
Incubate the mixture to allow for competitive binding between the labeled and unlabeled analyte for the antibody binding sites.
-
Introduce a secondary antibody or another precipitating agent to separate the antibody-bound fraction from the free fraction.
-
Centrifuge the tubes to pellet the antibody-bound complex.
-
Decant the supernatant containing the free radiolabeled analyte.
-
Measure the radioactivity of the pellet using a gamma counter.
-
-
Data Analysis:
-
Construct a standard curve by plotting the percentage of bound radiolabeled analyte as a function of the concentration of the unlabeled standard.
-
Determine the concentration of the analyte in the unknown samples by interpolating their bound radioactivity values on the standard curve.
-
Competitive ELISA Protocol
This protocol outlines a general procedure for a competitive ELISA to measure octreotide or lanreotide.
-
Plate Coating:
-
Microplate wells are pre-coated with a capture antibody, often a secondary antibody (e.g., anti-rabbit IgG).
-
-
Preparation of Reagents:
-
Prepare serial dilutions of the standard to create a standard curve.
-
Prepare patient samples (serum or plasma).
-
-
Immunoassay Reaction:
-
Add a mixture of the primary antibody (specific for the target analyte) and a biotinylated version of the analyte to each well.
-
Add the standards, controls, or unknown samples to the wells.
-
During incubation, the unlabeled analyte in the sample/standard competes with the biotinylated analyte for binding to the primary antibody.
-
Wash the plate to remove unbound components.
-
-
Detection:
-
Add streptavidin-horseradish peroxidase (SA-HRP) conjugate to each well. The streptavidin binds to the biotin on the captured analyte-antibody complexes.
-
Wash the plate again.
-
Add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a color change.
-
Stop the reaction with a stop solution (e.g., dilute acid).
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader at a specific wavelength.
-
Generate a standard curve by plotting the absorbance against the concentration of the standards. The signal is inversely proportional to the amount of analyte in the sample.
-
Calculate the concentration of the analyte in the samples from the standard curve.
-
Visualizing Immunoassay Principles and Cross-Reactivity
The following diagrams illustrate the fundamental principles of competitive immunoassays and the concept of antibody cross-reactivity.
Conclusions and Recommendations
The potential for cross-reactivity between lanreotide and octreotide in immunoassays is a significant consideration for clinical and research applications. The limited available data suggests that the degree of cross-reactivity can vary substantially depending on the specific assay and the nature of the antibodies used.
Key Takeaways:
-
Assay Specificity is Paramount: Whenever possible, use an immunoassay that has been explicitly validated for the specific analyte of interest and for which the manufacturer provides clear data on cross-reactivity with other somatostatin analogs. A radioimmunoassay for octreotide has been reported to have no cross-reactivity with lanreotide.
-
Consider the Source of Antibodies: Immunoassays using monoclonal antibodies with high specificity are generally preferred. In the context of patient samples, the presence of endogenous anti-drug antibodies could potentially lead to cross-reactivity, as has been observed with anti-octreotide antibodies cross-reacting with lanreotide[1].
-
Method Validation is Crucial: For drug development and clinical trials, it is essential to perform a thorough validation of the immunoassay to be used. This validation should include an assessment of specificity and cross-reactivity with all potentially interfering substances, including other somatostatin analogs that a patient may have been treated with previously.
-
Interpret Results with Caution: When measuring lanreotide or octreotide in patients who have been treated with both drugs, the possibility of cross-reactivity should be considered when interpreting the results, especially if using an assay with unknown or poorly characterized cross-reactivity.
For researchers and drug development professionals, a careful selection and validation of immunoassays are critical steps to ensure the accuracy and reliability of data for these important therapeutic agents. When definitive cross-reactivity data is unavailable, alternative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offer higher specificity, should be considered.
References
Differential Signaling Pathways of Lanreotide vs. Pasireotide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the differential signaling pathways activated by two prominent somatostatin analogs (SSAs), Lanreotide and Pasireotide. By summarizing key experimental data and outlining detailed methodologies, this document serves as a resource for understanding the distinct molecular mechanisms that underpin their therapeutic effects.
Introduction: First vs. Second Generation Somatostatin Analogs
Somatostatin analogs are a cornerstone in the management of neuroendocrine tumors (NETs) and hormonal over-secretion syndromes like acromegaly. Their therapeutic action is mediated through binding to somatostatin receptors (SSTRs), a family of five G-protein coupled receptors (SSTR1-5).
-
Lanreotide , a first-generation SSA, functions primarily as a high-affinity agonist for SSTR2, with moderate affinity for SSTR5.[1][2]
-
Pasireotide , a second-generation SSA, exhibits a broader binding profile. It is a multi-receptor ligand that binds with high affinity to SSTR1, SSTR2, SSTR3, and SSTR5.[3][4] This pan-receptor affinity is responsible for its distinct signaling profile and clinical efficacy, particularly in cases resistant to first-generation SSAs.[5][6]
Comparative Receptor Binding Affinities
The fundamental difference between Lanreotide and Pasireotide lies in their binding affinities for the five SSTR subtypes. Pasireotide's broader profile, especially its high affinity for SSTR1, SSTR3, and SSTR5, is a key determinant of its unique signaling cascade.[5][7]
| Receptor Subtype | Lanreotide (Affinity) | Pasireotide (Affinity) | Pasireotide vs. Lanreotide (Fold-Higher Affinity) |
| SSTR1 | Low | High | ~19-fold |
| SSTR2 | High | High | ~2-fold (similar affinity) |
| SSTR3 | Low | High | ~5 to 9-fold |
| SSTR4 | Very Low / Absent | Very Low / Absent | - |
| SSTR5 | Moderate | High | ~40 to 106-fold |
Table 1: Summary of comparative binding affinities of Lanreotide and Pasireotide to human somatostatin receptor subtypes. Data compiled from multiple sources.[5][6][7]
Differential Signaling Pathways and Cellular Responses
The variance in receptor activation profiles leads to distinct downstream signaling events and cellular outcomes. While both drugs inhibit adenylyl cyclase via Gαi coupling, their effects on other pathways like PI3K/Akt, MAPK/ERK, receptor trafficking, and apoptosis diverge significantly.
Signaling Pathway Overview
Adenylyl Cyclase (AC) / cAMP Pathway
Both Lanreotide and Pasireotide, upon binding to their respective SSTRs (primarily SSTR2 for Lanreotide, and SSTR1/2/3/5 for Pasireotide), couple to the inhibitory G-protein, Gαi.[8] This universally leads to the inhibition of adenylyl cyclase activity, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[8][9] This mechanism is central to their ability to inhibit hormone secretion.
PI3K/Akt and MAPK/ERK Pathways
The effects on proliferation and survival pathways show greater divergence:
-
PI3K/Akt Pathway: In human meningioma primary cell cultures, Pasireotide demonstrated a stronger ability to decrease Akt phosphorylation compared to octreotide (a close analogue of Lanreotide).[3] This suggests a more potent inhibitory effect on the pro-survival PI3K/Akt pathway, likely mediated by its strong agonism at SSTR subtypes other than SSTR2.
-
MAPK/ERK Pathway: The impact on ERK phosphorylation appears to be context- and cell-type dependent. One study in HEK293 cells found Pasireotide was less potent than octreotide at inducing ERK activation via SSTR2, but more potent via SSTR3 and SSTR5.[1] Conversely, a study on meningioma cells reported that neither Pasireotide nor octreotide had a significant impact on ERK1/2 phosphorylation levels.[3]
Apoptosis
The induction of apoptosis is a critical anti-proliferative mechanism. SSTR3 activation, in particular, has been strongly linked to pro-apoptotic signals through the induction of p53 and Bax.[5][10]
-
Pasireotide , with its high affinity for SSTR3, has a greater potential to induce apoptosis compared to Lanreotide.[8] In an in vivo model of nonfunctioning pituitary tumors, Pasireotide was shown to promote apoptosis, an effect linked to higher SSTR3 expression.[10]
-
Lanreotide , having low affinity for SSTR3, is less likely to induce apoptosis through this specific pathway.
Receptor Internalization and Trafficking
A striking difference between the two drugs lies in how they modulate SSTR2 trafficking after activation.
-
Lanreotide/Octreotide induce phosphorylation of the SSTR2 C-terminus by G protein-coupled receptor kinases (GRKs). This leads to the formation of a stable complex with β-arrestin, facilitating the co-internalization of both the receptor and β-arrestin into endocytic vesicles.[1][11] This robust internalization can lead to receptor downregulation over time.
-
Pasireotide stimulates a distinct pattern of SSTR2 phosphorylation.[11] This results in the formation of an unstable complex with β-arrestin that dissociates at or near the plasma membrane.[1][4] Consequently, SSTR2 receptors recycle rapidly back to the cell surface after endocytosis, which may explain differences in receptor responsiveness during long-term treatment.[1][4]
Comparative Potency on Signaling Events
| Parameter | Lanreotide/Octreotide | Pasireotide | Key Distinction |
| SSTR2 Internalization | More Potent | Less Potent | Lanreotide promotes robust internalization.[1][4] |
| SSTR3 & SSTR5 Internalization | Less Potent | More Potent | Pasireotide is a stronger inducer of SSTR3/5 internalization.[1][4] |
| Akt Phosphorylation | Weaker Inhibition | Stronger Inhibition | Pasireotide shows superior inhibition of this survival pathway.[3] |
| Cell Proliferation (Meningioma) | Less Inhibitory | More Inhibitory | Pasireotide had a significantly stronger anti-proliferative effect.[3] |
Table 2: Qualitative comparison of the potency of Lanreotide/Octreotide and Pasireotide on key downstream signaling events and cellular responses.
Detailed Experimental Protocols
Reproducible and standardized protocols are essential for comparing the effects of different compounds. Below are methodologies for key experiments used to elucidate the signaling pathways of SSAs.
Experimental Workflow: Western Blot for ERK Phosphorylation
Protocol 1: Radioligand Receptor Binding Assay
Principle: This competitive inhibition assay measures the ability of an unlabeled ligand (e.g., Lanreotide or Pasireotide) to displace a radiolabeled ligand from a receptor. The data is used to determine the binding affinity (Ki) of the test compounds.
Methodology:
-
Preparation: Use cell membranes prepared from cells stably expressing a single human SSTR subtype (e.g., HEK293-SSTR2).
-
Reaction Mixture: In a 96-well filter plate, combine the cell membranes, a constant concentration of a suitable radioligand (e.g., ¹²⁵I-Somatostatin), and serial dilutions of the unlabeled competitor (Lanreotide or Pasireotide).
-
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.
-
Separation: Separate bound from free radioligand by vacuum filtration. The filter plate retains the cell membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Dry the filter plates and add scintillation cocktail. Measure the radioactivity in each well using a microplate scintillation counter.[12][13]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor drug. Use non-linear regression to calculate the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.[12]
Protocol 2: Western Blot for ERK1/2 Phosphorylation
Principle: This immunoassay detects the levels of phosphorylated ERK (p-ERK), an indicator of MAPK pathway activation, relative to the total amount of ERK protein.
Methodology:
-
Cell Treatment: Plate cells and starve them of serum overnight. Treat cells with Lanreotide, Pasireotide, or a positive control (e.g., EGF) for various time points (e.g., 0, 2, 5, 10, 20 minutes).[1]
-
Lysis: Immediately lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[14][15]
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane by incubating it in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.[14]
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (e.g., at a 1:5000-10,000 dilution in 5% BSA/TBST).[14][15]
-
Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., at 1:5000-10,000 dilution) for 1-2 hours at room temperature.[14]
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a chemiluminescence imaging system.[16]
-
Reprobing: Strip the membrane using a stripping buffer. Re-block and probe with an antibody for total-ERK1/2 as a loading control.[14][17]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total-ERK signal for each sample.[14]
Protocol 3: Annexin V Apoptosis Assay
Principle: This flow cytometry-based assay identifies apoptotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect these cells. Propidium Iodide (PI) is used as a counterstain to identify necrotic cells with compromised membranes.[18][19]
Methodology:
-
Cell Treatment: Seed cells and treat with Lanreotide, Pasireotide, or a positive control (e.g., Staurosporine) for a predetermined time (e.g., 24-48 hours).
-
Cell Collection: Collect both adherent and floating cells. Centrifuge and wash the cells twice with cold PBS.[18]
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC or Alexa Fluor 488) and PI.[20]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20]
-
Analysis: Add additional 1X Binding Buffer and analyze the cells by flow cytometry within one hour.[20]
-
Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[18]
-
Conclusion
The differential signaling pathways of Lanreotide and Pasireotide are a direct consequence of their distinct receptor binding profiles. Lanreotide's activity is predominantly mediated by SSTR2, leading to potent inhibition of the cAMP pathway and characteristic receptor internalization. Pasireotide's multi-receptor agonism engages a broader set of downstream effectors, resulting in stronger inhibition of the PI3K/Akt pathway, a greater potential for SSTR3-mediated apoptosis, and unique SSTR2 trafficking kinetics. These mechanistic differences provide a molecular basis for Pasireotide's efficacy in patient populations inadequately controlled by first-generation SSAs and offer distinct avenues for targeted drug development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pasireotide in the treatment of neuroendocrine tumors: a review of the literature [ricerca.uniba.it]
- 3. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of octreotide and pasireotide on somatostatin receptor internalization and trafficking in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Somatostatin Analogs in Clinical Practice: A Review [mdpi.com]
- 6. Somatostatin Analogs in Clinical Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medical Treatment with Somatostatin Analogues in Acromegaly: Position Statement [e-enm.org]
- 8. Agonists, Antagonists and Receptors of Somatostatin: Pathophysiological and Therapeutical Implications in Neoplasias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gender-Specific Efficacy Revealed by Head-to-Head Comparison of Pasireotide and Octreotide in a Representative In Vivo Model of Nonfunctioning Pituitary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pasireotide and Octreotide Stimulate Distinct Patterns of sst2A Somatostatin Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. 3.4. Western Blotting and Detection [bio-protocol.org]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Apoptosis Assays [sigmaaldrich.com]
- 20. Apoptosis Protocols | USF Health [health.usf.edu]
A Comparative Analysis of the Antiproliferative Effects of Lanreotide and Octreotide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiproliferative properties of two prominent somatostatin analogs (SSAs), Lanreotide and Octreotide. Both are cornerstone therapies in the management of neuroendocrine tumors (NETs), primarily due to their ability to inhibit hormone secretion and control tumor growth. This comparison focuses on the experimental data supporting their antiproliferative effects, detailing their mechanisms of action, receptor binding affinities, and relevant clinical outcomes.
Mechanism of Antiproliferative Action
Lanreotide and Octreotide are synthetic analogs of the natural hormone somatostatin. They exert their antiproliferative effects through a combination of direct and indirect mechanisms, mediated primarily by their interaction with somatostatin receptors (SSTRs), which are often overexpressed on neuroendocrine tumor cells.[1]
Direct Effects:
-
Cell Cycle Arrest: Upon binding to SSTRs, particularly SSTR2 and SSTR5, both drugs can trigger intracellular signaling cascades that lead to cell cycle arrest, primarily in the G0/G1 phase.[2][3] This action is often mediated through the regulation of pathways involving phosphotyrosine phosphatase (PTP), MAP kinase, and the PI3K/Akt/mTOR pathway.[2][4] Activation of SSTRs can increase the production of cell cycle inhibitors like p27.[2]
-
Induction of Apoptosis: Both Lanreotide and Octreotide can induce programmed cell death (apoptosis) in tumor cells.[5][6][7] This is a crucial mechanism for reducing tumor mass. High-dose SSA treatment has been shown to increase the apoptotic index in neuroendocrine tumors.[7][8]
Indirect Effects:
-
Inhibition of Growth Factors: The SSAs suppress the secretion of various growth factors and hormones that promote tumor growth, such as insulin-like growth factor 1 (IGF-1) and growth hormone (GH).[9][10]
-
Anti-Angiogenesis: They inhibit the formation of new blood vessels (angiogenesis) required for tumor sustenance and growth, in part by suppressing the release of factors like vascular endothelial growth factor (VEGF).[6][9]
Below is a diagram illustrating the general signaling pathway for the antiproliferative effects of somatostatin analogs.
Comparative Data on Antiproliferative Efficacy
Direct head-to-head clinical trials comparing the antiproliferative efficacy of Lanreotide and Octreotide are lacking.[11] However, data from landmark placebo-controlled trials and real-world retrospective studies provide valuable insights.
The PROMID trial demonstrated that Octreotide LAR significantly prolonged the median time to tumor progression in patients with metastatic midgut NETs compared to placebo (14.3 months vs. 6 months).[12] The CLARINET trial showed that Lanreotide Autogel significantly extended progression-free survival (PFS) in patients with non-functional enteropancreatic NETs versus placebo, with the median PFS not reached in the Lanreotide group after 24 months compared to 18 months for placebo.[13][14]
Table 1: Comparison of Progression-Free Survival (PFS) from Clinical and Real-World Studies
| Study Type | Drug | Patient Cohort | Median PFS (Treated) | Median PFS (Control/Comparator) | Key Finding | Reference |
|---|---|---|---|---|---|---|
| Pivotal Trial (PROMID) | Octreotide LAR | Metastatic Midgut NETs | 14.3 months | 6.0 months (Placebo) | Significantly prolonged time to tumor progression. | [12] |
| Pivotal Trial (CLARINET) | Lanreotide Autogel | Enteropancreatic NETs | Not Reached at 24 mo. | 18.0 months (Placebo) | Significantly prolonged PFS. | [13] |
| Retrospective Study | Lanreotide vs. Octreotide LAR | GEP-NETs | 32.6 months | 38.7 months | No statistical difference in median PFS. | [15] |
| Retrospective Study | Lanreotide vs. Octreotide | GEP-NETs | 29.8 months | 36.0 months | No significant PFS difference observed. | [16] |
| Real-World Cohort | Lanreotide vs. Octreotide LAR | Pancreatic/Small Bowel NETs | Longer with Lanreotide | Shorter with Octreotide | Lanreotide associated with longer PFS and OS. |[11] |
Note: Direct comparison between trials is challenging due to differences in study populations and designs.[16]
In vitro studies have yielded variable results. Some studies report modest inhibition of proliferation in certain NET cell lines, while others find no significant direct antiproliferative effect, suggesting that the in vivo efficacy may be strongly influenced by the indirect mechanisms and the tumor microenvironment.[12][17]
Somatostatin Receptor (SSTR) Binding Affinity
The differential binding affinity of Lanreotide and Octreotide for the five SSTR subtypes is a key pharmacological distinction. Both drugs show the highest affinity for SSTR2, which is the most predominantly expressed subtype in GEP-NETs.[1][18] However, there are nuances in their binding to other subtypes, which may influence their therapeutic effects in tumors with varied receptor expression profiles.
Table 2: Comparative Binding Affinity (IC50, nM) of Lanreotide and Octreotide for SSTR Subtypes
| Compound | sst1 | sst2 | sst3 | sst4 | sst5 |
|---|---|---|---|---|---|
| Octreotide | >1000 | 0.6 - 2.5 | 6.2 - 29 | >1000 | 3.5 - 7.1 |
| Lanreotide | 13 - 42 | 0.7 - 1.3 | 21 - 33 | >1000 | 5.3 - 16 |
(Data compiled from multiple sources; absolute values may vary between studies. Lower IC50 indicates higher affinity).[18][19][20]
Both Octreotide and Lanreotide bind strongly to SSTR2 and moderately to SSTR5.[1] Some evidence suggests Lanreotide may have a slightly higher affinity for SSTR5 compared to Octreotide.[18] The antiproliferative effects of SSAs are primarily mediated via SSTR2.[21]
Experimental Protocols
To ensure reproducibility and standardization in research, detailed experimental protocols are essential. Below is a representative methodology for assessing the antiproliferative effects of SSAs in vitro using a colorimetric assay.
Protocol: In Vitro Cell Proliferation Assay (MTT/WST-1)
1. Objective: To quantify the dose-dependent effect of Lanreotide and Octreotide on the proliferation of a neuroendocrine tumor cell line (e.g., BON-1, QGP-1, NCI-H727).
2. Materials:
-
NET cell line of interest
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well cell culture plates
-
Lanreotide and Octreotide stock solutions (in sterile water or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) for MTT assay
-
Microplate reader
3. Procedure:
- Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
- Drug Treatment: Prepare serial dilutions of Lanreotide and Octreotide in serum-free or low-serum medium. Concentrations could range from 0.001 nM to 20 µM.[12]
- Remove the medium from the wells and replace it with 100 µL of the medium containing the respective drug concentrations. Include vehicle-only wells as a negative control.
- Incubation: Incubate the plate for a specified duration (e.g., 48, 72, or 96 hours) at 37°C, 5% CO2.[12]
- Viability Assessment (MTT Example):
- Add 10 µL of MTT reagent (5 mg/mL) to each well.
- Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
- Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
- Gently shake the plate for 10-15 minutes to ensure complete dissolution.
- Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm).
- Analysis:
- Subtract the average absorbance of blank wells (medium only) from all other readings.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Control) * 100.
- Plot the percentage of viability against the drug concentration to generate dose-response curves and calculate the IC50 (half-maximal inhibitory concentration) values.
The workflow for this type of experiment is visualized below.
Conclusion
Both Lanreotide and Octreotide are effective antiproliferative agents for the treatment of well-differentiated neuroendocrine tumors. Their primary mechanisms of action, involving SSTR2-mediated cell cycle arrest and apoptosis, are largely similar.[1] While clinical trial data from PROMID (Octreotide) and CLARINET (Lanreotide) robustly support their individual efficacy against placebo, the absence of direct comparative trials makes a definitive statement on superiority difficult.[13][14] Retrospective and real-world analyses suggest comparable efficacy in terms of progression-free survival for GEP-NETs.[15][16]
The choice between Lanreotide and Octreotide may be influenced by factors such as the specific tumor type, its SSTR expression profile, regulatory approvals, and patient-specific factors.[22][23] Subtle differences in their SSTR binding profiles could potentially be exploited in a more personalized therapeutic approach in the future. Further research, including head-to-head trials and studies correlating SSTR subtype expression with clinical outcomes, is necessary to fully delineate the comparative advantages of each agent.
References
- 1. From biology to clinical practice: antiproliferative effects of somatostatin analogs in neuroendocrine neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Octreotide – A Review of its Use in Treating Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Somatostatin-14 and its analog octreotide exert a cytostatic effect on GH3 rat pituitary tumor cell proliferation via a transient G0/G1 cell cycle block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Octreotide, a somatostatin analogue, mediates its antiproliferative action in pituitary tumor cells by altering phosphatidylinositol 3-kinase signaling and inducing Zac1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Octreotide Acetate? [synapse.patsnap.com]
- 7. Induction of apoptosis in neuroendocrine tumors of the digestive system during treatment with somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antiproliferative effect of somatostatin analogs in gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Regulation of cell proliferation by somatostatin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nanets.net [nanets.net]
- 12. Frontiers | Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines [frontiersin.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The Antiproliferative Role of Lanreotide in Controlling Growth of Neuroendocrine Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative Analysis of Octreotide Long-Acting Release versus Lanreotide in Gastroenteropancreatic NETs [theoncologynurse.com]
- 16. Long-term experience with octreotide and lanreotide for the treatment of gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Comparing Somatostatin Analogs in the Treatment of Advanced Gastroenteropancreatic Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Somatostatin analogues inhibit cancer cell proliferation in an SSTR2-dependent manner via both cytostatic and cytotoxic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Octreotide and Lanreotide — The Healing NET Foundation [thehealingnet.org]
- 23. ronnyallan.net [ronnyallan.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ilatreotide and Related Peptide-Based Radiopharmaceuticals
For researchers, scientists, and drug development professionals, the safe handling and disposal of therapeutic and diagnostic agents like Ilatreotide are paramount to maintaining a secure laboratory environment and ensuring regulatory compliance. This document provides a detailed, step-by-step guide for the proper disposal of this compound, a peptide-based radiopharmaceutical, by synthesizing best practices from institutional guidelines and safety data sheets for analogous compounds.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to adhere to fundamental safety protocols. Always consult the specific Safety Data Sheet (SDS) for the compound you are working with. General handling precautions for peptide-based radiopharmaceuticals include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, disposable gloves, and safety goggles.[1][2]
-
Designated Work Area: Conduct all handling and disposal procedures in a designated area, preferably within a fume hood or glove box, especially when dealing with stock solutions.[1] Work surfaces should be covered with absorbent, plastic-backed paper.[1]
-
Avoid Contamination: Do not eat, drink, or smoke in areas where radioactive materials are handled or stored.[1][2] Never pipette by mouth.[1][2]
-
Hygiene: Wash hands thoroughly after handling any radioactive material.[1]
-
Labeling: All containers with radioactive material must be clearly labeled with the radiation symbol, the isotope, activity level, and the date.[1][3]
II. Waste Segregation: The First Step in Proper Disposal
Proper segregation of waste is critical to ensure safety and compliance. Radioactive waste must be separated from non-radioactive waste and further categorized based on its physical form and the radioisotope's half-life.
| Waste Type | Description | Segregation Guidelines |
| Dry Solid Waste | Contaminated lab supplies such as gloves, absorbent paper, plastic tubes, and pipette tips. | - Must not contain liquids or sharps.[4] - Separate based on the half-life of the isotope (e.g., <90 days vs. >90 days).[3][4] |
| Liquid Waste | Aqueous solutions containing radioactive material. | - Do not dispose of in the sanitary sewer unless specifically permitted for very low levels of certain isotopes.[3][5] - Must be stored in clearly labeled, leak-proof containers within secondary containment.[3][4] - The pH should be maintained between 5.5 and 9.5.[3] |
| Sharps Waste | Needles, syringes, capped pipette tips, and broken glass contaminated with radioactive material. | - Must be placed in a rigid, puncture-resistant container.[4] - The outer container must be labeled as "SHARPS" in addition to the standard radioactive waste label.[4] |
| Liquid Scintillation Vials | Vials containing scintillation fluid used for radioactive measurements. | - Separate vials by isotope.[3] - Use original trays and shipping boxes for collection and disposal.[3] |
III. Disposal Procedures and Protocols
The primary method for managing waste from short-lived radiopharmaceuticals like those often used with peptides is "delay and decay" or "decay-in-storage."[6][7] This involves storing the waste securely until the radioactivity has diminished to background levels.
Experimental Protocol: Surveying for Decontamination and Release
This protocol details the steps to ensure radioactive waste has decayed to a safe level before disposal as regular waste.
-
Instrumentation: Use a calibrated radiation survey meter (e.g., a Geiger-Müller counter) appropriate for the isotope .
-
Background Measurement: Before surveying the waste, take a background radiation measurement in an area known to be free of contamination. Record this value.
-
Waste Survey:
-
For solid waste, survey the surface of the waste container.
-
For individual items, hold the probe approximately 1 cm from the surface.
-
-
Decontamination Criteria: An item or container is considered non-radioactive if the survey reading is less than two times the background level.[3]
-
Record Keeping: Maintain a detailed log of all surveys, including the date, background reading, survey readings of the waste, and the final disposal method.
-
Final Disposal:
Disposal of Non-Radioactive Components
For any remaining non-radioactive chemical waste, follow these general laboratory guidelines if a take-back program is not available:
-
Deactivation: If chemically hazardous, neutralize or deactivate the substance according to established laboratory protocols.
-
Mixing: Mix the non-hazardous medicinal waste with an undesirable substance like coffee grounds or cat litter.[9][10][11]
-
Containment: Place the mixture in a sealed container, such as a sealable bag or an empty plastic container, to prevent leakage.[9][10][11]
-
Final Disposal: Dispose of the sealed container in the regular laboratory trash.[10][11]
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
This comprehensive approach to the disposal of this compound and similar peptide-based radiopharmaceuticals is designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict compliance with regulatory standards. Always consult your institution's specific guidelines and the material's SDS for any additional requirements.
References
- 1. Radiation Lab Rules and Regulations | Using Rad Materials | Radiation Safety | UMass Lowell [uml.edu]
- 2. radiology.wisc.edu [radiology.wisc.edu]
- 3. Radioactive Waste | Environment, Health and Safety [ehs.cornell.edu]
- 4. research.columbia.edu [research.columbia.edu]
- 5. ehso.uic.edu [ehso.uic.edu]
- 6. cbspd.com [cbspd.com]
- 7. Radiopharmaceutical Waste Management → Term [energy.sustainability-directory.com]
- 8. Pardon Our Interruption [rltinstitute.novartis.com]
- 9. dea.gov [dea.gov]
- 10. oncolink.org [oncolink.org]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Essential Safety and Operational Guidance for Handling Ilatreotide
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of therapeutic peptides like Ilatreotide is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a glycated somatostatin derivative, it is crucial to use appropriate personal protective equipment to prevent exposure through inhalation, skin contact, or eye contact.[1][2] The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Recommended Personal Protective Equipment |
| Weighing Lyophilized Powder | - Respirator: An appropriate dust respirator is recommended to avoid inhalation of the fine powder.[1][3]- Gloves: Chemical-resistant nitrile or latex gloves.[2]- Eye Protection: Safety goggles with indirect vents.[2]- Lab Coat: A standard lab coat to protect clothing and skin.[2]- Closed-toe shoes: To prevent foot injuries.[2] |
| Reconstituting the Peptide | - Gloves: Chemical-resistant nitrile gloves.[2][4]- Eye Protection: Safety glasses or goggles to shield from splashes.[2]- Lab Coat: To protect against spills.[2] |
| Handling Solutions | - Gloves: Nitrile gloves.[2]- Eye Protection: Safety glasses.[2]- Lab Coat: Standard laboratory coat.[2] |
| Cleaning and Waste Disposal | - Gloves: Heavy rubber gloves.[1]- Eye Protection: Chemical safety goggles.[1]- Protective Clothing: A lab coat or other protective clothing.[1] |
Experimental Protocols: Safe Handling Procedures
Receiving and Storage:
-
Upon receiving, inspect the container for any damage.
-
This compound powder should be stored at -20°C for long-term stability (up to 3 years).[5] For shorter periods, 4°C is acceptable (up to 2 years).[5]
-
Solutions of this compound should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[5]
-
Always allow the container to warm to room temperature in a desiccator before opening to prevent condensation and moisture absorption, as peptides can be hygroscopic.[3]
Weighing and Reconstitution:
-
Preparation: Perform these operations in a designated area, such as a chemical fume hood or a space with good ventilation, to minimize inhalation risk.
-
Weighing: Quickly weigh the desired amount of lyophilized this compound and securely reseal the container.[3]
-
Reconstitution: Use an appropriate sterile, oxygen-free buffer for reconstitution, especially if the peptide contains residues prone to oxidation.[3] Sonication may be used to aid dissolution, but avoid excessive heating.[3]
Handling Solutions:
-
Avoid direct contact with the skin and eyes.[1]
-
Use a properly calibrated pipette for accurate measurement and to avoid splashes.
-
If working with cell cultures or in vivo models, follow established sterile techniques.
This compound Handling Workflow
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All waste materials contaminated with this compound should be treated as chemical waste.
-
Solid Waste: This includes contaminated gloves, pipette tips, and empty vials. Place these items in a clearly labeled, sealed bag for chemical waste.[1]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and clearly labeled chemical waste container. Do not pour down the drain.[1]
-
Disposal Method: Follow all federal, state, and local environmental regulations for chemical waste disposal.[1] A common method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
Emergency Procedures: Spill Response
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
First Aid:
-
Inhalation: If inhaled, move the individual to fresh air. If they feel unwell, seek medical attention.[1]
-
Skin Contact: Wash the affected area with plenty of water. If irritation persists, seek medical advice.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water. Seek medical attention if you feel unwell.[1]
-
Ingestion: Rinse the mouth with water. Seek medical advice if the person feels unwell.[1]
This compound Spill Response Plan
Caption: Decision-making flowchart for an this compound spill.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
